Maltose
描述
Structure
3D Structure
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-QUYVBRFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Record name | maltose | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Maltose | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318570 | |
| Record name | beta-Maltose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS] | |
| Record name | Maltose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
133-99-3, 69-79-4 | |
| Record name | β-Maltose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Maltose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | maltose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Maltose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maltose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-MALTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4B6462NGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Formation and Cleavage of the Maltose Glycosidic Bond
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltose (B56501), a disaccharide composed of two α-D-glucose units linked by an α-1,4-glycosidic bond, is a fundamental carbohydrate in various biological systems.[1][2] The formation and cleavage of this bond are critical processes in carbohydrate metabolism, with significant implications for nutrition, biotechnology, and pharmacology. This technical guide provides a comprehensive overview of the enzymatic mechanisms governing the synthesis and degradation of the this compound glycosidic bond. It details the catalytic strategies of key enzymes, presents quantitative kinetic and thermodynamic data, and offers detailed experimental protocols for studying these processes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in related fields.
The α-1,4-Glycosidic Bond of this compound
The defining feature of this compound is the α-1,4-glycosidic bond that connects the anomeric carbon (C1) of one glucose molecule to the hydroxyl group on the fourth carbon (C4) of a second glucose molecule.[3] This covalent linkage is formed through a dehydration synthesis reaction, where a molecule of water is removed.[4][5] The "α" designation indicates that the bond is formed when the C1 hydroxyl group of the first glucose is in the alpha configuration (pointing below the plane of the ring). This specific stereochemistry is crucial for its recognition and processing by enzymes.
Enzymatic Formation of the this compound Glycosidic Bond
The biosynthesis of the α-1,4-glycosidic bond in this compound is primarily accomplished through the action of glycosyltransferases.
This compound Synthase
This compound synthase (EC 2.4.1.139) catalyzes the formation of this compound from two molecules of α-D-glucose-1-phosphate. The systematic name for this enzyme is alpha-D-glucose-1-phosphate:alpha-D-glucose-1-phosphate 4-alpha-D-glucosyltransferase (dephosphorylating).[6] The reaction proceeds as follows:
2 α-D-glucose 1-phosphate + H₂O ⇌ this compound + 2 phosphate[6]
This compound Phosphorylase (in reverse)
This compound phosphorylase (EC 2.4.1.8), while primarily known for its catabolic role, can also catalyze the synthesis of this compound in a reversible reaction.[7][8] This is of particular interest for the enzymatic synthesis of oligosaccharides.[7][9] The synthetic reaction is:
β-D-glucose-1-phosphate + D-glucose ⇌ this compound + phosphate[10]
The mechanism involves a single displacement where the glucose acceptor attacks the glucosyl-enzyme intermediate.
Enzymatic Cleavage of the this compound Glycosidic Bond
The hydrolysis of the α-1,4-glycosidic bond in this compound is a critical step in the digestion of starches and is carried out by α-glucosidases and phosphorylases.
Maltase-Glucoamylase (MGAM)
Maltase-glucoamylase (EC 3.2.1.20) is a key α-glucosidase located in the brush border of the small intestine.[11][12][13] It hydrolyzes the α-1,4-glycosidic bond of this compound to release two molecules of D-glucose.[14]
Mechanism: MGAM, a member of the GH31 family of glycoside hydrolases, employs a Koshland double displacement mechanism.[11][12][15] This involves a two-step process:
-
Glycosylation: A nucleophilic residue in the enzyme's active site attacks the anomeric carbon of one glucose unit in this compound, displacing the other glucose molecule and forming a covalent glycosyl-enzyme intermediate.[15]
-
Deglycosylation: A water molecule, activated by a general base catalyst in the active site, attacks the anomeric carbon of the glycosyl-enzyme intermediate, hydrolyzing the bond and releasing the second glucose molecule. This step regenerates the free enzyme.[15]
This mechanism results in the retention of the anomeric configuration.[11][12]
This compound Phosphorylase
This compound phosphorylase (EC 2.4.1.8) catalyzes the phosphorolysis of this compound, a process that conserves the energy of the glycosidic bond in the form of a phosphate (B84403) ester.[7][8] The reaction is:
This compound + phosphate ⇌ D-glucose + β-D-glucose 1-phosphate[10]
Mechanism: This enzyme utilizes a single displacement mechanism. An inorganic phosphate molecule directly attacks the anomeric carbon, leading to the cleavage of the glycosidic bond and the formation of β-D-glucose-1-phosphate and glucose.[8] This results in an inversion of the anomeric configuration.[7][9] A key glutamate (B1630785) residue (Glu487 in Lactobacillus brevis) acts as a proton donor to the glycosidic oxygen, facilitating its departure as a good leaving group.[7][16]
Quantitative Data
Kinetic Parameters of Enzymes
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference(s) |
| Maltase-Glucoamylase (ntMGAM) | Homo sapiens | This compound | - | - | 19 ± 4 | [17] |
| Maltase | Bacillus brevis | This compound | 5.8 | - | - | [18] |
| Glucoamylase (Wild-Type) | Aspergillus awamori | This compound | - | - | - | [11] |
| Glucoamylase (Trp120->Tyr mutant) | Aspergillus awamori | This compound | Decreased 2-3 fold | ≤2% of wild-type | - | [11] |
| This compound Phosphorylase (MalE) | Bacillus sp. AHU2001 | This compound | 0.5-4 (varied) | - | - | [1] |
Note: Kinetic parameters can vary significantly based on assay conditions.
Optimal Conditions for Enzyme Activity
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Maltase | Bacillus brevis | 6.5 | 48-50 | [18][19] |
| Maltase | Bacillus licheniformis KIBGE-IB4 | 6.5 | 45 | [20][21] |
| This compound Phosphorylase (MalE) | Bacillus sp. AHU2001 | 8.1 | 45 | [1] |
Thermodynamics of this compound Hydrolysis
The hydrolysis of this compound is an exergonic reaction under standard conditions.
| Parameter | Value | Conditions | Reference(s) |
| ΔG°' | ≤ -15.5 kJ/mol | 298.15 K, pH 5.65 | [19][22][23][24] |
| ΔH°' | -4.02 ± 0.15 kJ/mol | 298.15 K, pH 5.65 | [19][22][23][24] |
| Keq | ≥ 513 | 298.15 K, pH 5.65 | [19][22][23][24] |
Experimental Protocols
Maltase Activity Assay (Coupled Spectrophotometric Method)
This protocol is adapted from standard methods for measuring α-glucosidase activity.[4]
Principle: Maltase hydrolyzes this compound to two molecules of glucose. The released glucose is then phosphorylated by hexokinase (HK) and oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the maltase activity.
Reagents:
-
50 mM Potassium Phosphate Buffer, pH 6.0
-
300 mM this compound solution in the above buffer
-
Maltase enzyme solution of appropriate dilution
-
Assay cocktail: 100 mM Tris-HCl buffer (pH 7.6), 5 mM MgCl₂, 1 mM ATP, 0.6 mM NADP+, 1 U/mL Hexokinase, 1 U/mL G6PDH
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 500 µL of 50 mM potassium phosphate buffer (pH 6.0) and 500 µL of 300 mM this compound solution.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the diluted maltase solution.
-
Incubate at 25°C for exactly 30 minutes.
-
Stop the reaction by boiling for 3 minutes, then place on ice.
-
Prepare a blank by boiling the enzyme solution before adding it to the substrate mixture.
-
-
Glucose Quantification:
-
In a cuvette, mix 500 µL of the supernatant from the stopped reaction (or blank) with 500 µL of the assay cocktail.
-
Incubate at room temperature and monitor the increase in absorbance at 340 nm until the reading is stable.
-
Calculate the concentration of glucose produced using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Calculation: One unit of maltase activity is defined as the amount of enzyme that liberates 2.0 µmoles of D-glucose from this compound per minute at pH 6.0 at 25°C.
This compound Phosphorylase Activity Assay (Phosphate Release)
Principle: The forward reaction (phosphorolysis of this compound) consumes inorganic phosphate. The rate of phosphate depletion can be measured using a colorimetric method, such as the malachite green assay.
Reagents:
-
100 mM Tris-HCl buffer, pH 7.0
-
50 mM this compound solution
-
50 mM Potassium Phosphate buffer, pH 7.0
-
This compound Phosphorylase enzyme solution
-
Malachite Green reagent
Procedure:
-
Set up a reaction mixture containing 100 mM Tris-HCl (pH 7.0), 20 mM this compound, and 10 mM potassium phosphate.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound phosphorylase enzyme.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Centrifuge to pellet any precipitated protein.
-
Determine the concentration of remaining inorganic phosphate in the supernatant using the malachite green assay, measuring the absorbance at ~620-660 nm.
-
Calculate the rate of phosphate consumption from a standard curve of known phosphate concentrations.
Quantification of this compound and Glucose by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector can be used to separate and quantify this compound and glucose in reaction mixtures.
Instrumentation and Columns:
-
HPLC system with an isocratic pump and a refractive index detector.
-
A carbohydrate analysis column (e.g., Aminex HPX-87H).[25]
Mobile Phase:
-
5 mM Sulfuric Acid (H₂SO₄) in deionized water.[25]
Procedure:
-
Prepare samples by stopping the enzymatic reaction (e.g., by boiling or acid precipitation) and centrifuging to remove protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Set the column temperature (e.g., 60-80°C) and mobile phase flow rate (e.g., 0.6 mL/min).[25]
-
Inject a known volume (e.g., 20 µL) of the sample onto the column.[25]
-
Monitor the elution of this compound and glucose using the RI detector.
-
Quantify the sugars by comparing their peak areas to those of known standards.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Koshland double displacement mechanism of maltase-glucoamylase.
Caption: Single displacement mechanism of this compound phosphorylase.
Caption: Experimental workflow for HPLC analysis of this compound and glucose.
Conclusion
The formation and cleavage of the α-1,4-glycosidic bond in this compound are fundamental biochemical reactions catalyzed by a diverse set of enzymes with distinct mechanisms. Understanding these processes at a molecular level is crucial for fields ranging from human physiology and disease to industrial biotechnology. The targeting of enzymes like maltase-glucoamylase is a key strategy in the development of therapeutics for metabolic disorders such as type 2 diabetes. This guide provides a detailed technical foundation for researchers and professionals, summarizing the key enzymatic players, their quantitative characteristics, and the experimental approaches used to study them. The continued investigation into the structure-function relationships of these enzymes will undoubtedly lead to new opportunities for therapeutic intervention and biotechnological innovation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic mechanism of glucoamylase probed by mutagenesis in conjunction with hydrolysis of alpha-D-glucopyranosyl fluoride and maltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of glucose and this compound in enzyme reaction mixtures - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Quantitative determination of glucose and this compound in enzyme reaction mixtures - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. ableweb.org [ableweb.org]
- 11. Site-directed mutagenesis at the active site Trp120 of Aspergillus awamori glucoamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Measurement of this compound Phosphorylase [creative-enzymes.com]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure of this compound phosphorylase from Lactobacillus brevis: unexpected evolutionary relationship with glucoamylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (PDF) Quantitative Determination of Glucose and this compound in [research.amanote.com]
- 17. Structural Basis for Substrate Selectivity in Human Maltase-Glucoamylase and Sucrase-Isomaltase N-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extracellular Maltase of Bacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 20. scienceopen.com [scienceopen.com]
- 21. researchgate.net [researchgate.net]
- 22. Kinetic studies on glucoamylase of rabbit small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. escholarship.org [escholarship.org]
- 24. 2azd - X-Ray studies on Maltodextrin Phosphorylase (MalP) Complexes: recognition of substrates and CATALYTIC mechanism of phosphorylase family - Summary - Protein Data Bank Japan [pdbj.org]
- 25. Stoichiometric Conversion of this compound for Biomanufacturing by In Vitro Synthetic Enzymatic Biosystems - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Sweetness: A Technical Guide to Maltose Biosynthesis in Plants and Microorganisms
For Immediate Release
A Deep Dive into the Cellular Sugar Factory: Unraveling the Synthesis of Maltose (B56501)
This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in both plant and microbial systems. Designed for researchers, scientists, and drug development professionals, this document elucidates the intricate enzymatic cascades, regulatory networks, and transport mechanisms that govern the production of this fundamental disaccharide. By presenting detailed experimental protocols, quantitative data, and visual pathway models, this guide serves as an essential resource for exploiting these biological processes in academic and industrial research.
This compound Biosynthesis in Plants: A Tale of Two Compartments
In plants, the synthesis of this compound is intrinsically linked to the diurnal cycle of photosynthesis and the subsequent mobilization of stored carbon. The primary route of this compound production is not a de novo synthesis of the disaccharide itself, but rather a controlled degradation of transitory starch within the chloroplasts. This process ensures a steady supply of carbon for sucrose (B13894) synthesis in the cytosol, which is then transported throughout the plant to fuel growth and metabolism.
The key steps in plant this compound biosynthesis are:
-
Starch Phosphorylation: The surface of starch granules is phosphorylated by glucan, water dikinase (GWD) and phosphoglucan, water dikinase (PWD) , a crucial step that disrupts the crystalline structure of amylopectin (B1267705) and makes it accessible to degradative enzymes.[1][2]
-
Hydrolytic Degradation: The major enzyme responsible for this compound release is β-amylase (BAM) , which hydrolyzes α-1,4-glucan chains from their non-reducing ends to produce this compound units.[2] Several isoforms of β-amylase are involved, with some being localized to the chloroplast stroma.
-
Debranching and Further Processing: Disproportionating enzyme 1 (DPE1) and isoamylases act on branched amylopectin and malto-oligosaccharides, further contributing to the pool of linear glucans available for β-amylase action and producing some glucose.
-
Chloroplast Export: this compound is the primary carbon export product from the chloroplasts during the night.[3] This transport across the inner chloroplast envelope is mediated by a specific transporter protein called This compound Exporter 1 (MEX1) .[3][4] Glucose is also exported via a separate transporter.
-
Cytosolic Metabolism: Once in the cytosol, this compound is converted to glucose-1-phosphate and glucose, which then enter the pathway for sucrose biosynthesis.
A less prominent, alternative pathway for this compound synthesis has been identified, involving a This compound synthase that catalyzes the formation of this compound from two molecules of α-D-glucose-1-phosphate. However, the physiological significance of this pathway appears to be limited compared to the degradative route from starch.
Regulatory Networks in Plant this compound Biosynthesis
The biosynthesis of this compound in plants is tightly regulated to match the metabolic demands of the cell. This regulation occurs at multiple levels:
-
Transcriptional Control: The expression of genes encoding starch metabolizing enzymes often follows a diurnal rhythm, although post-transcriptional and post-translational regulation play a more significant role in controlling enzyme activity.[2]
-
Post-Translational Modifications: The activity of key enzymes is modulated by post-translational modifications such as redox regulation and protein phosphorylation.[1][5][6][7] For instance, the redox state of the chloroplast, linked to photosynthetic activity, influences the activity of several enzymes in the starch degradation pathway.[1]
-
Protein-Protein Interactions: Enzymes involved in starch metabolism can form protein complexes, suggesting a coordinated regulation of the pathway.[5][6][8] For example, interactions between starch synthases and other enzymes have been identified, indicating the formation of a functional "amylosome".[8]
Microbial this compound Biosynthesis: The this compound Regulon
In microorganisms, particularly in the well-studied bacterium Escherichia coli, this compound and maltodextrin (B1146171) metabolism is governed by a sophisticated genetic system known as the This compound (mal) regulon . This system allows the bacterium to efficiently utilize this compound and larger malto-oligosaccharides from the environment as a carbon and energy source. While the primary role of this system is catabolic, the enzymes involved can also participate in synthetic reactions under certain conditions.
The core components of the E. coli this compound system include:
-
Transport: this compound and maltodextrins are transported across the outer membrane through the LamB porin and then into the cytoplasm by an ABC transporter consisting of the periplasmic This compound-binding protein (MalE) and the inner membrane components MalF , MalG , and MalK .
-
Cytoplasmic Metabolism: Once inside the cell, this compound and maltodextrins are metabolized by a set of key enzymes:
-
Amylomaltase (MalQ): This 4-α-glucanotransferase is a central enzyme in the pathway. It catalyzes the transfer of glucose units from one maltodextrin molecule to another, leading to the elongation and shortening of glucan chains. This process can generate glucose and longer maltodextrins from this compound.
-
Maltodextrin Phosphorylase (MalP): This enzyme phosphorolytically cleaves α-1,4-glycosidic bonds from the non-reducing end of maltodextrins (with a minimum chain length of four glucose units), producing glucose-1-phosphate .[9]
-
Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes glucose units from the reducing end of maltodextrins that are at least three glucose units long.
-
Regulation of the this compound Regulon
The expression of the mal genes is tightly controlled by the transcriptional activator MalT . The activity of MalT is, in turn, regulated by the presence of the inducer, maltotriose (B133400) , and ATP .
-
Activation of MalT: MalT exists in an inactive monomeric state. The binding of both maltotriose and ATP induces a conformational change in MalT, promoting its oligomerization into an active form that can bind to specific DNA sequences (MalT boxes) in the promoter regions of the mal operons and activate transcription.[10][11][12]
-
Negative Regulation: The activity of MalT is also subject to negative regulation by several proteins, including MalK (the ATPase component of the this compound transporter), MalY , and Aes .[10][13][14] This complex regulatory network ensures that the mal genes are only expressed when this compound or maltodextrins are available and needed by the cell.
Quantitative Data on Key Enzymes and Processes
The efficiency of this compound biosynthesis is determined by the kinetic properties of the enzymes and transporters involved. The following tables summarize key quantitative data for these components in both plant and microbial systems.
Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |
| β-Amylase | Glycine max (germinated seeds) | Soluble Starch | 3.03 mg/mL | 6.6 µmol/min/mL | [15] |
| β-Amylase | Bacillus aryabhattai | Soluble Starch | 9.9 mg/mL | 6660.0 µMol/mg min | [16] |
| Amylomaltase (MalQ) | Escherichia coli | Maltotriose | - | - | Data not readily available |
| Maltodextrin Phosphorylase (MalP) | Escherichia coli | Maltopentaose | 0.24 mM | - | [17] |
| Maltodextrin Glucosidase (MalZ) | Escherichia coli | Maltotriose | 1.3 mM | 11.2 µmol/min/mg | [9] |
| This compound Transporter (MEX1) | Spinacia oleracea (chloroplasts) | This compound | 25 mM | 19.5 µmol/mg Chl/h | [18] |
Table 2: this compound and Starch Content in Plant Tissues under Different Conditions
| Plant | Condition | Tissue | This compound Content (µmol/g FW) | Starch Content (mg/g FW) | Reference(s) |
| Arabidopsis thaliana (wild type) | Dark | Rosette leaves | ~1.5 | ~5 | [19] |
| Arabidopsis thaliana (mex1 mutant) | Dark | Rosette leaves | ~30 | ~15 | [4][19] |
| Arabidopsis thaliana (dpe2 mutant) | Dark | Rosette leaves | ~25 | ~10 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Assay for β-Amylase Activity
This protocol is adapted from the method of Bernfeld (1955) and is suitable for determining β-amylase activity in plant extracts.
Principle: The activity of β-amylase is measured by quantifying the amount of reducing sugar (this compound) released from starch using the dinitrosalicylic acid (DNS) method. The DNS reagent is reduced by the newly formed reducing ends of the sugar, resulting in a color change that can be measured spectrophotometrically at 540 nm.
Reagents:
-
Acetate (B1210297) Buffer (0.016 M, pH 4.8): Prepare by dissolving the appropriate amount of sodium acetate in deionized water and adjusting the pH with acetic acid.
-
Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of acetate buffer by gently boiling.
-
Dinitrosalicylic Acid (DNS) Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of deionized water with gentle heating. In a separate container, dissolve 30 g of sodium potassium tartrate in 20 mL of deionized water. Mix the two solutions and bring the final volume to 100 mL with deionized water.
-
This compound Standard Solution (5 mM): Prepare a stock solution of this compound and create a series of dilutions for generating a standard curve.
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in cold extraction buffer (e.g., Tris-HCl with stabilizing agents) and centrifuge to obtain a clear supernatant containing the enzyme.
-
Reaction Setup: In a test tube, add 0.5 mL of the enzyme extract to 0.5 mL of the 1% starch solution, pre-incubated at the desired reaction temperature (e.g., 25°C).
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding 1 mL of DNS reagent. Boil the mixture for 5-15 minutes to allow for color development.
-
Spectrophotometric Measurement: After cooling to room temperature, add 8 mL of deionized water, mix well, and measure the absorbance at 540 nm against a blank (containing buffer instead of enzyme extract).
-
Quantification: Determine the amount of this compound produced using a standard curve prepared with known concentrations of this compound.
Calculation: One unit of β-amylase activity is typically defined as the amount of enzyme that liberates 1 µmol of this compound per minute under the specified assay conditions.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC provides a highly specific and sensitive method for the separation and quantification of sugars. An amine-based column is commonly used for carbohydrate analysis, with detection via a refractive index (RI) detector.
Instrumentation and Columns:
-
HPLC system with a pump, autosampler, and RI detector.
-
Amine-based column (e.g., Zorbax NH2).
Mobile Phase:
-
Acetonitrile:Water (e.g., 75:25 v/v).
Procedure:
-
Sample Preparation: Extract sugars from the plant or microbial samples using a suitable solvent (e.g., 80% ethanol). The extract should be filtered through a 0.22 µm filter before injection.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Injection volume: 10-20 µL
-
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve.
Conclusion and Future Perspectives
The biosynthesis of this compound, while seemingly a simple process, is governed by complex and elegantly regulated pathways in both plants and microorganisms. In plants, the controlled degradation of starch provides a vital source of carbon for growth and development, with this compound serving as a key transportable intermediate. In microorganisms, the this compound regulon represents a paradigm of genetic control, allowing for the efficient utilization of available nutrients.
A deeper understanding of these pathways holds significant promise for various applications. In agriculture, manipulating this compound biosynthesis could lead to crops with improved stress tolerance and enhanced biomass production. In the biotechnology and pharmaceutical industries, these enzymatic systems can be harnessed for the production of biofuels, specialty carbohydrates, and as targets for novel antimicrobial agents. Future research, focusing on the intricate details of protein-protein interactions, the dynamics of regulatory networks, and the application of synthetic biology approaches, will undoubtedly unlock the full potential of these fundamental biological processes.
References
- 1. Frontiers | Redox Regulation of Starch Metabolism [frontiersin.org]
- 2. Regulation of Starch Metabolism in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is the major form of carbon exported from the chloroplast at night - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and organ level localization of this compound in this compound-excess Arabidopsis mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A complex signaling module governs the activity of MalT, the prototype of an emerging transactivator family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-association of the Escherichia coli transcription activator MalT in the presence of maltotriose and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MalT, the regulatory protein of the Escherichia coli this compound system, is an ATP-dependent transcriptional activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Network regulation of the Escherichia coli this compound system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caister.com [caister.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Expression, biochemical and structural characterization of high-specific-activity β-amylase from Bacillus aryabhattai GEL-09 for application in starch hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The crystal structure of Escherichia coli maltodextrin phosphorylase provides an explanation for the activity without control in this basic archetype of a phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The chloroplast envelope is permeable for this compound but not for maltodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ectopic maltase alleviates dwarf phenotype and improves plant frost tolerance of this compound transporter mutants - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Maltose in Cellular Metabolism and Energy Storage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltose (B56501), a disaccharide composed of two α-glucose units, serves as a significant carbon source for cellular metabolism and energy storage across a wide range of organisms, from microbes to humans. Its entry into metabolic pathways is a tightly regulated process involving specific transport proteins and enzymatic hydrolysis. This technical guide provides an in-depth analysis of the biochemical and regulatory networks governing this compound utilization. It details the key enzymes, transport systems, and signaling cascades, presenting quantitative data, comprehensive experimental protocols, and visual representations of the underlying molecular mechanisms. Understanding the intricacies of this compound metabolism is crucial for various applications, including industrial biotechnology, food science, and the development of novel therapeutic strategies targeting metabolic pathways.
Introduction
This compound, or malt (B15192052) sugar, is an intermediate in the breakdown of starch and glycogen (B147801).[1] It is formed by the enzymatic action of amylases on these larger polysaccharides.[2] In cellular metabolism, this compound represents a readily available source of glucose, the primary fuel for most cells. The metabolic fate of this compound begins with its transport across the cell membrane, followed by its hydrolysis into two glucose molecules. This process is catalyzed by maltase enzymes or, in some organisms, by this compound phosphorylase.[3][4] The resulting glucose molecules then enter glycolysis to generate ATP, the universal energy currency of the cell, or are stored as glycogen for future energy needs.[3] The regulation of this compound metabolism is critical for cellular energy homeostasis and is controlled at both the transcriptional and post-translational levels.
This compound Transport into the Cell
The uptake of this compound from the extracellular environment is a critical first step in its metabolism and is mediated by specific transport systems. The mechanisms differ between prokaryotes and eukaryotes.
This compound Transport in Escherichia coli
In E. coli, this compound and maltodextrins are actively transported into the cell via a well-characterized ATP-binding cassette (ABC) transporter system, the MalFGK2 complex.[5][6] This system consists of a periplasmic this compound-binding protein (MBP or MalE), two integral membrane proteins (MalF and MalG), and two cytoplasmic ATP-hydrolyzing subunits (MalK).[5]
The process begins with MalE binding to this compound in the periplasm, which induces a conformational change in MalE.[7] The MalE-maltose complex then docks with the MalFGK2 transporter, triggering ATP hydrolysis by the MalK subunits. This provides the energy to translocate this compound across the inner membrane.[1][8]
Logical Relationship: E. coli this compound Transport
Caption: Workflow of this compound transport in E. coli.
This compound Transport in Saccharomyces cerevisiae
In the yeast Saccharomyces cerevisiae, this compound is transported across the plasma membrane by a proton symport mechanism.[4][9] This active transport is mediated by specific permeases, such as those encoded by the MALx1 genes (e.g., MAL11, MAL21, MAL31, MAL41, MAL61) and the AGT1 gene.[10][11] The transport of one molecule of this compound is coupled to the import of one proton, driven by the electrochemical proton gradient across the membrane.[9] This process requires the expenditure of one ATP molecule to pump the proton back out of the cell to maintain pH homeostasis.[12]
Yeast possesses both high-affinity (low Km) and low-affinity (high Km) this compound transport systems, allowing for efficient uptake across a range of extracellular this compound concentrations.[9][11]
Signaling Pathway: Yeast this compound Transport
Caption: this compound transport via proton symport in yeast.
Enzymatic Breakdown of this compound
Once inside the cell, this compound is hydrolyzed into two glucose molecules, which can then enter the central metabolic pathways. This breakdown is primarily accomplished by two types of enzymes: maltase and this compound phosphorylase.
Maltase (α-Glucosidase)
Maltase (EC 3.2.1.20) catalyzes the hydrolysis of the α-1,4 glycosidic bond in this compound, yielding two molecules of glucose.[13] This is the predominant pathway for this compound breakdown in most organisms, including humans and yeast.
Reaction: this compound + H₂O → 2 Glucose
Maltases are highly specific for the α-1,4 linkage and are essential for the final digestion of starch and glycogen.[14]
This compound Phosphorylase
This compound phosphorylase (EC 2.4.1.8) is found in some bacteria and catalyzes the phosphorolysis of this compound in the presence of inorganic phosphate.[15] This reaction produces one molecule of glucose and one molecule of glucose-1-phosphate.[15]
Reaction: this compound + Pi ⇌ Glucose + Glucose-1-Phosphate
This reaction is reversible and can be used for the synthesis of oligosaccharides.[16] The glucose-1-phosphate produced can be converted to glucose-6-phosphate by phosphoglucomutase and then enter glycolysis.
Role in Cellular Respiration and Energy Yield
The two glucose molecules derived from one molecule of this compound are completely oxidized through cellular respiration to generate ATP. The theoretical maximum ATP yield from the complete oxidation of one molecule of glucose is approximately 30-32 ATP molecules.[17] Therefore, the complete oxidation of one molecule of this compound yields approximately 60-64 ATP molecules.[18]
The initial hydrolysis of this compound by maltase does not require ATP.[18] However, in organisms like yeast that use a proton symporter for this compound uptake, there is an energy cost of one ATP per this compound molecule to maintain the proton gradient.[12]
ATP Accounting for this compound Metabolism
The net ATP yield from the complete oxidation of one molecule of this compound can be broken down as follows (assuming aerobic conditions and the malate-aspartate shuttle for NADH from glycolysis):
| Metabolic Stage | ATP Investment (per this compound) | ATP Production (per this compound) | NADH Production (per this compound) | FADH₂ Production (per this compound) | Net ATP (per this compound) |
| This compound Transport (Yeast) | 1 | 0 | 0 | 0 | -1 |
| Glycolysis | 4 | 4 | 4 | 0 | 6 |
| Pyruvate Oxidation | 0 | 0 | 4 | 0 | 10 |
| Citric Acid Cycle | 0 | 4 | 12 | 4 | 48 |
| Total | 5 | 8 | 20 | 4 | ~63 |
Note: This is a simplified representation. The actual ATP yield can vary depending on the specific shuttle systems used to transport electrons from NADH in the cytoplasm into the mitochondria.[19]
Regulation of this compound Metabolism
The utilization of this compound is tightly regulated to ensure that the cell can efficiently switch between different carbon sources.
Regulation in Saccharomyces cerevisiae
In yeast, the expression of genes required for this compound metabolism (the MAL genes) is subject to induction by this compound and repression by glucose.[10][20] The MAL loci typically consist of three genes: a regulatory gene (MALx3), a this compound permease gene (MALx1), and a maltase gene (MALx2).[10][14]
The Malx3 protein is a transcriptional activator that, in the presence of intracellular this compound, binds to upstream activation sequences (UAS) in the promoters of the MALx1 and MALx2 genes, leading to their transcription.[14]
Glucose repression of the MAL genes is a complex process mediated by several signaling pathways, including the Snf1/Mig1 pathway and the Ras/PKA pathway.[3][4] When glucose is present, these pathways lead to the repression of MAL gene transcription and the inactivation of the this compound transporter.[4]
Signaling Pathway: MAL Gene Regulation in Yeast
Caption: Regulation of MAL gene expression in yeast.
Regulation in Escherichia coli
In E. coli, the genes for this compound metabolism are organized into the mal regulon, which is positively regulated by the MalT protein.[11][21] MalT is a transcriptional activator that is allosterically activated by maltotriose, an intermediate in maltodextrin (B1146171) metabolism.[22] ATP is also required for MalT activity.[9]
The expression of the malT gene itself is subject to catabolite repression, mediated by the cAMP receptor protein (CRP).[11] In the absence of glucose, cAMP levels are high, and the cAMP-CRP complex activates malT transcription. When glucose is present, cAMP levels are low, and malT expression is reduced.[11] The activity of the MalT protein is also inhibited by the MalK subunit of the this compound transporter when the transporter is not actively transporting substrate.[22]
Energy Storage
While this compound itself is not a primary long-term energy storage molecule, the glucose derived from its hydrolysis can be channeled into storage pathways. In animals, excess glucose is converted to glycogen, a highly branched polymer of glucose, which is primarily stored in the liver and muscles.[3] In plants, glucose is stored as starch.[1] These polysaccharides can be broken down to release glucose when the organism requires energy.
Experimental Protocols
Maltase Activity Assay (Using p-Nitrophenyl-α-D-Glucopyranoside)
This spectrophotometric assay measures the activity of maltase by quantifying the release of p-nitrophenol from the artificial substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[13]
Materials:
-
67 mM Potassium Phosphate Buffer, pH 6.8
-
10 mM p-Nitrophenyl-α-D-Glucopyranoside (pNPG) solution
-
100 mM Sodium Carbonate solution
-
Enzyme extract (e.g., cell lysate)
-
Spectrophotometer and cuvettes
-
Water bath at 37°C
Procedure:
-
Reaction Setup: In a test tube, combine 5.00 mL of Potassium Phosphate Buffer and 0.20 mL of enzyme solution.
-
Pre-incubation: Equilibrate the mixture to 37°C for 5-10 minutes.
-
Initiate Reaction: Add 0.50 mL of the pNPG solution to the test tube, mix by inversion, and start a timer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: After the incubation period, add 8.00 mL of 100 mM Sodium Carbonate solution to stop the reaction and develop the yellow color of the p-nitrophenolate ion.
-
Measurement: Measure the absorbance of the solution at 400 nm against a blank. The blank should contain all reagents except the enzyme, with an equivalent volume of buffer added in its place.
-
Calculation: The amount of p-nitrophenol released is proportional to the maltase activity. A standard curve of p-nitrophenol can be used to quantify the product. One unit of maltase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of pNPG per minute under the specified conditions.[13]
Experimental Workflow: Maltase Activity Assay
Caption: Workflow for a spectrophotometric maltase activity assay.
Radioactive this compound Uptake Assay in Yeast
This assay measures the rate of this compound transport into yeast cells using radiolabeled this compound.[23]
Materials:
-
Yeast cell culture
-
[¹⁴C]-Maltose
-
Washing buffer (e.g., ice-cold water or phosphate-buffered saline)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Grow yeast cells to the desired growth phase and harvest by centrifugation. Wash the cells with ice-cold washing buffer and resuspend in an appropriate assay buffer to a known cell density.
-
Initiate Uptake: Add a known concentration of [¹⁴C]-maltose to the cell suspension to start the uptake.
-
Time Points: At specific time intervals (e.g., 0, 30, 60, 90, 120 seconds), take aliquots of the cell suspension.
-
Stop Uptake and Separate Cells: Immediately transfer the aliquot to a filtration apparatus containing a glass fiber filter and apply a vacuum. Rapidly wash the cells on the filter with a large volume of ice-cold washing buffer to remove extracellular [¹⁴C]-maltose.
-
Quantify Radioactivity: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity on the filter is proportional to the amount of this compound transported into the cells. The rate of this compound uptake can be calculated by plotting the intracellular [¹⁴C]-maltose concentration over time. The initial linear portion of the curve represents the initial rate of transport.[24]
Quantitative Data Summary
| Parameter | Organism/Enzyme | Value | Reference |
| This compound Transport Km | |||
| High-affinity | S. cerevisiae | ~5 mM | [11] |
| Low-affinity | S. cerevisiae | ~30 mM | [11] |
| E. coli K12 | 1 µM | [3] | |
| Maltase Km | |||
| pNPG as substrate | Human Seminal Plasma | 2.92 mM | [25] |
| Maltase kcat | |||
| Maltase | 63 s⁻¹ | [26] | |
| Catalytic Efficiency (kcat/Km) | |||
| Maltase | 1.58 x 10⁵ M⁻¹s⁻¹ | [26] | |
| ATP Yield | |||
| Per Glucose | Aerobic Respiration | ~30-32 | [17] |
| Per this compound | Aerobic Respiration | ~60-64 | [18] |
| Intracellular this compound Concentration | |||
| Inducing MAL genes | S. cerevisiae | Low µM range | [27] |
Conclusion
This compound is a key carbohydrate that links the breakdown of complex polysaccharides to the central energy-yielding pathways of the cell. Its metabolism is a highly regulated and efficient process, ensuring that organisms can optimally utilize this energy source. The transport systems for this compound, particularly the well-studied ABC transporter in E. coli and the proton symporters in yeast, provide excellent models for understanding membrane transport processes. Furthermore, the intricate regulatory networks that control this compound utilization in response to the availability of other carbon sources highlight the sophisticated mechanisms of cellular adaptation. A thorough understanding of these pathways is not only fundamental to our knowledge of cellular metabolism but also holds significant potential for applications in biotechnology and medicine, including the optimization of fermentation processes and the development of drugs that target microbial metabolism.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. [PDF] Network regulation of the Escherichia coli this compound system. | Semantic Scholar [semanticscholar.org]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Regulation of this compound utilization in Saccharomyces cerevisiae by genes of the RAS/protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycolysis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. caister.com [caister.com]
- 10. ftb.com.hr [ftb.com.hr]
- 11. Network regulation of the Escherichia coli this compound system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.elabscience.com [file.elabscience.com]
- 13. Maltase - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. Regulation of MAL gene expression in yeast: gene dosage effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. tandfonline.com [tandfonline.com]
- 17. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
- 22. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound accumulation-induced cell death in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. chegg.com [chegg.com]
- 27. Answered: Calculate the ATP yield from complete oxidation of this compound by the reaction of glycolysis, citric acid cycle, electron transport chain and oxidative… | bartleby [bartleby.com]
Maltose as a Reducing Sugar: A Technical Guide for Biochemical Applications
Abstract: Maltose (B56501), a disaccharide composed of two α-glucose units, plays a pivotal role in numerous biochemical processes, primarily due to its nature as a reducing sugar. This technical guide provides an in-depth exploration of the chemical basis for this compound's reducing activity, its involvement in key biochemical reactions such as the Maillard reaction, and its significance in metabolic pathways and industrial applications like brewing. Detailed experimental protocols for the qualitative and quantitative assessment of its reducing properties are presented, supported by quantitative data and visual diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
The Chemical Foundation of this compound's Reducing Property
This compound, or malt (B15192052) sugar, consists of two D-glucose molecules linked by an α(1→4) glycosidic bond.[1][2][3] Its classification as a reducing sugar stems from the structure of one of these glucose units. While one glucose molecule's anomeric carbon is involved in the glycosidic bond, the anomeric carbon on the second glucose unit possesses a free hemiacetal group.[2][4][5] In aqueous solutions, this hemiacetal ring can open to expose a free aldehyde group.[2][6] This aldehyde group is readily oxidized, allowing this compound to act as a reducing agent in various chemical reactions, such as Benedict's and Tollens' tests.[1]
The ability to exist in equilibrium between a cyclic hemiacetal form and an open-chain aldehyde form is the core of its reducing capability. This structural feature distinguishes it from non-reducing sugars like sucrose, where the anomeric carbons of both monosaccharide units are involved in the glycosidic bond, leaving no hemiacetal group to open.[2][7]
Caption: Equilibrium between the cyclic and open-chain forms of this compound.
Key Biochemical Reactions
The exposed aldehyde group in the open-chain form of this compound is the reactive site for several significant biochemical reactions.
Non-Enzymatic Browning: The Maillard Reaction
The Maillard reaction is a critical process in food chemistry and has implications in vivo, contributing to the formation of advanced glycation end-products (AGEs). The reaction is initiated by the condensation of the aldehyde group of a reducing sugar, such as this compound, with a free amino group from an amino acid, peptide, or protein.[8] This forms a Schiff base, which then undergoes an Amadori rearrangement to produce a more stable ketosamine, known as the Amadori product.[8][9] These early-stage reactions are fundamental to the subsequent steps that produce a complex mixture of compounds responsible for color, flavor, and aroma in heated foods.[8] Studies comparing this compound and glucose in the Maillard reaction have shown that this compound degradation can lead to higher amounts of certain heterocyclic intermediates.[10]
References
- 1. This compound- Structure, Properties,Production and Applications. [allen.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. byjus.com [byjus.com]
- 5. echemi.com [echemi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Benedict's reagent - Wikipedia [en.wikipedia.org]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Researcher's Guide to Maltose: From Natural Sources to Laboratory Applications
A Technical Whitepaper for Scientists and Drug Development Professionals
This guide provides a comprehensive overview of the natural origins of maltose (B56501), detailed methodologies for its extraction and purification for research purposes, and an exploration of its metabolic context. Quantitative data is presented in structured tables for comparative analysis, alongside detailed experimental protocols and visual representations of relevant biochemical pathways and workflows.
Natural Sources of this compound
This compound, a disaccharide composed of two α-glucose units, is found in various natural sources, primarily as a product of starch breakdown during germination.[1] While not typically present in high concentrations in raw foods, its levels significantly increase during processes like malting and cooking.[2] Sprouted grains are particularly rich sources of this compound due to the enzymatic activity of amylases on stored starch.[2][3]
Quantitative Analysis of this compound in Natural Sources
The this compound content can vary significantly depending on the specific variety of the plant, germination conditions, and processing methods. The following table summarizes the approximate this compound content in several key natural sources.
| Natural Source | Scientific Name | Condition | This compound Content ( g/100g dry weight unless otherwise specified) | Reference |
| Barley | Hordeum vulgare | Malted | 60-65% of total weight is starch, which is largely converted to this compound and other sugars | [4] |
| Wheat | Triticum aestivum | Sprouted | Significant increase from negligible amounts in raw flour | [3][5] |
| Rice | Oryza sativa | Germinated (96h) | This compound is a predominant sugar, with total sugar content increasing significantly | [6] |
| Corn (Maize) | Zea mays | Sprouted | Increased this compound content | [7] |
| Sweet Potato | Ipomoea batatas | Cooked | Up to 3.34 g/100g (fresh weight) | [1] |
Extraction and Production of this compound for Research
For research applications requiring pure this compound, two primary methods are employed: extraction from malted grains and enzymatic production from starch.
Laboratory-Scale Extraction and Purification from Barley Malt (B15192052)
This protocol outlines a common procedure for obtaining this compound from barley malt.
Experimental Protocol:
-
Malt Preparation:
-
Extraction:
-
Prepare an extraction buffer of 0.02M sodium acetate (B1210297) (pH 4.75) containing 0.001M calcium chloride (CaCl₂) and 0.001M 1-thioglycerol.[8]
-
Mix 75g of ground malt with 210 mL of extraction buffer in a blender at 5°C for 5 minutes.[8]
-
Centrifuge the extract at 7,000 x g for 15 minutes at 4°C.[8]
-
Filter the supernatant through glass wool to remove particulate matter.[8]
-
-
Purification by Ion-Exchange Chromatography:
-
Equilibrate a CM-cellulose ion-exchange column with the extraction buffer.[8]
-
Load the filtered extract onto the column.
-
Elute the column with a sodium chloride gradient in the extraction buffer to separate this compound from other components. α-amylase and β-amylase enzymes will also be separated during this process.[8]
-
Collect fractions and assay for this compound content using a suitable method (see Section 4).
-
-
Further Purification and Concentration:
-
Pool the this compound-rich fractions.
-
Decolorize the solution by treating with activated charcoal.[10]
-
Remove dextrins by precipitation with denatured spirit.[10]
-
De-ionize the solution by passing it through cation and anion exchange resins.[10]
-
Concentrate the purified this compound solution by vacuum evaporation.[10]
-
Crystallize the this compound by cooling the concentrated solution.
-
Enzymatic Production from Starch
This protocol describes the laboratory-scale synthesis of this compound from a starch source.
Experimental Protocol:
-
Starch Slurry Preparation:
-
Liquefaction:
-
Saccharification:
-
Cool the liquefied starch solution to 50°C and adjust the pH to an optimal range for the saccharifying enzymes (typically around pH 5.0-6.0).
-
Add β-amylase (from barley or microbial sources) and a debranching enzyme such as pullulanase.[10]
-
Incubate the mixture at 50°C for 24-30 hours with gentle agitation.[10] This step hydrolyzes the dextrins into this compound.
-
-
Enzyme Deactivation and Clarification:
-
Heat the solution to 100°C for 10 minutes to deactivate the enzymes.[11]
-
Cool the solution and clarify by centrifugation or filtration to remove any insoluble material.
-
-
Purification:
-
Follow steps 4.3 and 4.4 from the extraction protocol (Section 2.1) for decolorization, de-ionization, concentration, and crystallization of the this compound.
-
Signaling Pathways and Metabolic Context
This compound itself is not known to be a primary signaling molecule in mammalian cells. Its primary metabolic role is to serve as a source of glucose.[1] In organisms like Saccharomyces cerevisiae (yeast), the metabolism of this compound influences glucose-sensing and signaling pathways.
Influence of this compound Metabolism on Glucose Sensing in Yeast
In yeast, the presence of glucose triggers signaling cascades that lead to the inactivation and degradation of transporters for other sugars, such as the this compound permease. This ensures that the preferred carbon source, glucose, is utilized first.[12][13][14] The rapid fermentation of sugars, including the glucose derived from intracellular this compound hydrolysis, generates a metabolic signal that contributes to this inactivation.[12]
References
- 1. quora.com [quora.com]
- 2. essfeed.com [essfeed.com]
- 3. plantarchives.org [plantarchives.org]
- 4. Comparative study for analysis of carbohydrates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Nutritional composition and bioactivity of germinated Thai indigenous rice extracts: A feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN101684505B - Preparation method of this compound - Google Patents [patents.google.com]
- 12. Metabolic Signals Trigger Glucose-Induced Inactivation of this compound Permease in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Two glucose sensing/signaling pathways stimulate glucose-induced inactivation of this compound permease in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]
maltose vs isomaltose structural differences
An In-depth Technical Guide to the Core Structural Differences Between Maltose (B56501) and Isothis compound (B16258) for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and isothis compound, both disaccharides of glucose, play significant yet distinct roles in biological systems and industrial applications. While chemically similar as isomers (C₁₂H₂₂O₁₁), their structural divergence, rooted in the nature of their glycosidic bond, dictates profound differences in their physicochemical properties, metabolic fates, and interactions with biological macromolecules. This technical guide provides a comprehensive examination of these structural differences, offering detailed experimental protocols for their differentiation, quantitative data for comparison, and visual diagrams of their metabolic and analytical workflows. Understanding these nuances is critical for researchers in drug development, nutrition, and glycobiology, as the seemingly subtle distinction between an α-1,4 and an α-1,6 linkage has far-reaching implications.
Core Structural and Physicochemical Differences
This compound and isothis compound are both composed of two α-D-glucose units. The fundamental difference lies in the glycosidic linkage connecting these monomers. In this compound, the linkage is an α-1,4-glycosidic bond, connecting the C1 carbon of the first glucose unit to the C4 carbon of the second.[1][2][3] In contrast, isothis compound features an α-1,6-glycosidic bond, linking the C1 carbon of the first glucose to the C6 carbon of the second.[1][2][3] This distinction is the primary determinant of their differing three-dimensional structures and properties.
The α-1,6 linkage in isothis compound introduces an additional degree of rotational freedom around the C5-C6 bond of the second glucose unit, which is not present in the more constrained α-1,4 linkage of this compound.[4][5] Molecular dynamics simulations and NMR studies have shown that this makes isothis compound a more flexible and extended molecule in solution, with multiple low-energy conformational minima, whereas this compound tends to occupy a single principal energy well.[4][5] This increased flexibility can influence interactions with water and the binding pockets of enzymes and transport proteins.
Data Presentation: Quantitative and Physicochemical Properties
The following table summarizes the key quantitative and physicochemical properties of this compound and isothis compound for direct comparison.
| Property | This compound | Isothis compound | Reference(s) |
| Systematic Name | 4-O-α-D-Glucopyranosyl-D-glucopyranose | 6-O-α-D-Glucopyranosyl-D-glucopyranose | [2][6] |
| Molecular Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁ | [6] |
| Molar Mass | 342.30 g/mol | 342.30 g/mol | [6] |
| Glycosidic Bond | α-1,4 | α-1,6 | [1][3] |
| Reducing Sugar | Yes | Yes | [3] |
| Melting Point | 102–103 °C (monohydrate) | N/A | [6] |
| Relative Sweetness | ~30–60% of sucrose | ~40-50% of sucrose | [6] |
| Conformational Flexibility | More rigid; single primary energy well | More flexible; multiple low-energy minima | [4][5] |
| Natural Occurrence | Product of starch hydrolysis; germinating seeds | Branch points of amylopectin/glycogen; honey | [2] |
Visualization of Structural and Metabolic Differences
Visual models are essential for comprehending the structural and functional consequences of the different glycosidic linkages.
Caption: Core chemical structures highlighting the α-1,4 bond in this compound versus the α-1,6 bond in isothis compound.
Caption: Metabolic pathway showing digestion in the small intestine and fermentation in the colon.
Experimental Protocols for Differentiation
Accurate differentiation and quantification of this compound and isothis compound are critical for quality control in food and pharmaceutical industries, as well as for metabolic research. The choice of method depends on the required sensitivity, resolution, and available instrumentation.
Caption: Logical workflow for the analytical differentiation of this compound and isothis compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of disaccharide isomers. Ligand exchange and hydrophilic interaction liquid chromatography (HILIC) are common modes. A baseline separation is achievable with specialized columns.[7][8]
-
Objective: To separate and quantify this compound and isothis compound in a mixture.
-
Instrumentation: HPLC system with a Refractive Index (RI) detector.
-
Column: Shodex SUGAR SZ5532 (6.0mm I.D. x 150mm).[7]
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile (ACN) and ultrapure water in a 75:25 (v/v) ratio. Degas the solution thoroughly.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 0.5% w/v). Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject standards of pure this compound and isothis compound to determine their respective retention times. Inject the unknown sample. Isothis compound will typically elute after this compound under these conditions. Quantify by comparing peak areas to a standard curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and structural information but requires derivatization to increase the volatility of the sugars.[9]
-
Objective: To separate and identify this compound and isothis compound following derivatization.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Methodology:
-
Sample Preparation: Lyophilize the aqueous sample to complete dryness.
-
Derivatization (Two-Step Oximation-Silylation):
-
To avoid multiple peaks from anomers, first form oximes. Add a solution of hydroxylamine (B1172632) in pyridine (B92270) to the dry sample. Heat at 90°C for 30 minutes.[10]
-
Cool the sample, then add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS). Heat again to complete the reaction, forming trimethylsilyl (B98337) (TMS) ethers.
-
-
GC Conditions:
-
Column: Methylsilicone capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium.
-
Temperature Program: Start at an initial oven temperature of ~150°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of ~300-320°C.[11]
-
-
MS Analysis: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-800. The resulting TMS-derivatives of this compound and isothis compound will have distinct fragmentation patterns that can be used for identification, often with the aid of a spectral library.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique that provides detailed structural information, allowing for unambiguous differentiation based on the unique chemical environment of each atom.
-
Objective: To structurally differentiate this compound and isothis compound in a sample.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Sample Preparation: Dissolve the sample in deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional spectra, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC).
-
Spectral Analysis:
-
The key difference appears in the signals corresponding to the carbons and protons involved in and adjacent to the glycosidic bond.[12]
-
In this compound (α-1,4), the C4 carbon of the second glucose unit is shifted downfield due to its involvement in the linkage.
-
In isothis compound (α-1,6), the C6 carbon of the second glucose unit is shifted downfield, and its corresponding proton signals (H6a, H6b) will show correlations to this carbon in the HSQC spectrum.
-
The anomeric proton (H1) of the first glucose unit will also exhibit a slightly different chemical shift and coupling pattern depending on the linkage type, which can be clearly resolved.[12][13]
-
-
Differential Enzymatic Assay
This method leverages the high specificity of enzymes that hydrolyze either this compound or isothis compound.
-
Objective: To quantify this compound and isothis compound in a mixture using specific enzymes.
-
Instrumentation: Spectrophotometer or plate reader.
-
Reagents: Maltase (α-glucosidase, specific for α-1,4 linkages), Isomaltase (oligo-1,6-glucosidase), Glucose Oxidase/Peroxidase (GOPOD) assay kit.[14][15]
-
Methodology:
-
Reaction Setup: Prepare three sets of reactions for each sample:
-
Tube A (Total Glucose): Sample + Maltase + Isomaltase.
-
Tube B (this compound-derived Glucose): Sample + Maltase.
-
Tube C (Isothis compound-derived Glucose): Sample + Isomaltase.
-
Include appropriate enzyme and sample blanks.
-
-
Enzymatic Hydrolysis: Incubate all tubes under optimal conditions for the enzymes (e.g., pH 6.0-7.0, 37°C) for a sufficient time to ensure complete hydrolysis.
-
Glucose Quantification: Add GOPOD reagent to all tubes. This reagent reacts with the liberated glucose to produce a colored product. Measure the absorbance at the specified wavelength (typically ~510 nm).
-
Calculation:
-
Calculate the glucose concentration in each tube using a glucose standard curve.
-
This compound concentration is proportional to the glucose measured in Tube B (minus any free glucose initially in the sample).
-
Isothis compound concentration is proportional to the glucose measured in Tube C (minus any free glucose).
-
Tube A serves as a confirmation of the total disaccharide content.
-
-
Relevance in Drug Development and Biological Research
The structural differences between this compound and isothis compound have significant implications for their biological activity and therapeutic potential.
-
Enzyme Specificity and Drug Targeting: The human digestive enzyme complex sucrase-isomaltase, located in the small intestine brush border, contains distinct catalytic sites for this compound (α-1,4) and isothis compound (α-1,6).[16] Inhibitors designed to target carbohydrate digestion, for example in the management of type 2 diabetes, must account for these distinct specificities. A compound that effectively blocks maltase may have little to no effect on isomaltase, and vice-versa.
-
Protein Binding and Transport: this compound-binding proteins (MBPs) are used extensively in biotechnology for protein purification and solubilization. The affinity and specificity of these proteins are dictated by the precise geometry of their binding pockets.[17][18] The more extended and flexible structure of isothis compound compared to this compound means it will interact differently with these binding sites, a critical consideration in the design of fusion proteins and affinity chromatography systems.
-
Gut Microbiota and Prebiotics: Isothis compound and, more broadly, isomalto-oligosaccharides (IMOs) are less readily hydrolyzed in the small intestine than this compound.[19] This allows them to reach the colon, where they serve as fermentable substrates for beneficial gut bacteria like Bifidobacterium and Lactobacillus.[20][21] These bacteria possess specific enzymes to metabolize the α-1,6 linkages. The resulting fermentation produces short-chain fatty acids (SCFAs), which have numerous health benefits, including nourishing colonocytes and modulating immune function. This makes isothis compound a candidate for prebiotic applications in functional foods and therapeutics aimed at modulating the gut microbiome.
Conclusion
The distinction between this compound and isothis compound is a clear illustration of how a subtle change in covalent bonding—an α-1,4 versus an α-1,6 glycosidic linkage—translates into significant differences in three-dimensional structure, physicochemical properties, and biological function. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is not merely academic. It is fundamental to the development of targeted enzyme inhibitors, the engineering of protein-ligand interactions, and the design of novel prebiotics to promote gut health. The analytical techniques detailed herein provide the necessary tools to accurately identify and quantify these isomers, ensuring precision in research and quality in application.
References
- 1. pediaa.com [pediaa.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. differencebetween.com [differencebetween.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. byjus.com [byjus.com]
- 7. hplc.com [hplc.com]
- 8. shodex.com [shodex.com]
- 9. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 10. Analysis of sugars by GC method - Chromatography Forum [chromforum.org]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. magritek.com [magritek.com]
- 14. Crystallization and preliminary X-ray analysis of isomaltase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Glycaemic sugar metabolism and the gut microbiota: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential Substrate Recognition by this compound Binding Proteins Influenced by Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential substrate recognition by this compound binding proteins influenced by structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolism of isomalto-oligosaccharides by Lactobacillus reuteri and bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Enzymatic Route to Maltose: An In-depth Technical Guide to Starch Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The controlled enzymatic hydrolysis of starch is a cornerstone of biotechnology, yielding high-purity maltose (B56501), a disaccharide of significant interest in the food, pharmaceutical, and biotechnology sectors. This guide provides a comprehensive technical overview of the core principles, experimental protocols, and quantitative data associated with the enzymatic production of this compound from starch.
Executive Summary
The enzymatic conversion of starch into this compound is a multi-step process leveraging the specificity of various amylolytic enzymes to achieve high yields and product purity. The process is primarily a two-stage enzymatic reaction involving liquefaction and saccharification. The liquefaction stage, carried out at high temperatures using α-amylase, reduces the viscosity of the starch slurry by hydrolyzing long-chain starch molecules into shorter dextrins. The subsequent saccharification stage employs β-amylase, often in conjunction with a debranching enzyme like pullulanase, to specifically cleave this compound units from the non-reducing ends of the dextrin (B1630399) chains. The efficiency and final composition of the resulting this compound syrup are highly dependent on the precise control of reaction parameters such as enzyme concentration, substrate concentration, temperature, and pH.
The Enzymatic Machinery: Key Players and Their Mechanisms
The primary enzymes employed in the hydrolysis of starch to this compound are α-amylase, β-amylase, and pullulanase. Each possesses a distinct mode of action that, when used in concert, facilitates the efficient conversion of complex starch molecules into this compound.
-
α-Amylase (endo-amylase): This enzyme randomly cleaves the α-1,4 glycosidic bonds within the starch molecule, rapidly reducing the viscosity of the gelatinized starch.[1][2] This initial breakdown produces a mixture of this compound, maltotriose, and higher oligosaccharides from amylose, and also includes limit dextrins from the branched amylopectin.[1]
-
β-Amylase (exo-amylase): This enzyme acts on the non-reducing ends of starch chains, hydrolyzing α-1,4 glycosidic bonds to release successive this compound units.[3][4] Its action is impeded by the α-1,6 glycosidic branch points in amylopectin.
-
Pullulanase (debranching enzyme): To overcome the limitations of β-amylase, pullulanase is used to specifically hydrolyze the α-1,6 glycosidic bonds at the branch points of amylopectin.[5] This action linearizes the dextrins, making them accessible to further hydrolysis by β-amylase, thereby significantly increasing the final this compound yield.[5]
Process Overview: From Starch to High-Maltose Syrup
The industrial production of high-maltose syrup from starch is a well-defined, multi-stage process.[6][7] The core of this process is the enzymatic hydrolysis, which is preceded by slurry preparation and followed by purification steps.
Liquefaction
The initial step involves the gelatinization of a starch slurry (typically 30-40% concentration) by heating it to temperatures between 105-110°C.[8] A thermostable α-amylase is then introduced to hydrolyze the starch into soluble dextrins. This process reduces the viscosity of the mixture, which is crucial for handling in subsequent steps.[8] The degree of hydrolysis at this stage, measured as Dextrose Equivalent (DE), is a critical parameter, with optimal values typically falling between 10 and 15%.[5] A higher DE value can lead to the formation of odd-numbered oligosaccharides, which are resistant to β-amylase and can lower the final this compound yield.[8]
Saccharification
Following liquefaction, the dextrin solution is cooled to the optimal temperature for the saccharifying enzymes, typically around 58-62°C, and the pH is adjusted to a range of 4.2-6.0.[8] A combination of β-amylase and a debranching enzyme like pullulanase is then added. The synergistic action of these enzymes leads to the production of a syrup with a high this compound content. The reaction is typically allowed to proceed for 24 to 48 hours.[5]
Quantitative Data Summary
The yield and composition of the final this compound syrup are influenced by various experimental parameters. The following tables summarize key quantitative data from different studies.
Table 1: Influence of Enzyme Dosage on this compound and Glucose Content
| β-Amylase Dosage (units/g starch) | Pullulanase Dosage (units/g starch) | Saccharification Time (hours) | This compound Content (% of RS*) | Glucose Content (% of RS*) | Reference |
|---|---|---|---|---|---|
| 0.03 | 0.0006 | 24 | 60-62 | ~2.7 | [5] |
| 100.0 | 1.0 | 6 | - | - | [9] |
*RS: Reducing Substances
Table 2: Optimal Conditions for Enzymatic Hydrolysis of Starch
| Parameter | Value | Reference |
|---|---|---|
| Liquefaction | ||
| Starch Concentration | 30-40% | [10] |
| Temperature | 105-110°C | [8] |
| Dextrose Equivalent (DE) | 10-15% | [5] |
| Saccharification | ||
| Temperature | 58-62°C | [8] |
| pH | 4.2-6.0 | [8][10] |
| Duration | 24-48 hours |[5] |
Table 3: Impact of Substrate (Starch) Concentration on this compound Production
| Starch Concentration (%) | β-Amylase (U/g starch) | Pullulanase (U/g starch) | Temperature (°C) | This compound Yield | Reference |
|---|
| 5, 10, 15, 20, 25, 30 | 100.0 | 1.0 | 50 | Investigated |[9] |
Detailed Experimental Protocols
Protocol for Two-Stage Enzymatic Hydrolysis of Corn Starch
This protocol is a synthesis of methodologies described in the literature.[5][8]
1. Starch Slurry Preparation:
- Prepare a starch milk slurry with a concentration of 28-32% dry solids (DS).[6]
- Adjust the pH to the optimal range for the α-amylase to be used.
2. Liquefaction:
- The starch slurry is sent to a jet cooker and heated to 106-108°C with the aid of a thermostable α-amylase.[8]
- Maintain the temperature for a sufficient time to achieve a Dextrose Equivalent (DE) of 11-15%.[8]
3. Saccharification:
- Cool the liquefied starch solution to 60-62°C and adjust the pH to 4.2-4.4.[8]
- Add a complex of β-amylase (e.g., 0.03 units/g of starch) and pullulanase (e.g., 0.0006 units/g of starch).[5]
- Incubate for 24-52 hours.[5][8]
4. Enzyme Deactivation and Product Analysis:
- Stop the enzymatic reaction by heat inactivation or pH adjustment.
- Determine the carbohydrate composition of the hydrolysate using High-Performance Liquid Chromatography (HPLC).[9][11] The Dextrose Equivalent can be determined by the iodometric method of Wilshtetter and Schudl.[5]
Analytical Methods for this compound Quantification
1. High-Performance Liquid Chromatography (HPLC):
- HPLC is the preferred method for accurate quantification of individual sugars (glucose, this compound, maltotriose, etc.) in the hydrolysate.[9][11]
- A common setup involves an Aminex HPX-87H column with a mobile phase of 50 mM sulfuric acid-water at a flow rate of 0.6 ml/min and a column temperature of 50°C.[11]
- Sugars are detected using a refractive index (RI) detector.
2. Dinitrosalicylic Acid (DNS) Method:
- This colorimetric method is used to determine the concentration of reducing sugars, including this compound.[11]
- A standard curve is prepared using known concentrations of this compound.[11]
- The sample is mixed with DNS reagent and heated, and the absorbance is measured at 540 nm.[11]
Factors Influencing this compound Yield
Several factors can significantly impact the efficiency of the enzymatic hydrolysis and the final this compound yield.
-
Enzyme Concentration: A higher enzyme concentration generally leads to a faster reaction rate, but can also increase process costs.[1]
-
Substrate Concentration: Increasing the starch concentration can enhance productivity but may also lead to increased viscosity, which can hinder enzyme activity.[12]
-
Temperature and pH: Each enzyme has an optimal temperature and pH range for activity. Deviations from these optima can lead to reduced efficiency or enzyme denaturation.[13]
-
Reaction Time: The duration of the liquefaction and saccharification stages directly affects the degree of hydrolysis and the final product composition.
-
Dextrose Equivalent (DE) of Liquefied Starch: The DE of the starch hydrolysate after liquefaction is crucial. A low DE is generally preferred for high this compound production to minimize the formation of shorter oligosaccharides that are poor substrates for β-amylase.[10][14]
Conclusion
The enzymatic hydrolysis of starch to produce this compound is a sophisticated process that relies on the precise control of multiple parameters and the synergistic action of specific enzymes. This guide has provided a detailed technical overview of the methodologies, quantitative data, and underlying principles essential for researchers, scientists, and drug development professionals working in this field. A thorough understanding of these factors is critical for optimizing the production of high-purity this compound for various applications.
References
- 1. Enhancing the Mechanical Properties of Corn Starch Films for Sustainable Food Packaging by Optimizing Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwbm.com.my [jwbm.com.my]
- 3. The Making of High this compound Syrup: A Sneak into the Production Process [glucorp.com]
- 4. youtube.com [youtube.com]
- 5. nuft.edu.ua [nuft.edu.ua]
- 6. High this compound syrup process|FAQ [syrupmachine.com]
- 7. High this compound corn syrup production_Syrup production line [m.starchprojectsolution.com]
- 8. Liquefaction and saccharification process of starch for syrup production_Processing [m.syrupmachine.com]
- 9. Optimization of the reaction conditions for this compound production [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. redalyc.org [redalyc.org]
- 12. Pullulanase pretreatment of highly concentrated maltodextrin solution improves this compound yield during β-amylase-catalyzed saccharification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. US5312739A - Production of high-maltose syrup and high-protein byproduct from materials that contain starch and protein by enzymatic process - Google Patents [patents.google.com]
physical and chemical properties of maltose monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501) monohydrate, a disaccharide composed of two α-glucose units linked by an α-1,4 glycosidic bond, is a fundamental carbohydrate with wide-ranging applications in the pharmaceutical, biotechnology, and food industries. Its properties as a reducing sugar, its specific optical activity, and its behavior under various physical and chemical conditions make it a subject of significant interest for formulation scientists, biochemists, and researchers. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound monohydrate, complete with detailed experimental protocols and visual representations of key processes to support advanced research and development.
Physical Properties of this compound Monohydrate
This compound monohydrate is a white crystalline powder with a mildly sweet taste.[1][2] Its physical characteristics are critical for its handling, processing, and application in various formulations. A summary of its key physical properties is presented in Table 1.
| Property | Value | References |
| Appearance | White crystalline powder | [1] |
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [1][3] |
| Molecular Weight | 360.31 g/mol | [1][3] |
| Melting Point | 102-103 °C | [1][3][4][5] |
| Density | 1.54 g/cm³ | [4] |
| Solubility in Water | 1.080 g/mL (20 °C) | [4] |
| Solubility in Ethanol | Slightly soluble | [5][6][7] |
| Solubility in Ether | Insoluble | [5][6][7] |
| Specific Rotation [α]D²⁰ | +111.7° to +130.4° (c=4, H₂O) | [5] |
| pH (10% solution) | 4.0 - 5.5 | [8] |
| Hygroscopicity | Tends to absorb moisture from the air | [1] |
Chemical Properties and Reactions
The chemical behavior of this compound monohydrate is dictated by the presence of a hemiacetal group in one of its glucose units, which imparts reducing properties and allows for mutarotation in solution.
Reducing Sugar
Like glucose, this compound is a reducing sugar because one of the two glucose units can open to expose a free aldehyde group.[4] This property allows it to react with oxidizing agents and is the basis for classic qualitative tests such as the reaction with Benedict's or Fehling's solution.
Mutarotation
In an aqueous solution, this compound exhibits mutarotation. The anomeric carbon of one of the glucose residues can freely interconvert between the α and β configurations, leading to a change in the optical rotation of the solution until an equilibrium is reached.[3][4]
Hydrolysis
The α-1,4-glycosidic bond in this compound can be cleaved through hydrolysis, yielding two molecules of glucose. This can be achieved through either acidic or enzymatic catalysis.
-
Acid Hydrolysis: Heating this compound in the presence of a dilute acid breaks the glycosidic linkage.
-
Enzymatic Hydrolysis: The enzyme maltase, found in various organisms including yeast and the human intestine, specifically catalyzes the hydrolysis of this compound into two glucose molecules.[3][4]
References
- 1. Maltase - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. shodex.com [shodex.com]
- 4. Maltase Enzyme: Structure, Function, Deficiency & FAQs [vedantu.com]
- 5. iajps.com [iajps.com]
- 6. byjus.com [byjus.com]
- 7. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 8. helixchrom.com [helixchrom.com]
Maltose Transport Mechanisms in Bacterial and Yeast Cells: A Technical Guide
Introduction
Maltose (B56501), a disaccharide composed of two α-glucose units, serves as a crucial carbon source for a vast array of microorganisms. The efficient uptake of this sugar is paramount for cellular metabolism, growth, and survival. Bacteria and yeast, while both adept at utilizing this compound, have evolved distinct and sophisticated transport mechanisms. Understanding these systems at a molecular level is not only fundamental to microbiology and biochemistry but also holds significant implications for industrial applications, such as brewing and biofuel production, and for the development of novel antimicrobial strategies.
This technical guide provides an in-depth exploration of the core this compound transport mechanisms in model bacterial (Escherichia coli) and yeast (Saccharomyces cerevisiae) cells. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the protein components, regulatory networks, and transport kinetics, supplemented with experimental protocols and pathway visualizations.
Section 1: Bacterial this compound Transport (Model: Escherichia coli)
In Gram-negative bacteria like E. coli, this compound and larger malto-oligosaccharides are internalized via a high-affinity, multi-component ATP-binding cassette (ABC) transport system.[1][2] This system is a classic example of active transport, coupling the hydrolysis of ATP to the translocation of substrate across the inner membrane against a concentration gradient.[3]
Key Components and Functions
The E. coli this compound transport system, encoded by the mal regulon, is comprised of three primary components spanning the outer membrane, periplasm, and inner membrane.[4]
-
Outer Membrane Porin (LamB): Also known as the lambda receptor, LamB is a trimeric β-barrel protein that forms a channel in the outer membrane.[4] It facilitates the passive diffusion of this compound and maltodextrins (up to seven glucose units) from the external medium into the periplasmic space.[1][4]
-
Periplasmic this compound-Binding Protein (MBP or MalE): MBP is a soluble protein that resides in the periplasm and functions as the primary high-affinity receptor for the transport system.[1][3] It binds this compound and maltodextrins with micromolar affinity and, upon substrate binding, undergoes a significant conformational change from an "open" to a "closed" state.[1][4][5] This liganded form of MBP then delivers the sugar to the inner membrane complex.[5]
-
Inner Membrane Transporter (MalFGK₂): This complex is the core engine of the transport system and is composed of three different proteins:[1][3][4]
-
MalF and MalG: These are the integral transmembrane domains (TMDs) that form the channel through which the substrate crosses the inner membrane.[1][5]
-
MalK: This is the ATP-binding cassette (ABC) subunit, also known as the nucleotide-binding domain (NBD). Two copies of MalK form a homodimer on the cytoplasmic face of the membrane.[5] MalK binds and hydrolyzes ATP, providing the energy required for the transport cycle.[1][3]
-
The Transport Cycle and Signaling Pathway
The transport of this compound is a tightly regulated process involving a series of conformational changes and protein-protein interactions, effectively acting as a signal transduction pathway from the periplasm to the cytoplasm.[1]
The cycle proceeds as follows:
-
Binding: this compound diffuses through LamB and binds to MBP in the periplasm, causing MBP to switch to its closed conformation.[4]
-
Docking: The closed, this compound-bound MBP docks with the resting, inward-facing MalFGK₂ complex.[1]
-
ATP Binding: The interaction with liganded MBP stimulates the MalK subunits to bind ATP.[1]
-
Conformational Change: ATP binding causes the two MalK subunits to dimerize, which in turn forces a conformational change in the MalF and MalG subunits, reorienting the substrate-binding site to face the periplasm (outward-facing).[5]
-
Translocation: this compound is released from MBP and transferred into the translocation channel of MalFG.[4]
-
ATP Hydrolysis: The transporter hydrolyzes ATP to ADP and inorganic phosphate.[3]
-
Reset: ATP hydrolysis leads to the dissociation of the MalK dimer. This event provides the energy to reset the complex, returning MalF and MalG to their inward-facing conformation and releasing the this compound into the cytoplasm.[5]
Regulation of the mal Regulon
The expression of the this compound system genes is tightly controlled to ensure that the cell only synthesizes these proteins when this compound is available and a more preferred carbon source, like glucose, is absent.
-
Positive Regulation: The primary activator for all mal operons is the MalT protein.[1] MalT activity is itself regulated by the inducer, maltotriose , which can be imported directly or produced from the metabolism of larger maltodextrins.[6] In its active, ATP-bound state, MalT multimerizes and binds to promoter regions, activating transcription.[6]
-
Inducer Exclusion: This is a form of catabolite repression. When glucose is being transported by the Phosphoenolpyruvate-dependent Phosphotransferase System (PTS), the key signaling protein EIIAGlc is predominantly in its unphosphorylated state.[1][6] Dephosphorylated EIIAGlc binds directly to the MalK subunit of the this compound transporter, locking it in an inactive conformation and preventing this compound uptake.[6] This ensures that as long as glucose is available, the cell does not import the inducer for the mal genes.[6]
Quantitative Transport Data
The affinity of the bacterial this compound transport system components for their substrates has been quantified in several studies.
| Organism | Component | Substrate | Km / Kd | KI | Reference(s) |
| Escherichia coli | MBP (MalE) | This compound/Maltodextrins | Micromolar (µM) range | - | [1] |
| Thermoanaerobacter ethanolicus | Whole-cell transport | This compound | 40 nM | - | [7][8] |
| Thermoanaerobacter ethanolicus | Purified Binding Protein | This compound | 270 nM | - | [7][8] |
| Thermoanaerobacter ethanolicus | Whole-cell transport | This compound | - | 48 nM (Maltotriose) | [7] |
| Thermoanaerobacter ethanolicus | Whole-cell transport | This compound | - | 51 nM (α-Trehalose) | [7] |
Key Experimental Protocols
This method measures the rate of this compound accumulation inside bacterial cells.
Methodology:
-
Cell Preparation: Grow bacterial cells (e.g., E. coli) in a suitable medium to the mid-logarithmic phase. Harvest cells by centrifugation and wash them twice with a transport buffer (e.g., M9 salts) to remove residual medium. Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of ~1.0).[9]
-
Uptake Initiation: Pre-incubate the cell suspension at the desired temperature (e.g., 37°C) for 5 minutes. To initiate transport, add [¹⁴C]-labeled this compound to a known final concentration.[9]
-
Time Points and Quenching: At defined time intervals (e.g., 0, 30, 60, 90, 120 seconds), take a fixed volume of the cell suspension and immediately add it to a large volume of ice-cold transport buffer. This dilution and temperature drop effectively stops the transport process.[9]
-
Filtration and Washing: Rapidly filter the quenched suspension through a membrane filter (e.g., 0.45 µm nitrocellulose). Wash the filter twice with more ice-cold buffer to remove any non-internalized radiolabel.[9]
-
Measurement and Analysis: Place the filter into a scintillation vial containing scintillation fluid. Measure the retained radioactivity using a liquid scintillation counter. Plot the counts per minute (CPM) against time to determine the initial rate of this compound uptake.[9]
Section 2: Yeast this compound Transport (Model: Saccharomyces cerevisiae)
In contrast to the bacterial ABC transporter, yeast utilizes a secondary active transport mechanism. This compound is taken up by a proton symporter, where the influx of a this compound molecule is coupled to the simultaneous influx of a proton (H⁺).[10][11] This process is driven by the proton-motive force across the plasma membrane, which is maintained by a plasma membrane H⁺-ATPase. Glucose, by comparison, is typically transported by facilitated diffusion.[10]
The MAL Gene Family and Other Transporters
This compound metabolism in S. cerevisiae is controlled by a family of five unlinked, functionally similar loci: MAL1, MAL2, MAL3, MAL4, and MAL6.[12][13] An active MAL locus contains three key genes:[12][13][14]
-
MALx1 (or MALT): Encodes the high-affinity this compound permease (the transporter protein).
-
MALx2 (or MALS): Encodes the intracellular maltase (α-glucosidase), which hydrolyzes imported this compound into two glucose molecules.[11][12]
-
MALx3 (or MALR): Encodes a positive transcriptional activator required for the expression of the MALx1 and MALx2 genes in the presence of this compound.[13][14]
In addition to the specific Malx1 permeases, some yeast strains possess transporters with broader substrate specificity, such as Agt1p , which can transport this compound, maltotriose, and other α-glucosides.[13][14][15]
The Proton Symport Mechanism
The transport process involves the binding of both a proton and a this compound molecule to the external face of the permease, which triggers a conformational change that exposes the binding sites to the cytoplasm, releasing the substrates into the cell.[11]
Regulation of this compound Transport and Metabolism
Yeast cells employ a multi-layered regulatory strategy to control this compound utilization, ensuring metabolic priority is given to glucose.[11][12]
-
Induction: In the presence of this compound, the Malx3p activator protein binds to the promoter regions of the MALx1 and MALx2 genes, inducing their transcription.[12][13]
-
Glucose Repression: When high concentrations of glucose are present, the transcription of the MAL genes is repressed.[11][12] This is a transcriptional-level control that prevents the synthesis of this compound-related proteins when a preferred sugar is available.
-
Catabolite Inactivation: If glucose is added to a culture already actively transporting this compound, the existing this compound permease proteins (Malx1p) in the plasma membrane are rapidly targeted for endocytosis and degradation in the vacuole.[11][16] This post-translational mechanism provides a swift way to shut down this compound uptake.[11]
Quantitative Transport Data
The kinetic parameters of yeast this compound transporters vary, reflecting different affinities and substrate specificities.
| Organism / Strain | Transporter | Substrate | Km (mM) | Reference(s) |
| Brewer's/Baker's Yeast | General System | This compound | ~4 | [11] |
| Brewer's/Baker's Yeast | Low-affinity System | This compound | ~70 | [11] |
| S. carlsbergensis | Mty1p | Maltotriose | 16 - 27 | [14][15] |
| S. carlsbergensis | Mty1p | This compound | 61 - 88 | [14][15] |
| S. carlsbergensis | General System | This compound | ~3 | [15] |
| S. carlsbergensis | General System | Maltotriose | ~24 | [15] |
Key Experimental Protocols
This technique directly measures the co-transport of protons with this compound by monitoring the pH of the external medium.
Methodology:
-
Cell Preparation: Grow yeast cells to the mid-log phase, harvest by centrifugation, and wash several times with sterile, deionized water to remove any buffering agents from the growth medium.
-
Cell Suspension: Resuspend the washed cells in a weakly buffered or unbuffered aqueous solution (e.g., pure water) to a high cell density.
-
pH Monitoring: Place the cell suspension in a stirred vessel equipped with a calibrated pH electrode connected to a data logging system. Allow the pH to stabilize. The initial pH will typically be slightly acidic due to basal metabolic activity.
-
Assay Initiation: Add a concentrated solution of this compound to the cell suspension to initiate transport.[15]
-
Data Recording and Analysis: As this compound is transported into the cells via the symporter, protons are simultaneously removed from the external medium, causing a measurable increase in the extracellular pH (alkalinization).[11][15] The initial rate of this pH change is proportional to the initial rate of this compound transport.
Conclusion
The mechanisms governing this compound transport in bacteria and yeast are fundamentally different, reflecting their distinct cellular architectures and evolutionary paths. Bacteria employ a sophisticated, energy-intensive ABC transporter that utilizes a periplasmic binding protein for high-affinity substrate capture. In contrast, yeast relies on the electrochemical potential of a proton gradient to drive this compound uptake via a simpler proton symport system. The regulation of both systems is exquisitely tuned to respond to the availability of this compound and the presence of preferred carbon sources like glucose, through mechanisms of induction, repression, and inactivation. A thorough understanding of these systems is critical for manipulating microbial metabolism for biotechnological advancement and for identifying novel targets in the ongoing search for new antimicrobial agents.
References
- 1. This compound/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound transport system of Escherichia coli: an ABC-type transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-Affinity this compound Binding and Transport by the Thermophilic Anaerobe Thermoanaerobacter ethanolicus 39E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-affinity this compound binding and transport by the thermophilic anaerobe Thermoanaerobacter ethanolicus 39E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ftb.com.hr [ftb.com.hr]
- 12. researchgate.net [researchgate.net]
- 13. This compound and Maltotriose Transporters in Brewer’s Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Historical Perspective on the Discovery and Research of Maltose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltose (B56501), a disaccharide composed of two α-D-glucose units, has been a subject of scientific inquiry for over 170 years. Its discovery was intimately linked to the burgeoning field of organic chemistry and the industrial importance of brewing and starch hydrolysis. This technical guide provides a comprehensive historical perspective on the discovery and early research of this compound, detailing the key experiments, the analytical techniques employed, and the brilliant minds that unraveled its chemical nature. We present a chronological narrative from its initial observation to the confirmation of its structure, supplemented with quantitative data, detailed experimental protocols from the era, and visualizations of the scientific workflows that defined this pivotal period in carbohydrate chemistry.
The Dawn of Discovery: From Starch to a New Sugar
The story of this compound begins not with its isolation, but with the study of starch, the ubiquitous plant polysaccharide. In 1833, French chemists Anselme Payen and Jean-François Persoz discovered a substance in malt (B15192052) extract that could convert starch into sugar. They named this active principle "diastase," now known to be a mixture of amylase enzymes. This discovery laid the groundwork for understanding the enzymatic breakdown of starch, a process central to brewing and distilling.
Augustin-Pierre Dubrunfaut's Pioneering Observation (1847)
The first documented, though initially uncorroborated, discovery of this compound was made by the French chemist Augustin-Pierre Dubrunfaut in 1847. While investigating the products of starch hydrolysis by malt diastase (B600311), he isolated a crystalline sugar that was distinct from glucose (then often called dextrose). Dubrunfaut's findings, however, were not widely accepted by the scientific community at the time.
Cornelius O'Sullivan's Definitive Confirmation (1872 & 1876)
The definitive confirmation and detailed characterization of this compound came nearly three decades later through the meticulous work of Irish chemist and brewer Cornelius O'Sullivan , working at the Bass Brewery in Burton-on-Trent, England. In his seminal 1872 paper, "On the transformation-products of starch," published in the Journal of the Chemical Society, O'Sullivan demonstrated conclusively that the sugar produced by the action of diastase on starch was not glucose, but a different, less sweet, and less reducing sugar.[1] He named it "this compound," derived from "malt" and the "-ose" suffix for sugars.[1]
In a subsequent paper in 1876, titled "On this compound," O'Sullivan further solidified his findings, providing detailed quantitative data on its properties.[2]
Early Experimental Protocols for this compound Isolation and Characterization
The 19th-century chemists relied on a combination of chemical and physical methods to isolate and characterize new compounds. The following sections detail the probable methodologies used by O'Sullivan and his contemporaries.
Isolation of this compound from Starch Hydrolysate
The general procedure for isolating this compound from the enzymatic digestion of starch would have involved the following steps:
-
Starch Digestion: A suspension of starch was treated with an aqueous extract of malt (containing diastase) at a controlled temperature (around 60-70°C) to effect hydrolysis.
-
Enzyme Deactivation: The reaction was stopped by boiling the mixture, which denatured the diastase enzymes.
-
Filtration and Clarification: The resulting solution was filtered to remove any insoluble material.
-
Concentration: The filtrate was concentrated by evaporation under reduced pressure to a syrupy consistency.
-
Crystallization: The concentrated syrup was then treated with alcohol (ethanol) to precipitate dextrins, which are larger, less soluble starch fragments. The this compound, being more soluble in the hydroalcoholic solution, would remain. Repeated fractional precipitation with alcohol would have been employed to purify the this compound, which would then be encouraged to crystallize from the concentrated aqueous solution.
Characterization Techniques
Once isolated, this compound was characterized using the leading analytical techniques of the day:
The ability of sugar solutions to rotate the plane of polarized light was a key method for their identification. The specific rotation, [α], is an intrinsic property of a chiral molecule.
-
Protocol for Determining Specific Rotation:
-
A solution of the purified this compound of a known concentration (c, in g/100 mL) was prepared in a volumetric flask.
-
This solution was placed in a polarimeter tube of a known length (l, in decimeters).
-
The observed angle of rotation (α) was measured using a polarimeter, often using the D-line of a sodium lamp as the light source.
-
The specific rotation was calculated using the formula: [α] = α / (l * c) .
-
Developed by Hermann von Fehling in 1849, this test was used to quantify reducing sugars—sugars with a free aldehyde or ketone group.[3] this compound is a reducing sugar.
-
Protocol for Fehling's Test (Quantitative):
-
Fehling's Solution Preparation: Two solutions were prepared and mixed immediately before use:
-
Fehling's A: Aqueous solution of copper(II) sulfate (B86663).[3]
-
Fehling's B: Aqueous solution of potassium sodium tartrate (Rochelle salt) and sodium hydroxide.[3]
-
-
Titration: A known volume of the Fehling's solution was heated to boiling. The this compound solution of known concentration was then titrated into the boiling Fehling's solution until the blue color of the copper(II) ions disappeared, indicating their complete reduction to a red precipitate of copper(I) oxide (Cu₂O).[4]
-
Calculation: The amount of this compound required to reduce a given amount of copper(II) sulfate was determined. This "cupric reducing power" was often compared to that of glucose, which was typically assigned a value of 100.
-
Quantitative Data from Early this compound Research
O'Sullivan's meticulous work provided the first reliable quantitative data for this compound, distinguishing it from glucose and other sugars.
| Property | Reported Value (O'Sullivan, c. 1876) | Modern Accepted Value |
| Chemical Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁ |
| Specific Rotation ([α]D) | +136.6°[2] | +130.4° (equilibrium) |
| Cupric Reducing Power (K) | 61 (relative to dextrose = 100)[2] | ~60 (relative to glucose = 100) |
Note: The discrepancy in the specific rotation value is likely due to the initial measurement of the α-anomer before it reached mutarotational equilibrium in solution.
The Era of Structural Elucidation: Emil Fischer's Contributions
The late 19th century saw the emergence of Emil Fischer , a towering figure in organic chemistry whose work on sugars earned him the Nobel Prize in Chemistry in 1902. Fischer's research was instrumental in determining the structure of this compound.
The Osazone Test
A key tool developed by Fischer was the osazone test. This reaction involved treating a reducing sugar with an excess of phenylhydrazine. The resulting osazone derivatives were crystalline and had characteristic shapes and melting points, which aided in the identification of sugars.
-
Protocol for Maltosazone Formation:
-
An aqueous solution of this compound was prepared.
-
Phenylhydrazine hydrochloride and sodium acetate (B1210297) (to buffer the acid) were added.
-
The mixture was heated in a boiling water bath.
-
Upon cooling, the maltosazone would crystallize out of the solution.
-
The crystals, which for this compound are petal-shaped, could then be examined under a microscope and their melting point determined.
-
Fischer's work, including the synthesis of glucose and the elucidation of the stereochemistry of monosaccharides, ultimately led to the understanding of this compound as a disaccharide composed of two α-D-glucose units linked by a glycosidic bond between the C1 of one glucose unit and the C4 of the other.
Conclusion
The discovery and characterization of this compound represent a significant chapter in the history of biochemistry and organic chemistry. From the initial observations of starch hydrolysis to the definitive quantitative analyses of O'Sullivan and the structural elucidations of Fischer, the story of this compound is a testament to the power of meticulous experimental work and the development of novel analytical techniques. This historical journey not only provides a fascinating narrative but also offers valuable insights into the foundational principles of carbohydrate chemistry that continue to inform research and development in the life sciences today. The early protocols, while rudimentary by modern standards, highlight the ingenuity and perseverance of these pioneering scientists in their quest to understand the molecular world.
References
A Technical Guide to the Chemical Synthesis of Maltose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Maltose (B56501), a disaccharide composed of two α(1→4) linked glucose units, serves as a versatile platform for chemical modification.[1] Its derivatives are of significant interest in various fields, including drug delivery, surfactant technology, and as probes for biochemical studies.[2][3] This technical guide provides an in-depth overview of the chemical synthesis of key this compound derivatives, focusing on esters, glycosides, and other modified structures. It includes detailed experimental protocols, quantitative data summaries, and visual workflows to aid in the practical application of these synthetic methodologies.
This compound Esters
This compound fatty acid esters are non-ionic surfactants with a wide range of hydrophilic-lipophilic balance (HLB) values, making them useful as emulsifiers in the food, pharmaceutical, and cosmetic industries.[2][4] Their synthesis can be achieved through both chemical and enzymatic routes.
Chemical Synthesis of this compound Esters
The primary chemical method for synthesizing this compound esters is through transesterification, where this compound reacts with a fatty acid ester, typically in the presence of an alkaline catalyst.[2]
-
Reactant Preparation : Mix 300-500 parts by weight of 60%-100% this compound syrup with 100-300 parts by volume of ethanol (B145695) or methanol (B129727).
-
Addition of Fatty Acid Ester and Soap Salt : To the mixture, add 200-500 parts by weight of a soap salt (e.g., sodium stearate) and a fatty acid ester (e.g., methyl stearate) in a molar ratio of 1:1 to 1:3 relative to this compound.
-
Solvent Removal : Heat the mixture in an oil bath at 60-80°C under reduced pressure (0.1-10 kPa) to remove residual solvent and water.
-
Catalysis : Add 2-10 parts by weight of an alkaline catalyst (e.g., sodium hydroxide).
-
Reaction : Reflux the mixture for 1-3 hours.
-
Work-up : After cooling, distill the mixture under reduced pressure. Add a sodium salt solution and adjust the pH to 3-5 with an acid.
-
Isolation : Separate the solid-liquid layers. The isolated solid is soaked with a butanone-sodium salt solution.
-
Purification : Recover the butanone, wash the solid with water, and dry under reduced pressure to obtain the this compound fatty acid ester.
| Derivative | Synthesis Method | Key Reagents | Catalyst | Reaction Time (h) | Temp (°C) | Yield (%) | Reference |
| This compound Fatty Acid Esters | Transesterification | This compound, Fatty acid ester | Alkaline substance | 1-3 | 60-80 | Not specified | [2] |
| This compound Long-Chain Fatty Acid Esters | Enzymatic (Lipase) | This compound, Stearic/Palmitic/Myristic/Oleic acid | Lipase from Candida rugosa | - | - | 15-20 | [4] |
| Dilauroyl this compound | Enzymatic (Lipase) | This compound, Lauric acid | Lipozyme 435 | 72 | 50 | 69 (diester) | [5] |
| Linoleyl-Maltose Mono-esters | Enzymatic (Lipase) | This compound, Linoleic acid | Lipase of Pseudomonas cepacia | 72 | 40 | 58 (this compound conversion) | [5] |
General Workflow for this compound Ester Synthesis
Caption: General workflow for the chemical synthesis of this compound fatty acid esters.
This compound Glycosides
This compound glycosides are formed by replacing the anomeric hydroxyl group with an alkoxy or aryloxy group. These derivatives are valuable for studying enzyme-carbohydrate interactions and can serve as building blocks for more complex oligosaccharides.[6][7]
Chemical Synthesis of Alkyl α-Glycosides of this compound
A direct method involves the reaction of unprotected this compound with an alcohol in the presence of a Lewis acid catalyst.[7]
-
Acetylation : React free this compound with a binary mixture of acetyl bromide (AcBr) and acetic acid (AcOH).
-
Glycosidation : Treat the resulting acetylated intermediate with an alcohol (e.g., methanol, ethanol) using ferric chloride (FeCl₃) as a catalyst in a solvent like nitromethane (B149229) (MeNO₂) or dichloromethane (B109758) (CH₂Cl₂). This step predominantly yields the α-glycoside. For β-glycosides, acetonitrile (B52724) (MeCN) is used as the solvent.
-
Deacetylation : Perform a Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol to remove the acetyl protecting groups.
-
Purification : Resolve the anomeric mixture of glycosides by column chromatography to isolate the pure α- or β-glycoside.
| Glycoside Type | Solvent for Glycosidation | α/β Ratio | Yield (%) |
| α-Glycosides | MeNO₂ or CH₂Cl₂ | 70/30 to 96/4 | 17-77 |
| β-Glycosides | MeCN | 25/75 to 5/95 | 16-61 |
Enzymatic Synthesis of Methyl Glycosides of Malto-oligosaccharides
Enzymatic methods offer high regio- and stereoselectivity. Macerans amylase can be used to synthesize methyl α- and β-D-glycosides of malto-oligosaccharides from cyclohexaamylose (B7824490) and a methyl glucoside co-substrate.[6]
-
Reaction Mixture : Prepare a solution containing cyclohexaamylose and an appropriate co-substrate (methyl α-D-glucoside or methyl β-D-glucoside).
-
Enzyme Addition : Add macerans amylase to the mixture to initiate the coupling and redistribution reactions.
-
Incubation : Allow the reaction to proceed under controlled conditions (temperature, pH).
-
Isolation and Purification : Separate the resulting mixture of methyl malto-oligosaccharides (maltoside, maltotrioside, etc.) using chromatographic procedures to obtain the pure glycosides.
Synthesis of a Modified this compound Glycoside Analog
The synthesis of analogs like α-D-galactopyranosyl-(1→4)-D-glucopyranose involves the coupling of a glycosyl donor and acceptor.[3]
Caption: Synthesis pathway for a modified this compound glycoside analog.[3]
Other this compound Derivatives
Synthesis of 4'-O-acetyl-maltose
Selective acetylation of this compound requires a multi-step process involving protection and deprotection of hydroxyl groups.[3]
-
Protection : Convert β-maltose into its per-O-benzylated-4',6'-O-benzylidene derivative.
-
Acetal (B89532) Removal : Remove the benzylidene acetal group.
-
Selective Silylation : Selectively silylate the hydroxyl group at the C-6' position.
-
Acetylation : Acetylate the free hydroxyl group at the C-4' position of the silylated compound.
-
Deprotection : Remove the benzyl (B1604629) ether protecting groups.
-
Desilylation : Remove the silyl (B83357) group to yield the final product, 4'-O-acetyl-maltose.
Caption: Multi-step synthesis of 4'-O-acetyl-maltose.[3]
Synthesis of Thio-maltose Derivatives
Thio-oligosaccharides, where a glycosidic oxygen is replaced by sulfur, are often synthesized to act as inhibitors of glycoside hydrolases.[8] A thio-click approach provides a regio- and stereoselective route.
-
Precursor Synthesis : Prepare the necessary thiol and glycal reaction partners. For example, phenyl 2,3,6-tri-O-acetyl-4-S-acetyl-1,4-dithio-β-d-glucopyranoside can serve as a single starting material for both.
-
Photoinitiation : Conduct the thiol-ene coupling reaction under photoinitiation at a low temperature (e.g., -80°C).
-
Reaction : Allow the radical-mediated coupling to proceed, which introduces the 1,2-cis α-configured anomeric sulfur atom with high stereoselectivity.
-
Isolation : Purify the resulting thio-maltoside product.
| Product Type | Configuration | Yield (%) |
| Glucosyl products | - | 77-83 |
| This compound derivatives | - | 62-65 |
Spectroscopic Data
Characterization of this compound derivatives heavily relies on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Derivative Class | Technique | Key Observations | Reference |
| This compound Fatty Acid Monoesters | PDMS, NMR | Confirmation of esterification at 6 and 6' positions. | [4] |
| Gluco-oligosaccharides | ¹H NMR | Signals at δ ~2.3 ppm corresponding to O-acetyl groups. | [9] |
| Phenyl 2,3,3′,4,6,6′-hexa-O-benzyl-D-1-thio-β-lactoside | ¹³C NMR, HRMS | Characteristic chemical shifts and accurate mass confirm the structure. | [10] |
| This compound | IR Spectrum | Complex bands in the 960 cm⁻¹ - 1060 cm⁻¹ range. | [11] |
This guide provides a foundational understanding of the synthesis of various this compound derivatives. The protocols and data presented are derived from established literature and are intended to serve as a starting point for further research and development. Researchers are encouraged to consult the cited literature for more specific details and safety information.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN1687096A - Method for synthesizing fatty ester of this compound - Google Patents [patents.google.com]
- 3. Synthesis of 4'-O-acetyl-maltose and alpha-D-galactopyranosyl-(1-->4)-D-glucopyranose for biochemical studies of amylose biosynthesis [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of amphiphilic carbohydrate esters: Influence of physicochemical and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Simple preparations of alkyl and cycloalkyl alpha-glycosides of this compound, cellobiose, and lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Quantifying Maltose Concentration in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maltose (B56501), a disaccharide composed of two α-glucose units, is an important carbon source in cell culture media, particularly in bioprocessing applications for recombinant protein production in cell lines like Chinese Hamster Ovary (CHO) cells.[1][2][3] Monitoring and controlling this compound concentration is crucial for optimizing cell growth, viability, and protein yield and quality.[4][5] This document provides detailed application notes and protocols for the accurate quantification of this compound in cell culture media using various established methods.
Methods for this compound Quantification
Several methods are available for the quantification of this compound in biological samples. The choice of method depends on factors such as the required sensitivity, specificity, throughput, and available instrumentation. The most common methods include:
-
Enzymatic Assays: These methods are based on the specific enzymatic conversion of this compound to a product that can be easily quantified, often colorimetrically or fluorometrically.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity and the ability to separate and quantify multiple sugars simultaneously.
-
Biosensors: These devices provide rapid and often real-time measurements of this compound concentration.
Method 1: Enzymatic Assay using α-D-Glucosidase
This is one of the most common and straightforward methods for this compound quantification.
Principle
In this assay, the enzyme α-D-Glucosidase (maltase) specifically hydrolyzes this compound into two molecules of D-glucose.[6][7][8] The resulting glucose is then quantified in a subsequent reaction. The amount of glucose produced is directly proportional to the initial this compound concentration.
Experimental Workflow
Caption: Workflow for the enzymatic quantification of this compound.
Detailed Protocol (Based on commercially available kits, e.g., Sigma-Aldrich MAK019)[6]
Materials:
-
This compound Assay Kit (containing this compound Assay Buffer, this compound Probe, α-D-Glucosidase, Enzyme Mix, and this compound Standard)
-
96-well microplate (clear for colorimetric, black for fluorometric assays)
-
Microplate reader capable of measuring absorbance at 570 nm or fluorescence at λex = 535 nm / λem = 587 nm
-
Pipettes and pipette tips
-
Deionized water
-
Cell culture supernatant samples
Procedure:
-
Reagent Preparation:
-
Allow the this compound Assay Buffer to come to room temperature.
-
Reconstitute the α-D-Glucosidase and Enzyme Mix with the this compound Assay Buffer as per the kit instructions. Keep on ice during use.
-
Warm the this compound Probe to 37°C to thaw completely.
-
-
Standard Curve Preparation:
-
Prepare a series of this compound standards by diluting the this compound Standard solution with this compound Assay Buffer. A typical range for a colorimetric assay is 0 to 5 nmol/well.[6]
-
Add the prepared standards to the wells of the 96-well plate.
-
Adjust the volume in each well to 50 µL with this compound Assay Buffer.
-
-
Sample Preparation:
-
Centrifuge cell culture samples to remove any cells and debris.
-
The supernatant can often be assayed directly. If high this compound concentrations are expected, dilute the sample with this compound Assay Buffer.
-
Add 1-50 µL of the sample to the wells.
-
Adjust the final volume to 50 µL with this compound Assay Buffer.
-
-
Reaction Mixture Preparation and Incubation:
-
Prepare a Reaction Mix for each sample and standard by mixing the components provided in the kit (typically includes Assay Buffer, Probe, and Enzyme Mix).
-
For samples where endogenous glucose is present, a background control without the α-D-Glucosidase should be prepared.
-
Add 50 µL of the appropriate Reaction Mix to each well.
-
Mix well and incubate the plate for 60 minutes at 37°C, protected from light.[6]
-
-
Measurement:
-
For the colorimetric assay, measure the absorbance at 570 nm (A570).
-
For the fluorometric assay, measure the fluorescence (λex = 535/λem = 587 nm).
-
-
Calculation:
-
Subtract the blank (0 standard) reading from all standard and sample readings.
-
Plot the standard curve of absorbance or fluorescence versus the amount of this compound.
-
Determine the this compound concentration in the samples from the standard curve.
-
Data Presentation
| Parameter | Value | Reference |
| Detection Method | Colorimetric (570 nm) / Fluorometric (Ex/Em = 535/587 nm) | [6] |
| Linear Range (Colorimetric) | 1-5 nmole/well | [6] |
| Linear Range (Fluorometric) | 0.1-0.5 nmole/well | [6] |
| Assay Time | ~60 minutes | [6] |
| Interferences | Endogenous glucose in the sample. A background control is necessary. |
Method 2: 3,5-Dinitrosalicylic Acid (DNS) Method
This is a classic colorimetric method for quantifying reducing sugars, including this compound.
Principle
The DNS method involves the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid by reducing sugars in an alkaline solution upon heating.[9] The resulting reddish-brown color is measured spectrophotometrically at 540 nm, and the intensity is proportional to the concentration of reducing sugars.[9][10]
Experimental Workflow
Caption: Workflow for the DNS method for this compound quantification.
Detailed Protocol[10][11]
Materials:
-
DNS Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of deionized water by heating.
-
Separately, dissolve 30 g of sodium potassium tartrate tetrahydrate in 20 mL of 2 M NaOH.
-
Slowly add the sodium potassium tartrate solution to the DNS solution and bring the final volume to 100 mL with deionized water. Store in a dark bottle.
-
-
This compound stock solution (e.g., 1 mg/mL)
-
Spectrophotometer
-
Test tubes
-
Water bath
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of this compound standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) by diluting the stock solution.[10]
-
Pipette 1 mL of each standard into separate test tubes.
-
-
Sample Preparation:
-
Centrifuge cell culture samples to remove cells.
-
Pipette 1 mL of the supernatant (or a diluted sample) into a test tube.
-
-
Reaction and Measurement:
-
Add 1 mL of DNS reagent to each tube (standards and samples).
-
Cool the tubes to room temperature.
-
Add 8-9 mL of deionized water to each tube and mix well.
-
Measure the absorbance at 540 nm using a spectrophotometer, with the 0 mg/mL standard as the blank.
-
-
Calculation:
-
Plot the absorbance of the standards against their concentration to create a standard curve.
-
Determine the this compound concentration in the samples from the standard curve. Remember to account for any dilution factors.[10]
-
Data Presentation
| Parameter | Value | Reference |
| Detection Method | Colorimetric (540 nm) | [9][10] |
| Typical Standard Range | 0.2 - 1.0 mg/mL | [10] |
| Key Reagent | 3,5-Dinitrosalicylic acid | [9] |
| Interferences | Other reducing sugars (e.g., glucose, fructose) will also be detected. |
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying individual sugars in a complex mixture with high precision and accuracy.
Principle
Samples are injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and different sugars are separated based on their interaction with the stationary phase. A detector at the end of the column measures the concentration of each sugar as it elutes. For sugars like this compound that lack a chromophore, a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is commonly used.[12]
Experimental Workflow
Caption: General workflow for HPLC analysis of this compound.
Detailed Protocol (Example using an Aminex column)[13]
Instrumentation and Conditions:
-
HPLC System: With a pump, autosampler, column oven, and RI or ELSD detector.
-
Column: Bio-Rad Aminex HPX-87H column.[13]
-
Mobile Phase: 5 mM H₂SO₄.[13]
-
Flow Rate: 0.6 mL/min.[13]
-
Column Temperature: 65°C.[13]
-
Detector: Refractive Index (RI) detector.[13]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of standards by diluting the stock solution to cover the expected concentration range in the samples.
-
-
Sample Preparation:
-
Centrifuge cell culture samples to remove cells.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
-
Data Presentation
| Parameter | Value | Reference |
| Separation Mode | Ion-exclusion or HILIC | [12][13] |
| Common Columns | Aminex HPX-87H, Ascentis Express HILIC | [13][14][15] |
| Common Detectors | Refractive Index (RI), Evaporative Light Scattering (ELSD) | [12] |
| Advantage | High specificity, can quantify multiple sugars simultaneously. | |
| Disadvantage | Requires specialized equipment, longer analysis time per sample compared to enzymatic assays. |
Method 4: Biosensors
Biosensors offer a rapid and convenient way to measure this compound concentrations, often with high specificity.
Principle
This compound biosensors typically utilize immobilized enzymes on an electrode surface.[16] When the sample is introduced, the enzyme (e.g., a combination of α-glucosidase and glucose oxidase) reacts with this compound. This enzymatic reaction produces a detectable signal, such as a change in current or potential, which is proportional to the this compound concentration.[17]
Experimental Workflow
Caption: Simplified workflow for using a this compound biosensor.
General Protocol (Based on commercially available systems like DirectSens)[17]
Materials:
-
This compound biosensor meter
-
This compound biosensor test strips
-
Pipette and pipette tips
-
Cell culture supernatant samples
Procedure:
-
Meter and Strip Preparation:
-
Turn on the biosensor meter.
-
Insert a new test strip into the meter.
-
-
Sample Application:
-
Apply a small, specific volume of the cell culture supernatant onto the sample application area of the test strip.
-
-
Measurement:
-
Result:
-
The this compound concentration will be displayed on the meter's screen.
-
Data Presentation
| Parameter | Value | Reference |
| Principle | Enzymatic reaction on an electrode | [16][17] |
| Measurement Time | Fast (typically a few minutes) | [16] |
| Advantage | Rapid, easy to use, requires minimal sample preparation. | [16] |
| Disadvantage | May have a narrower dynamic range compared to HPLC, potential for interference from other electroactive species. |
This compound Metabolism in Mammalian Cells
In mammalian cell culture, this compound is hydrolyzed by the enzyme maltase (α-glucosidase) into two molecules of glucose.[7][8] This glucose can then enter the glycolysis pathway to be used for energy production.
Caption: Simplified pathway of this compound metabolism in mammalian cells.
Conclusion
The choice of method for quantifying this compound in cell culture media depends on the specific needs of the experiment. Enzymatic assays, particularly those available in kit format, offer a good balance of simplicity, speed, and sensitivity for routine monitoring. The DNS method is a cost-effective alternative but lacks specificity if other reducing sugars are present. HPLC provides the highest specificity and is ideal for detailed metabolic studies where the quantification of multiple sugars is required. Biosensors are excellent for rapid, at-line or in-process monitoring where quick feedback is essential for process control. Researchers should carefully consider the advantages and limitations of each method to select the most appropriate one for their application.
References
- 1. Application of this compound as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. [논문]Application of this compound as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody [scienceon.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. Application of this compound as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Maltase | Glycoside Hydrolase, Digestive Enzyme, Carbohydrates | Britannica [britannica.com]
- 8. Maltase - Wikipedia [en.wikipedia.org]
- 9. Construction of this compound Standard Curve by DNS Method (Theory) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. How to calculate the concentration of this compound (mg/ml) produced by a-amyla.. [askfilo.com]
- 11. rsc.org [rsc.org]
- 12. helixchrom.com [helixchrom.com]
- 13. researchgate.net [researchgate.net]
- 14. shodexhplc.com [shodexhplc.com]
- 15. shodex.com [shodex.com]
- 16. This compound & Glucose - DirectSens [directsens.com]
- 17. researchgate.net [researchgate.net]
Harnessing Maltose in Microbial Fermentation: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Maltose (B56501), a disaccharide composed of two α-glucose units, serves as a readily available and efficient carbon source for a wide range of microbial fermentation processes. Its unique transport and metabolic pathways offer distinct advantages over other sugars, such as glucose, in various biotechnological applications. This document provides detailed application notes and experimental protocols for utilizing this compound in microbial fermentation for the production of biofuels, antibiotics, and recombinant proteins.
I. Applications of this compound in Microbial Fermentation
This compound is a versatile substrate supporting the production of a diverse array of microbial products. Its slower metabolism compared to glucose can be advantageous in preventing overflow metabolism and reducing the formation of inhibitory byproducts.
Biofuel Production
In the production of bioethanol, particularly by Saccharomyces cerevisiae, this compound is a primary constituent of starch-based feedstocks. Yeast cells transport this compound into the cell via a specific permease and hydrolyze it into glucose, which then enters the glycolytic pathway to produce ethanol.[1]
Antibiotic Production
Several Streptomyces species utilize this compound effectively for the production of antibiotics. For instance, the overexpression of the this compound ABC transporter system in Streptomyces avermitilis has been shown to significantly enhance avermectin (B7782182) production. This compound has also been identified as a suitable carbon source for neomycin and plantaricin production.
Recombinant Protein and Vaccine Production
This compound-inducible expression systems, such as the pMAL system in Escherichia coli, are widely used for the production of recombinant proteins.[2][3][4][5] These systems offer tight regulation of gene expression, with the target protein being expressed as a fusion with this compound-binding protein (MBP), which can aid in proper folding and solubility.[5] This approach has also been applied in the production of carrier proteins for conjugate vaccines.[6]
Production of Value-Added Chemicals
This compound serves as a carbon source for the microbial production of various other valuable chemicals. For example, it has been used in the production of L-tryptophan in E. coli and trehalose (B1683222) in Corynebacterium glutamicum.
II. Quantitative Data Presentation
The choice of carbon source significantly impacts product yield. The following tables summarize quantitative data from various studies, comparing the efficacy of this compound to glucose and other carbon sources.
| Microorganism | Product | Carbon Source | Yield/Titer | Reference |
| Saccharomyces cerevisiae | Ethanol | 22% this compound | 74 g/L | [7] |
| Saccharomyces cerevisiae | Biomass | This compound | 25% lower than glucose (anaerobic) | [1][8] |
| Lactococcus lactis | Biomass | This compound | Similar to glucose | [9] |
| Corynebacterium glutamicum | L-Valine | Glucose + Acetate + 0.5% this compound | Increased productivity | [10] |
| Lactobacillus plantarum | Biomass | 31.29 g/L this compound (optimized) | 5.866 g/L | [7] |
Table 1: Comparison of Product Yields with this compound as a Carbon Source.
| Microorganism | Product | Metric | This compound | Glucose | Reference |
| Saccharomyces cerevisiae | Biomass Yield | g/g sugar | Lower | Higher | [1][8] |
| Lactococcus lactis | Max. Specific Growth Rate | h⁻¹ | 0.55 | 1.1 | [9] |
| Corynebacterium glutamicum | Growth Rate | - | Similar | Similar | [10] |
Table 2: Comparative Performance of this compound vs. Glucose in Microbial Fermentation.
III. Experimental Protocols
Protocol for this compound Fermentation Test in Microorganisms
This protocol is a general method to determine if a microorganism can ferment this compound.
Materials:
-
Phenol (B47542) Red this compound Broth (10 g/L proteose peptone, 1 g/L beef extract, 5 g/L NaCl, 5 g/L this compound, 0.018 g/L phenol red)
-
Durham tubes
-
Test tubes
-
Autoclave
-
Incubator
-
Pure culture of the microorganism
Procedure:
-
Prepare the Phenol Red this compound Broth by suspending 21 grams of the powder in 1 liter of distilled water.
-
Dispense the broth into test tubes, each containing an inverted Durham tube.
-
Sterilize the tubes by autoclaving at 121°C for 15 minutes.
-
Allow the tubes to cool to room temperature.
-
Inoculate the broth with a pure culture of the test microorganism under aseptic conditions.
-
Incubate the tubes at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.
-
Observe the results:
-
Acid production: A color change from red to yellow indicates this compound fermentation.
-
Gas production: A bubble trapped in the Durham tube indicates gas formation.
-
Protocol for this compound-Induced Recombinant Protein Expression in E. coli (pMAL System)
This protocol outlines the steps for expressing a target protein fused to this compound-Binding Protein (MBP) using a pMAL vector.
Materials:
-
E. coli expression strain (e.g., BL21) transformed with the pMAL vector containing the gene of interest.
-
Rich medium (e.g., LB broth) containing 0.2% glucose and appropriate antibiotic (e.g., ampicillin).
-
This compound solution (20% w/v, sterile-filtered).
-
Incubator shaker.
-
Spectrophotometer.
Procedure:
-
Inoculate 5 mL of rich medium (with glucose and antibiotic) with a single colony of the transformed E. coli strain.
-
Incubate overnight at 37°C with vigorous shaking.
-
The next day, inoculate 100 mL of fresh rich medium (with glucose and antibiotic) with the overnight culture to an initial OD600 of ~0.05-0.1.
-
Incubate at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induce protein expression by adding sterile this compound to a final concentration of 0.2% (w/v).
-
Continue to incubate the culture for several hours (typically 2-4 hours) at a reduced temperature (e.g., 30°C) to improve protein solubility.
-
Harvest the cells by centrifugation. The cell pellet can then be processed for protein purification via amylose (B160209) affinity chromatography.
Protocol for Antibiotic Production using this compound as a Carbon Source in Streptomyces
This protocol provides a general framework for optimizing antibiotic production in Streptomyces using this compound.
Materials:
-
Streptomyces strain of interest.
-
Seed medium (e.g., Tryptic Soy Broth).
-
Production medium with varying concentrations of this compound (e.g., 1-5% w/v) and other necessary nutrients (e.g., nitrogen source, phosphate, trace elements).
-
Shake flasks.
-
Incubator shaker.
-
Method for quantifying antibiotic production (e.g., HPLC, bioassay).
Procedure:
-
Inoculum Preparation: Inoculate a seed flask containing seed medium with spores or mycelial fragments of the Streptomyces strain. Incubate at the optimal temperature (e.g., 28°C) with shaking for 2-3 days.
-
Production Phase: Inoculate production flasks containing different concentrations of this compound with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production flasks at the optimal temperature and shaking speed for the desired fermentation period (typically 5-10 days).
-
Optimization: To optimize this compound concentration, set up a series of experiments with varying this compound levels and measure antibiotic production at different time points. Other parameters such as nitrogen source, pH, and temperature should also be optimized using methods like one-factor-at-a-time or response surface methodology.
-
Analysis: At the end of the fermentation, harvest the broth and quantify the antibiotic concentration to determine the optimal this compound concentration for production.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
The regulation of this compound metabolism is tightly controlled in microorganisms. Below are diagrams illustrating key signaling pathways.
Caption: this compound metabolism pathway in Saccharomyces cerevisiae.
Caption: this compound ABC transporter system in E. coli.
Experimental Workflows
Caption: Workflow for this compound-induced protein expression.
V. Conclusion
This compound is a valuable and often advantageous carbon source for various microbial fermentation applications. Understanding its specific metabolic pathways and implementing optimized protocols can lead to significant improvements in product yield and process efficiency. The information and protocols provided herein serve as a comprehensive resource for researchers and professionals in the field of drug development and biotechnology to effectively utilize this compound in their fermentation processes.
References
- 1. A Dive Into Yeast's Sugar Diet—Comparing the Metabolic Response of Glucose, Fructose, Sucrose, and this compound Under Dynamic Feast/Famine Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Expression and Purification of MBP Fusion Protein - Creative BioMart [creativebiomart.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Expression and purification of recombinant proteins by fusion to this compound-binding protein [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Medium Composition for Biomass Production of Lactobacillus plantarum 200655 Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. The Pool of ADP and ATP Regulates Anaerobic Product Formation in Resting Cells of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased Glucose Utilization in Corynebacterium glutamicum by Use of this compound, and Its Application for the Improvement of l-Valine Productivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maltose-Based Selection Markers in Genetic Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selectable markers are indispensable tools in genetic engineering, enabling the identification and isolation of successfully transformed cells.[1] For decades, the primary reliance has been on antibiotic resistance genes and auxotrophic markers. However, the use of antibiotic resistance markers raises biosafety concerns, particularly for applications in food, feed, and therapeutics.[2] Auxotrophic markers, while effective, necessitate the use of specific mutant host strains and defined minimal media. Maltose-based selection markers present a compelling alternative, leveraging the cell's metabolic capacity to utilize This compound (B56501) as a sole carbon source for positive selection or harnessing this compound-induced toxicity for counter-selection.
This document provides a detailed overview of the principles, applications, and protocols for using this compound-based selection systems, primarily focusing on the model yeast Saccharomyces cerevisiae.
Principle of this compound-Based Selection
The ability of Saccharomyces cerevisiae to metabolize this compound is governed by a series of MAL loci (MAL1, MAL2, MAL3, MAL4, and MAL6).[3] Each active locus typically contains three key genes:
-
MALT (MALx1): Encodes a this compound permease for transporting this compound into the cell via a proton symport mechanism.[3][4][5]
-
MALS (MALx2): Encodes maltase, an intracellular enzyme (α-glucosidase) that hydrolyzes one molecule of this compound into two molecules of glucose.[3][4]
-
MALR (MALx3): Encodes a regulatory protein that activates the transcription of the MALT and MALS genes in the presence of this compound.[3][6]
This genetic system can be exploited for both positive and negative (counter) selection.
Positive Selection
The principle of positive selection involves a host strain that is naturally or genetically engineered to be deficient in this compound metabolism (a mal- strain). This strain cannot grow on a medium where this compound is the only carbon source. Transformation with a plasmid carrying a functional MAL gene (e.g., MAL12 encoding maltase) confers the ability to utilize this compound, allowing the transformed cells to grow and form colonies on a this compound-based selective medium.
Counter-Selection
Counter-selection is a powerful technique for selecting cells that have lost a marker gene, which is essential for procedures like seamless gene deletion. A this compound-based counter-selection strategy can be designed based on the phenomenon of "this compound-accelerated death."[4] When this compound-adapted cells are exposed to excess this compound, the highly efficient uptake can lead to extreme intracellular accumulation.[5] This causes severe hypotonic-like stress, ultimately resulting in cell lysis and death.[7][8] Therefore, cells that lose the MAL transporter and/or maltase genes through a desired recombination event will survive on a high-maltose medium, while cells retaining the marker will perish.
Metabolic Pathway and Regulation
The metabolism of this compound is tightly regulated. It is induced by this compound and subject to strong catabolite repression by glucose.[3] The RAS/protein kinase A signaling pathway also plays a role in regulating the expression and activity of the this compound transporter.[6]
Caption: this compound metabolism and regulatory pathway in S. cerevisiae.
Quantitative Data Summary
Direct quantitative comparisons of this compound-based markers with standard markers are not extensively documented. However, performance can be inferred from the principles of metabolic selection. The table below provides a comparative overview of common yeast selection markers.
| Marker System | Principle | Host Strain Requirement | Selection Medium | Selection Stringency | Reversion Frequency | Counter-Selection |
| Antibiotic (e.g., KanMX) | Drug Resistance (G418) | Wild-type | YPD + G418 | High | Low | No |
| Auxotrophic (e.g., URA3) | Nutrient Synthesis | Auxotroph (e.g., ura3Δ) | Minimal medium without uracil | High | Strain dependent | Yes (5-FOA) |
| This compound (Positive Selection) | Carbon Source Utilization | mal- mutant (e.g., mal12Δ) | Minimal or Complete medium + this compound | Expected to be High | Low (if deletion mutant) | N/A |
| This compound (Counter-Selection) | Substrate-induced Toxicity | Wild-type or MAL+ | Medium with high this compound conc. | Concentration dependent | N/A | Yes |
Experimental Protocols
Protocol 1: Positive Selection of Transformants using this compound Utilization
This protocol describes the selection of transformed yeast cells by complementing a this compound utilization deficiency.
1. Materials
-
Yeast Strain: S. cerevisiae strain deficient in this compound metabolism (e.g., a mal- strain).
-
Plasmid: A yeast expression vector carrying a functional MALS gene (e.g., MAL12) as the selectable marker and your gene of interest (GOI).
-
Media:
-
YPD Medium: 1% Yeast Extract, 2% Peptone, 2% Dextrose (Glucose). For liquid cultures and pre-transformation growth.
-
YPM Medium: 1% Yeast Extract, 2% Peptone, 2% this compound.
-
Selective Agar Plates: YPM + 2% Agar.
-
-
Transformation Reagents: Standard Lithium Acetate/PEG/ssDNA transformation kit or reagents.
2. Experimental Workflow
References
- 1. Overview on Current Selectable Marker Systems and Novel Marker Free Approaches in Fruit Tree Genetic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged this compound-Limited Cultivation of Saccharomyces cerevisiae Selects for Cells with Improved this compound Affinity and Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proton-solute coupling mechanism of the this compound transporter from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of this compound utilization in Saccharomyces cerevisiae by genes of the RAS/protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Enzymatic Assays Using Maltose as a Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of enzyme activity using maltose (B56501) as a substrate. The methodologies outlined are essential for studying carbohydrate metabolism, screening for enzyme inhibitors, and characterizing novel enzymes in academic and industrial research settings, including drug development.
Introduction
This compound, a disaccharide composed of two α-glucose units, is a key intermediate in the digestion of starch and glycogen. Enzymes that act on this compound, such as maltase (a type of α-glucosidase) and this compound phosphorylase, play crucial roles in various biological processes. The accurate measurement of the activity of these enzymes is fundamental to understanding their function and identifying potential therapeutic modulators. This document details two primary protocols for assaying maltase activity and discusses the principles of assaying this compound phosphorylase.
Maltase (α-Glucosidase) Activity Assay: Coupled Spectrophotometric Method
This protocol describes a continuous spectrophotometric assay for determining maltase activity. The hydrolysis of this compound to glucose is coupled to two subsequent enzymatic reactions catalyzed by hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH production, measured by the increase in absorbance at 340 nm, is directly proportional to the maltase activity.[1]
Signaling Pathway
Caption: Coupled enzymatic reactions for the spectrophotometric assay of maltase activity.
Experimental Protocol
Materials:
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 6.0)
-
This compound Solution (300 mM)
-
Triethanolamine (TEA) Buffer (300 mM, pH 7.6)
-
Magnesium Chloride (MgCl₂) Solution (100 mM)
-
Adenosine 5'-Triphosphate (ATP) Solution (16 mM)
-
β-Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) Solution (12 mM)
-
Hexokinase/Glucose-6-Phosphate Dehydrogenase Enzyme Solution (200 units/mL each)
-
Maltase Enzyme Solution (sample to be tested)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Incubator or water bath (25°C)
Procedure: [1]
Step 1: this compound Hydrolysis
-
Prepare a reaction mixture for each sample and a blank.
-
In a microcentrifuge tube, combine 0.5 mL of 50 mM Potassium Phosphate Buffer (pH 6.0) and 0.5 mL of 300 mM this compound Solution.
-
Add 0.1 mL of the Maltase Enzyme Solution to the sample tubes. For the blank, add 0.1 mL of the phosphate buffer.
-
Incubate the tubes at 25°C for exactly 30 minutes.
-
Stop the reaction by placing the tubes in a boiling water bath for 3 minutes.
-
Cool the tubes on ice.
Step 2: Glucose Quantification
-
Prepare the glucose detection reagent mix by combining:
-
1.0 mL TEA Buffer
-
0.1 mL MgCl₂ Solution
-
0.1 mL ATP Solution
-
0.1 mL NADP⁺ Solution
-
0.1 mL Hexokinase/G6PDH Solution
-
-
In a cuvette, add 0.5 mL of the supernatant from the heat-inactivated sample or blank from Step 1.
-
Add 1.4 mL of the glucose detection reagent mix to the cuvette.
-
Mix by inversion and place the cuvette in a spectrophotometer thermostatted at 25°C.
-
Record the increase in absorbance at 340 nm until the reading is stable (approximately 5-10 minutes).
Data Analysis: The activity of the maltase enzyme is calculated using the Beer-Lambert law. One unit of maltase is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of this compound to 2.0 µmoles of D-glucose per minute at pH 6.0 at 25°C.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength | 340 nm | [1] |
| Temperature | 25°C | [1] |
| pH (Maltase Reaction) | 6.0 | [1] |
| pH (Glucose Detection) | 7.6 | [1] |
| Molar Extinction Coefficient of NADPH | 6.22 x 10³ L·mol⁻¹·cm⁻¹ | [1] |
Maltase (α-Glucosidase) Activity Assay: Colorimetric Method
This protocol outlines an endpoint colorimetric assay for maltase activity. The glucose produced from this compound hydrolysis is quantified using a glucose oxidase-peroxidase (GOPOD) system. Glucose oxidase catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂). In the presence of peroxidase, H₂O₂ reacts with a chromogenic agent to produce a colored product, the absorbance of which is measured spectrophotometrically.[2][3]
Experimental Workflow
Caption: General workflow for the colorimetric maltase assay.
Experimental Protocol
Materials:
-
Maleate Buffer (50 mM, pH 6.0)
-
This compound Solution (50 mM in Maleate Buffer)
-
Tris-Glucose Oxidase Reagent (TGO) containing glucose oxidase, peroxidase, and a chromogen (e.g., o-dianisidine or similar) in Tris buffer (pH 7.0)[2]
-
Maltase Enzyme Solution (sample to be tested)
-
Glucose Standard Solutions (for standard curve)
-
Spectrophotometer or microplate reader
-
Water bath or incubator (37°C)
Procedure: [2]
-
Set up test tubes or microplate wells for blanks, standards, and samples.
-
To each tube/well, add 100 µL of the this compound Solution. For the blank, use 100 µL of Maleate Buffer.
-
Add 100 µL of the Maltase Enzyme Solution to the sample wells. Add 100 µL of Maleate Buffer to the blank and standard wells.
-
Incubate all tubes/wells at 37°C for 15-20 minutes.
-
Stop the reaction by placing the tubes in a boiling water bath for 3 minutes or by adding a stop solution as specified by the reagent kit.
-
Cool to room temperature.
-
Add 1.0 mL of the TGO reagent to each tube and incubate at 37°C for 20-30 minutes for color development.
-
Measure the absorbance at the wavelength appropriate for the chromogen used (e.g., 505 nm).[3]
-
Prepare a standard curve using known concentrations of glucose.
Data Analysis: Determine the concentration of glucose produced in each sample by comparing its absorbance to the glucose standard curve. The maltase activity can then be calculated based on the amount of glucose produced per unit of time.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength | ~505 nm | [3] |
| Temperature (Incubation) | 37°C | [2] |
| pH (Maltase Reaction) | 6.0 | [2] |
| pH (Color Development) | 7.0 | [2] |
| Detection Range | Varies by kit, e.g., 6.32-750 U/mL | [4] |
This compound Phosphorylase Activity Assay: Principles
This compound phosphorylase catalyzes the reversible phosphorolysis of this compound in the presence of inorganic phosphate (Pi) to yield β-D-glucose-1-phosphate and glucose.[5] Assays for this enzyme can be designed to measure either the consumption of substrates or the formation of products.
Reaction Principle
Caption: Reversible reaction catalyzed by this compound phosphorylase.
Assay Methodologies
-
Coupled Glucose Detection: The amount of glucose produced can be measured using the same coupled enzymatic (HK/G6PDH) or colorimetric (GOPOD) methods described for the maltase assays. The reaction would be initiated by adding this compound phosphorylase to a solution containing this compound and a phosphate buffer.
-
Phosphate Consumption Assay: A more direct method involves measuring the decrease in inorganic phosphate. The PiPer™ Phosphate Assay Kit is a commercially available example that uses a fluorescent probe. In this assay, this compound phosphorylase consumes Pi, which is the limiting substrate in a series of coupled reactions that ultimately generate a fluorescent product.[6] The rate of fluorescence increase is inversely proportional to the this compound phosphorylase activity.
Quantitative Data Summary
| Parameter | Value | Reference |
| pH Optimum (Bacillus sp.) | 8.1 | [7] |
| Temperature Optimum (Bacillus sp.) | 45°C | [7] |
| Substrate Specificity | Highly specific for this compound | [5] |
These protocols provide a foundation for the reliable and reproducible measurement of enzyme activities involving this compound. Researchers should optimize conditions based on the specific enzyme source and experimental goals. For drug development professionals, these assays are readily adaptable for high-throughput screening of potential enzyme inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ableweb.org [ableweb.org]
- 3. Maltase Activity Assay Kit - Elabscience® [elabscience.com]
- 4. msesupplies.com [msesupplies.com]
- 5. Enzyme Activity Measurement of this compound Phosphorylase [creative-enzymes.com]
- 6. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
Application of Maltose in Protein-Free CHO Cell Culture: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biopharmaceutical industry relies heavily on Chinese Hamster Ovary (CHO) cells for the production of recombinant therapeutic proteins. A critical aspect of optimizing CHO cell culture processes is the careful selection of nutrient sources to maximize cell growth, viability, and protein yield while minimizing the accumulation of toxic byproducts like lactate (B86563) and ammonia (B1221849).[1][2] Traditionally, glucose has been the primary carbohydrate source. However, high glucose consumption often leads to the "Warburg effect," characterized by high lactate production, which can negatively impact the culture environment and protein production.[1][3]
Recent studies have highlighted maltose (B56501), a disaccharide composed of two glucose units, as a promising alternative or supplemental energy source in protein-free CHO cell cultures.[4][5] The use of this compound can lead to reduced lactate accumulation, sustained cell viability, and increased recombinant protein titers.[3][6] This document provides detailed application notes and protocols for the effective use of this compound in protein-free CHO cell culture, supported by quantitative data and visual diagrams of key processes.
Key Advantages of Using this compound
-
Reduced Lactate Production: By providing a slower-release source of glucose, this compound can help mitigate the metabolic overflow that leads to excessive lactate buildup.[3][6]
-
Increased Protein Titer: Several studies have demonstrated that supplementing CHO cell cultures with this compound can significantly improve the yield of recombinant monoclonal antibodies (mAbs) and other proteins.[4][7][8]
-
Sustained Cell Viability: this compound can contribute to a more stable culture environment, leading to extended periods of high cell viability.[6][8][9]
-
Enhanced Process Control: The use of this compound offers an additional lever for process optimization, allowing for more precise control over cellular metabolism.
Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in CHO cell culture.
Table 1: Effect of this compound on Recombinant Protein Production
| Cell Line | Culture Mode | This compound Supplementation | Key Finding | Reference |
| CHO-K1 (mAb producing) | Batch | Glucose vs. This compound | 15% improvement in recombinant monoclonal antibody titer with this compound.[4] | [4] |
| CHO-K1 (mAb producing) | Fed-batch | Glucose vs. This compound | 23% improvement in recombinant monoclonal antibody titer with this compound.[4] | [4] |
| IgA1-producing CHO-K1 | Batch | Adaptation to 150 mM this compound | 4-fold increase in specific productivity of IgA1 compared to the non-adapted line.[6] | [6] |
| CHO-K1 (anti-Her2 mAb) | Batch | 2 g/L glucose vs. 2 g/L glucose + 10 g/L this compound | IgG titer increased from 340 mg/L to 600 mg/L with this compound supplementation.[8] | [8] |
| Cell Line A (undisclosed) | Fed-batch | This compound Process vs. Control | Protein expression increased from 0.38 g/L to 1.01 g/L (266% increase).[3] | [3] |
| Cell Line B (undisclosed) | Fed-batch | This compound Process vs. Control | Protein expression increased from 0.57 g/L to 1.01 g/L (177% increase).[3] | [3] |
Table 2: Impact of this compound on Cell Growth and Metabolism
| Parameter | Condition | Observation | Reference |
| Specific this compound Consumption Rate | CHO-K1 cells | 0.257 ng/cell/day (similar to galactose and fructose).[4] | [4] |
| Maximum Viable Cell Density (VCD) | CHO-K1 in PFCDM with 2 g/L glucose | 8.9 x 10^6 cells/mL on Day 5.[8] | [8] |
| Maximum Viable Cell Density (VCD) | CHO-K1 in PFCDM with 2 g/L glucose + 10 g/L this compound | 10.2 x 10^6 cells/mL (higher than glucose alone).[8] | [8] |
| Lactate Accumulation | CHO cell culture with this compound process | Alleviated lactate accumulation after day 6 compared to the platform process.[3] | [3] |
| Cell Growth Rate | This compound-adapted IgA1-producing CHO-K1 | Slower cell growth rates but extended cell viability compared to the non-adapted line.[6] | [6] |
Signaling Pathways and Metabolic Workflow
The mechanism of this compound utilization by CHO cells involves intracellular enzymatic breakdown.
Caption: this compound metabolism in CHO cells.[10][11]
The diagram above illustrates that this compound is taken up by CHO cells and transported to the lysosome.[10] There, the enzyme acid α-glucosidase (GAA) hydrolyzes this compound into two glucose molecules.[10][11] This glucose is then released into the cytoplasm to enter central carbon metabolism pathways like glycolysis and the TCA cycle to generate energy for cell growth and recombinant protein production.
Experimental Protocols
Protocol 1: Adaptation of CHO Cells to this compound-Containing, Protein-Free Medium
This protocol is for adapting CHO cells from a glucose-containing medium to a medium where this compound is the primary carbohydrate source.
Caption: Workflow for adapting CHO cells to a this compound medium.
Materials:
-
CHO cell line of interest
-
Protein-free basal medium (e.g., DMEM/F12-based)
-
Sterile, cell culture grade D-(+)-glucose solution
-
Sterile, cell culture grade this compound solution (e.g., this compound PH)[8]
-
Shaker flasks or bioreactors
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Initial Culture: Culture the CHO cells in a protein-free medium containing the standard concentration of glucose until they reach a healthy, exponential growth phase.
-
Gradual Adaptation:
-
Prepare a fresh batch of protein-free medium where the carbohydrate source is a 1:1 mixture of glucose and this compound (e.g., if the original medium had 4 g/L glucose, the adaptation medium would have 2 g/L glucose and 2 g/L this compound).
-
Subculture the cells into this 1:1 medium at a seeding density of 3-5 x 10^5 cells/mL.[12]
-
Continue to passage the cells in this medium for at least 3-5 passages, or until consistent growth rates are observed.
-
-
Complete Replacement:
-
Prepare a protein-free medium containing this compound as the sole carbohydrate source at the desired final concentration (e.g., 10 g/L).[8]
-
Subculture the adapted cells from the 1:1 medium into the this compound-only medium.
-
Initially, a lag in growth or a slight drop in viability may be observed. Continue to culture the cells, monitoring viable cell density (VCD) and viability closely.
-
-
Verification: The cells are considered fully adapted when they exhibit stable and reproducible growth kinetics in the this compound-only medium over several passages.
Protocol 2: Fed-Batch Culture Using this compound Supplementation
This protocol outlines a fed-batch strategy to improve protein production by feeding this compound during the culture.
Materials:
-
This compound-adapted or non-adapted CHO producer cell line
-
Protein-free basal medium
-
Concentrated, sterile this compound feed solution
-
Concentrated, sterile glucose feed solution (optional)
-
Bioreactors or shaker flasks
Procedure:
-
Inoculation: Inoculate the bioreactors with CHO cells at a seeding density of 3-5 x 10^5 cells/mL in a protein-free medium containing an initial glucose concentration sufficient for the initial growth phase (e.g., 2 g/L).[8][12]
-
Initial Growth Phase (Batch Phase): Culture the cells at 37°C and 5-8% CO2.[8][12] Monitor VCD, viability, glucose, lactate, and ammonia levels daily.
-
Feeding Strategy:
-
A common strategy is to begin feeding on day 5, 7, 10, and 12 of the culture.[3]
-
The amount of this compound to add can be a total of 10-30 g/L over the course of the fed-batch run, for instance, 20 g/L total.[3]
-
A specific example involves adding 5 g/L of this compound at each feeding time point.[3]
-
Optionally, a small amount of glucose can be co-fed with the this compound.[3]
-
-
Process Monitoring: Continue to monitor key parameters throughout the culture. Pay close attention to the lactate profile, which is expected to be lower than in a glucose-only fed-batch process.[3]
-
Harvest: Harvest the culture when viability drops below a predetermined threshold (e.g., 60-70%) or when the protein titer reaches a plateau.
Conclusion
The application of this compound in protein-free CHO cell culture presents a valuable strategy for process intensification and optimization. By shifting cellular metabolism away from excessive lactate production, this compound supplementation can lead to a more robust and productive culture environment.[3][6] The protocols and data presented here provide a foundation for researchers and drug development professionals to explore and implement the use of this compound in their specific CHO cell culture processes, with the potential for significant improvements in recombinant protein yields. Further optimization of this compound feeding strategies, tailored to specific cell lines and products, will continue to advance the efficiency of biopharmaceutical manufacturing.
References
- 1. mdpi.com [mdpi.com]
- 2. "Reduction of metabolic waste products, ammonia and lactate, through th" by Soo Min Noh, Jin Hyoung Park et al. [dc.engconfintl.org]
- 3. CN113215078A - Method for culturing CHO cells using this compound - Google Patents [patents.google.com]
- 4. Application of this compound as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation and use of disaccharides as energy source in protein-free mammalian cell cultures. | Sigma-Aldrich [sigmaaldrich.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound metabolism in serum free CHO culture involves lysosomal acid α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [CELLiST] Guidelines for Fed-Batch Evaluation & Feeding Manner Optimizataion | ajinomotocellistkorea [ajinomotocellistkorea.com]
High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Maltose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501), a disaccharide composed of two α-(1→4) linked glucose units, is a key carbohydrate in various industries, including food, beverage, and pharmaceuticals. In the pharmaceutical industry, this compound can be used as an excipient, a stabilizer for therapeutic proteins, and a carbon source in cell culture media for the production of biologics. Accurate and precise quantification of this compound is therefore critical for quality control, process optimization, and formulation development.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for the separation and quantification of carbohydrates like this compound due to its high resolution, sensitivity, and specificity.[1] This document provides detailed application notes and protocols for the analysis of this compound using HPLC with different detection methods, primarily Refractive Index (RI) and Evaporative Light Scattering Detection (ELSD).
Principle of HPLC for this compound Analysis
HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For sugar analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is a common mode of separation.[2][3] In HILIC, a polar stationary phase (e.g., amino-propyl) is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a more polar solvent (like water).[4][5] Polar analytes like this compound partition into the aqueous layer on the surface of the stationary phase and are retained longer than less polar compounds.
Due to the lack of a strong UV chromophore, this compound is typically detected using universal detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD).[6][7] RI detection measures the change in the refractive index of the mobile phase as the analyte elutes from the column.[8] ELSD nebulizes the column eluent, evaporates the mobile phase, and then measures the light scattered by the non-volatile analyte particles.[2]
Experimental Protocols
Apparatus and Materials
-
HPLC System: A system equipped with a quaternary or isocratic pump, autosampler, column oven, and a detector (RI or ELSD).[1]
-
Columns:
-
Amino-propyl bonded silica (B1680970) columns (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
HILIC columns (e.g., Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm).[4]
-
Specialized carbohydrate analysis columns (e.g., Luna Omega SUGAR).[9]
-
-
Reagents and Standards:
-
This compound monohydrate (Reference Standard).[4]
-
Acetonitrile (B52724) (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Other sugar standards (e.g., fructose, glucose, sucrose) for specificity assessment.[1]
-
Standard and Sample Preparation
Standard Preparation:
-
Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and deionized water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. Recommended concentration ranges are 0.5 - 7.5 mg/mL for RI detection and 5 - 200 µg/mL for ELSD.[1][3]
Sample Preparation (General):
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in an appropriate solvent (e.g., a mixture of acetonitrile and water).
-
For complex matrices like food or biological samples, a sample clean-up step may be necessary. This can involve:
-
Dilution: Dilute the sample to bring the this compound concentration within the calibration range.[1]
-
Centrifugation: Centrifuge the sample solution (e.g., at 4000 rpm for 10 minutes) to pellet insoluble materials.[1]
-
Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to remove interfering substances.[10]
-
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[3][5]
Chromatographic Conditions
The following tables summarize typical chromatographic conditions for this compound analysis using HPLC with RI and ELSD detectors.
Table 1: HPLC-RI Method for this compound Analysis
| Parameter | Condition |
| Column | Amino-propyl bonded silica (e.g., Finepak SIL NH2) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 35 - 40 °C[4][5] |
| Detector | Refractive Index (RI)[1] |
| Injection Volume | 10 - 20 µL |
Table 2: HPLC-ELSD Method for this compound Analysis
| Parameter | Condition |
| Column | HILIC (e.g., Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm)[4] |
| Mobile Phase | Acetonitrile:Water (75:25, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 35 °C[4] |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Settings | Nebulizer Temperature: 40-55 °C, Evaporator Temperature: 40-55 °C, Nitrogen Gas Flow: 1.0 - 3.5 bar[3][4] |
| Injection Volume | 10 µL[4] |
Data Presentation and Performance
The performance of the HPLC method should be validated to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.
Table 3: Quantitative Performance Data for this compound Analysis by HPLC
| Parameter | HPLC-RI | HPLC-ELSD |
| Typical Retention Time | ~15-16 min[10] | ~8-10 min[3] |
| Linearity Range | 0.5 - 7.5 mg/mL[1] | 5 - 200 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.995[10] | > 0.995[3][11] |
| Limit of Detection (LOD) | Dependent on system, typically in the low mg/L range.[11] | 1.5 µg/mL (2.5 - 12.5 mg/L)[3][11] |
| Limit of Quantification (LOQ) | Dependent on system, typically in the mg/L range.[11] | 5.0 µg/mL (12.0 - 30.0 mg/L)[3][11] |
| Precision (RSD%) | < 2% (repeatability), < 6% (intermediate precision)[11] | < 2% (repeatability), < 6% (intermediate precision)[11] |
| Recovery (%) | 86 - 119%[11] | 86 - 119%[11] |
Note: The exact values for retention time, LOD, and LOQ can vary depending on the specific HPLC system, column, and chromatographic conditions used.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of HPLC detection methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jasco.co.uk [jasco.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Sigma-Aldrich [sigmaaldrich.com]
- 5. jasco-global.com [jasco-global.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Detection Methods (1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. lcms.cz [lcms.cz]
- 9. Determination of Sugars in Animal Feed by HPLC-ELSD [phenomenex.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the GC-MS Analysis of Maltose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile carbohydrates like maltose (B56501), derivatization is a critical step to increase their volatility and thermal stability, making them amenable to GC-MS analysis. This document provides detailed application notes and experimental protocols for the analysis of various this compound derivatives, including trimethylsilyl (B98337) (TMS), acetylated, and permethylated derivatives. Understanding the nuances of each derivatization method is key to achieving accurate and reproducible results in research, quality control, and drug development settings. Trimethylsilylation is a common and effective method for derivatizing sugars, often preceded by oximation to reduce the number of anomers and simplify chromatograms.[1] Acetylation and permethylation offer alternative derivatization strategies with distinct advantages and fragmentation patterns.
Experimental Protocols
Protocol 1: Trimethylsilylation (TMS) of this compound
This is one of the most widely used derivatization methods for carbohydrates.[2]
Materials:
-
This compound standard
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., Sorbitol)
-
Dry reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a dry reaction vial. For quantitative analysis, add a known amount of internal standard.
-
Drying: Dry the sample completely under a stream of dry nitrogen or by lyophilization. It is crucial to remove all traces of water as silylating reagents are moisture-sensitive.
-
Derivatization:
-
Add 200 µL of anhydrous pyridine to the dried sample and vortex to dissolve.
-
Add 200 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Oximation followed by Trimethylsilylation of this compound
This two-step derivatization is preferred for reducing sugars as it reduces the number of isomeric peaks in the chromatogram.[1]
Materials:
-
This compound standard
-
Pyridine (anhydrous)
-
Hydroxylamine (B1172632) hydrochloride or O-ethylhydroxylamine hydrochloride (EtOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Internal Standard (e.g., Sorbitol)
-
Dry reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation and Drying: Follow steps 1 and 2 from Protocol 1.
-
Oximation:
-
Prepare a solution of hydroxylamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 200 µL of this solution to the dried sample.
-
Cap the vial and heat at 90°C for 30 minutes.
-
-
Trimethylsilylation:
-
Cool the vial to room temperature.
-
Add 200 µL of BSTFA with 1% TMCS.
-
Recap the vial and heat at 70°C for 60 minutes.
-
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS.
Protocol 3: Acetylation of this compound
Acetylation is another common derivatization technique for carbohydrates.[3]
Materials:
-
This compound standard
-
Pyridine (anhydrous)
-
Acetic anhydride (B1165640)
-
Internal Standard (e.g., Myo-inositol)
-
Dry reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation and Drying: Follow steps 1 and 2 from Protocol 1.
-
Acetylation:
-
Add 200 µL of anhydrous pyridine and 200 µL of acetic anhydride to the dried sample.
-
Cap the vial tightly and heat at 100°C for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture and evaporate the excess reagents under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
-
Analysis: Inject 1 µL of the solution into the GC-MS.
Protocol 4: Permethylation of this compound
Permethylation provides stable derivatives with characteristic fragmentation patterns.
Materials:
-
This compound standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydride (NaH) or powdered sodium hydroxide (B78521) (NaOH)
-
Methyl iodide (CH₃I)
-
Internal Standard
-
Dry reaction vials with screw caps
-
Nitrogen gas supply
-
Chloroform (B151607) and Water for extraction
Procedure:
-
Sample Preparation and Drying: Follow steps 1 and 2 from Protocol 1.
-
Permethylation:
-
Dissolve the dried sample in 200 µL of DMSO.
-
Add a small amount of powdered NaOH or a slurry of NaH in DMSO.
-
Add 100 µL of methyl iodide and agitate the mixture for 1 hour at room temperature.
-
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Extract the permethylated this compound with chloroform.
-
Wash the chloroform layer with water and then dry it over anhydrous sodium sulfate.
-
Evaporate the chloroform to obtain the permethylated derivative.
-
-
Analysis: Redissolve the derivative in a suitable solvent and inject 1 µL into the GC-MS.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC system or equivalent |
| Mass Spectrometer | Agilent 5975C EI-MS system or equivalent |
| GC Column | DB-5ms, VF-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)[4][5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[5] |
| Injector Temperature | 280°C[5] |
| Injection Volume | 1 µL (splitless or split injection) |
| Oven Temperature Program | Initial temp 140°C for 1 min, ramp at 2°C/min to 218°C, then ramp at 10°C/min to 280°C, hold for 2 min[5] |
| Transfer Line Temp | 280°C[5] |
| Ion Source Temperature | 230°C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Mass Range | m/z 40-650[5] |
Data Presentation
Table 1: Representative GC-MS Data for this compound Derivatives
This table presents representative data synthesized from typical results in the literature, as direct comparative studies are limited. Actual retention times and relative abundances will vary with instrumentation and experimental conditions.
| Derivative Type | Expected No. of Major Peaks | Typical Retention Time Range (min) | Key Diagnostic Ions (m/z) |
| Trimethylsilyl (TMS) | 2 (α and β anomers) | 20 - 25 | 73, 147, 204, 217, 361 |
| TMS-Oxime | 2 (syn and anti isomers) | 22 - 27 | 73, 147, 204, 217, 319, 361 |
| Acetylated | 2 (α and β anomers) | 18 - 23 | 43, 103, 115, 169, 211, 331 |
| Permethylated | 2 (α and β anomers) | 15 - 20 | 45, 71, 88, 101, 111, 219 |
Table 2: Mass Spectral Fragmentation of Trimethylsilylated this compound
The mass spectrum of TMS-derivatized this compound is complex due to the presence of multiple TMS groups. The fragmentation pattern provides structural information.
| m/z | Ion Identity/Fragment Structure | Significance |
| 73 | [Si(CH₃)₃]⁺ | Characteristic of TMS derivatives, often the base peak. |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Common rearrangement ion in polysiloxane-containing compounds. |
| 204 | [C₈H₁₆O₃Si]⁺ | Fragment from the pyranose ring. |
| 217 | [C₉H₂₁O₃Si]⁺ | Fragment containing a TMS group attached to a portion of the sugar backbone. |
| 361 | [C₁₅H₃₃O₄Si₃]⁺ | A larger fragment representing a significant portion of a monosaccharide unit with TMS groups. |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound derivatives.
Caption: Logical relationship of derivatization in GC-MS analysis.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 4. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Application of Maltose in the Cryopreservation of Cells and Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technology for the long-term storage of biological materials, enabling advancements in cell-based therapies, drug discovery, and regenerative medicine. While dimethyl sulfoxide (B87167) (DMSO) has been the gold-standard cryoprotectant, its inherent cytotoxicity has prompted a search for safer and more effective alternatives. Maltose (B56501), a disaccharide, has emerged as a promising non-penetrating cryoprotectant. It is thought to protect cells from freezing-induced damage by stabilizing cellular membranes, preventing the formation of damaging intracellular ice crystals, and mitigating osmotic stress. This document provides detailed application notes and protocols for utilizing this compound in the cryopreservation of various cell and tissue types.
Mechanism of Action
This compound, as a non-penetrating cryoprotectant, primarily exerts its protective effects from the extracellular environment. During the freezing process, the formation of extracellular ice concentrates solutes, leading to an osmotic imbalance that draws water out of the cells, causing cellular dehydration and damage. This compound helps to mitigate this in several ways:
-
Osmotic Buffering: By increasing the solute concentration in the extracellular medium, this compound reduces the osmotic gradient across the cell membrane, thereby minimizing excessive cell dehydration.
-
Membrane Stabilization: this compound is believed to interact with the phosphate (B84403) groups of lipid bilayers through hydrogen bonding. This interaction helps to maintain the integrity and fluidity of the cell membrane during the stresses of freezing and thawing.
-
Vitrification: At high concentrations, sugars like this compound can contribute to the vitrification of the extracellular solution. This is the formation of a glass-like amorphous solid instead of crystalline ice, which prevents mechanical damage to the cells.
Data Presentation: Efficacy of this compound in Cryopreservation
The following table summarizes quantitative data from studies on the use of this compound as a cryoprotectant for different cell types.
| Cell Type | Cryopreservation Medium Composition | Post-Thaw Viability (%) | Post-Thaw Recovery (%) | Key Findings & Reference |
| Adipose-Derived Mesenchymal Stem Cells (ASCs) | 10% DMSO + 1% Sericin + 0.1 M this compound | > 95% | Not Reported | The this compound-containing solution was as effective as 10% DMSO alone in maintaining high viability and was more effective in preserving proliferation and multilineage potential.[1] |
| Undifferentiated Neuronal Cells (SK-N-SH) | 1% Sericin + 0.1 M this compound + 10% DMSO | ~70% | ~60% | This serum-free formulation showed high viability and recovery rates.[2] |
| Undifferentiated Neuronal Cells (SK-N-SH) | 1% Sericin + 0.1 M this compound + 10% Glycerol (B35011) | ~40% | ~30% | The combination with DMSO was significantly more effective than with glycerol.[2] |
| Differentiated Neuronal Cells (SK-N-SH) | 1% Sericin + 0.1 M this compound + 10% DMSO | ~55% | ~45% | Demonstrates the potential of this compound-containing solutions for cryopreserving more sensitive differentiated cell types.[2] |
| Differentiated Neuronal Cells (SK-N-SH) | 1% Sericin + 0.1 M this compound + 10% Glycerol | ~15% | ~10% | Reinforces the superior cryoprotective effect of DMSO over glycerol in this formulation.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Cryopreservation Medium
This protocol describes the preparation of a cryopreservation medium containing this compound, often used in combination with other cryoprotectants.
Materials:
-
This compound powder (cell culture grade)
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA) (optional, for serum-containing media)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sericin (optional)
-
Sterile, deionized water
-
0.22 µm sterile filter
Procedure:
-
Prepare this compound Stock Solution:
-
To prepare a 1 M this compound stock solution, dissolve 34.23 g of this compound powder in 100 mL of basal medium or sterile water.
-
Gentle warming (up to 37°C) may be required to fully dissolve the powder.
-
Sterilize the this compound solution by passing it through a 0.22 µm sterile filter.
-
-
Formulate the Final Cryopreservation Medium:
-
This is an example formulation based on published literature for Adipose-Derived Stem Cells.[1] Optimization for specific cell types is recommended.
-
In a sterile tube, combine the following components on ice:
-
8.9 mL of basal medium
-
1.0 mL of a 1 M this compound stock solution (for a final concentration of 0.1 M)
-
1.0 mL of DMSO (for a final concentration of 10%)
-
100 mg of Sericin (for a final concentration of 1%) (optional)
-
If using serum, the volume of basal medium can be adjusted accordingly. For example, for a 10% FBS final concentration, use 7.9 mL of basal medium and 1.0 mL of FBS.
-
-
Mix gently by inverting the tube.
-
Keep the final cryopreservation medium on ice until use.
-
Protocol 2: Cryopreservation of Adherent Cells (e.g., Mesenchymal Stem Cells)
This protocol provides a general procedure for cryopreserving adherent cells using a this compound-containing medium.
Materials:
-
Healthy, sub-confluent culture of adherent cells (70-80% confluency)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Complete growth medium
-
This compound-based cryopreservation medium (chilled on ice)
-
Cryovials, sterile, 1-2 mL
-
Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer
-
-80°C freezer
-
Liquid nitrogen dewar
Procedure:
-
Cell Harvest:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add an appropriate volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach.
-
Neutralize the trypsin by adding 2-3 volumes of complete growth medium.
-
Transfer the cell suspension to a sterile conical tube.
-
-
Cell Pellet and Resuspension:
-
Centrifuge the cell suspension at 200-300 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a cell count and determine viability using the Trypan Blue exclusion method. Viability should be >90%.
-
Centrifuge the cells again at 200-300 x g for 5 minutes.
-
-
Freezing:
-
Aspirate the supernatant and resuspend the cell pellet in the cold this compound-based cryopreservation medium to a final concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the freezing container in a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C/minute.
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
-
Protocol 3: Thawing of Cryopreserved Cells
Rapid thawing is critical to maximize cell viability.
Materials:
-
Cryovial containing frozen cells
-
37°C water bath
-
Complete growth medium, pre-warmed to 37°C
-
Sterile conical tube (15 mL)
-
70% ethanol
Procedure:
-
Remove the cryovial from the liquid nitrogen storage.
-
Quickly thaw the vial by partially immersing it in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Immediately transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a new culture flask.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.
Visualizations
Caption: Experimental workflow for cryopreservation using a this compound-based medium.
Caption: Proposed mechanism of this compound-mediated cryoprotection at the cell membrane.
References
Application Notes and Protocols for Maltose Utilization in Recombinant Monoclonal Antibody Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of recombinant monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells is a cornerstone of the biopharmaceutical industry. Traditionally, glucose has been the primary carbohydrate source in cell culture media. However, high glucose consumption often leads to the accumulation of lactate (B86563), a metabolic byproduct that can inhibit cell growth and reduce mAb productivity. The exploration of alternative carbon sources, such as maltose (B56501), presents a promising strategy to mitigate lactate production and enhance bioprocess performance.
This compound, a disaccharide composed of two α-glucose units, has been shown to be a viable energy source for CHO cells.[1][2] Its utilization can lead to a more efficient metabolism, reduced lactate accumulation, and consequently, improved mAb titers.[1][3] This document provides detailed application notes and experimental protocols for the successful implementation of this compound in fed-batch cultures for recombinant mAb production.
Key Advantages of this compound Utilization
-
Increased mAb Titer: Supplementation with this compound in fed-batch cultures has been demonstrated to improve recombinant monoclonal antibody titer by 15% in batch and 23% in fed-batch cultures.[1][2]
-
Reduced Lactate Production: Utilizing this compound can lead to a reduction in the accumulation of lactate, a known inhibitor of cell growth and productivity.[1][3]
-
Enhanced Process Control: A slower consumption rate of this compound compared to glucose can offer a more stable culture environment and greater process control.
Data Summary
The following tables summarize the quantitative data from studies investigating the effect of this compound on CHO cell culture performance for mAb production.
Table 1: Effect of this compound Supplementation on mAb Production in Batch and Fed-Batch Cultures
| Culture Mode | Carbon Source Strategy | Peak Viable Cell Density (x 10^6 cells/mL) | Final mAb Titer (mg/L) | Titer Improvement (%) |
| Batch | 14 g/L Glucose | ~8.0 | 259 | - |
| Batch | 10 g/L this compound + 4 g/L Glucose | ~8.0 | 263 | ~1.5 |
| Batch | 20 g/L this compound + 4 g/L Glucose | ~8.0 | 298 | 15 |
| Fed-Batch | Glucose Feed | Not specified | ~1000 | - |
| Fed-Batch | This compound Feed | Not specified | ~1230 | 23 |
Data synthesized from Leong et al., 2018.[1]
Table 2: Specific Consumption Rates of Different Sugars by CHO Cells
| Sugar | Specific Consumption Rate (ng/cell/day) |
| Glucose | 0.76 |
| Mannose | 0.88 |
| This compound | 0.257 |
| Fructose | 0.21 |
| Galactose | 0.21 |
Data from Leong et al., 2018.[1]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Adaptation of CHO Cells to this compound-Containing Medium
This protocol is recommended if a gradual adaptation to this compound is desired.
Materials:
-
CHO cell line producing the mAb of interest
-
Original serum-free, chemically defined basal medium
-
Target serum-free, chemically defined basal medium with this compound (e.g., replacing glucose or as a supplement)
-
Shake flasks or other suitable culture vessels
-
Cell counting instrument (e.g., automated cell counter)
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Recovery Phase: After thawing, passage the cells in the original medium for 3-4 passages until consistent growth and high viability (>95%) are achieved.[4]
-
Sequential Adaptation:
-
Start the adaptation by mixing the original and target media in a 90:10 ratio. Culture the cells in this mixture for 2-3 passages.[4]
-
Gradually increase the proportion of the target medium in subsequent passages (e.g., 75:25, 50:50, 25:75, 10:90), passaging the cells every 2-3 days.[4]
-
Monitor cell viability and density at each passage. If a sharp drop in viability is observed, add an intermediate adaptation step.[4]
-
Once the cells are fully adapted to 100% target medium and exhibit stable growth and high viability for at least 3 passages, the adaptation is complete.
-
Protocol 2: Fed-Batch Culture of CHO Cells Using this compound
Materials:
-
Adapted or non-adapted CHO-mAb cell line
-
Protein-free, chemically defined basal medium (e.g., EX-CELL CHO)[5][6]
-
Concentrated this compound feed solution (e.g., 200 g/L in water or basal medium, sterile filtered)
-
Concentrated glucose feed solution (optional, e.g., 400 g/L)[7]
-
Bioreactor (e.g., 2L stirred tank) with appropriate probes (pH, DO) and controllers
-
Nutrient analyzer for glucose, lactate, glutamine, and ammonia
Procedure:
-
Bioreactor Setup and Inoculation:
-
Prepare and sterilize the bioreactor.
-
Add the initial volume of basal medium containing an initial glucose concentration (e.g., 4 g/L).
-
Inoculate the bioreactor with CHO cells at a starting viable cell density of approximately 0.3 x 10^6 cells/mL.
-
Set initial culture parameters: pH 7.0-7.2, 37°C, 50% dissolved oxygen (DO), and appropriate agitation.
-
-
Fed-Batch Strategy:
-
Monitor cell growth, viability, and key metabolite concentrations daily.
-
Initiate this compound feeding on a predetermined day (e.g., day 3 or when glucose is depleted). A typical feeding strategy could be a bolus addition of this compound to achieve a target concentration of 5 g/L every 2-3 days.[3]
-
Alternatively, a continuous feed can be implemented to maintain a target this compound concentration.
-
If using a co-feed strategy, a small amount of glucose can be fed to maintain a low concentration (e.g., 1 g/L/day).[3]
-
Adjust feeding based on cell density and consumption rates.
-
-
Culture Monitoring and Termination:
-
Continue the culture for 14-21 days or until viability drops below a set point (e.g., 60%).
-
Collect samples periodically for mAb titer analysis.
-
At the end of the culture, harvest the supernatant by centrifugation or filtration for downstream processing.
-
Protocol 3: mAb Titer Quantification by Protein A HPLC
Materials:
-
Harvested cell culture supernatant
-
Protein A HPLC column (e.g., Agilent Bio-Monolith Protein A)[8]
-
HPLC system with UV detector
-
Binding Buffer: 50 mM Sodium Phosphate, pH 7.4[8]
-
Elution Buffer: 100 mM Citric Acid, pH 2.8[8]
-
Purified mAb standard of known concentration
Procedure:
-
Sample Preparation:
-
Clarify the cell culture supernatant by centrifugation (e.g., 10,000 x g for 10 minutes) and/or filtration (0.22 µm).
-
-
HPLC Method:
-
Equilibrate the Protein A column with Binding Buffer.
-
Inject a known volume of the clarified supernatant (e.g., 10-100 µL).
-
Wash the column with Binding Buffer to remove unbound proteins.
-
Elute the bound mAb with Elution Buffer using a step gradient.
-
Monitor the absorbance at 280 nm.
-
Re-equilibrate the column with Binding Buffer.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the purified mAb standard.
-
Calculate the mAb concentration in the sample by comparing the peak area of the eluted mAb to the standard curve.
-
Protocol 4: N-Glycan Analysis by 2-AB Labeling and HILIC-HPLC
Materials:
-
Purified mAb sample (from Protocol 3 or other purification methods)
-
PNGase F enzyme
-
2-Aminobenzamide (2-AB) labeling kit
-
HILIC-SPE cartridges for cleanup
-
HPLC or UHPLC system with a fluorescence detector (Excitation: 330 nm, Emission: 420 nm)[9]
-
HILIC column (e.g., Waters ACQUITY UPLC Glycan BEH Amide)[9]
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.5[10]
-
Mobile Phase B: Acetonitrile[10]
Procedure:
-
N-Glycan Release:
-
Denature the mAb sample.
-
Incubate the denatured mAb with PNGase F to release the N-glycans.[11]
-
-
2-AB Labeling:
-
Label the released glycans with 2-AB via reductive amination.[12]
-
-
Sample Cleanup:
-
Purify the 2-AB labeled glycans using HILIC-SPE cartridges to remove excess dye.[12]
-
-
HILIC-HPLC Analysis:
-
Reconstitute the purified, labeled glycans in an appropriate solvent (e.g., 70% acetonitrile).
-
Inject the sample onto the HILIC column.
-
Separate the glycans using a gradient of increasing Mobile Phase A. A typical gradient might be 20-40% A over 40 minutes.[10]
-
Identify and quantify the different glycan species based on their retention times relative to a labeled glycan standard (e.g., dextran (B179266) ladder).
-
Protocol 5: Charge Variant Analysis by Ion-Exchange Chromatography (IEX)
Materials:
-
Purified mAb sample
-
Cation-exchange (CEX) or Anion-exchange (AEX) column (selection depends on mAb pI)
-
HPLC or UHPLC system with UV detector
-
Mobile Phase A (e.g., 20 mM MES, pH 6.0)
-
Mobile Phase B (e.g., 20 mM MES, 1 M NaCl, pH 6.0)
Procedure:
-
Method Setup:
-
Equilibrate the IEX column with Mobile Phase A.
-
Inject the purified mAb sample.
-
-
Chromatography:
-
Separate the charge variants using a linear salt gradient (increasing percentage of Mobile Phase B).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the main peak and acidic and basic variants based on their elution order.
-
Quantify the relative percentage of each variant by integrating the peak areas.
-
Protocol 6: Aggregate Analysis by Size Exclusion Chromatography (SEC)
Materials:
-
Purified mAb sample
-
SEC column suitable for mAb analysis (e.g., TSKgel G3000SWxl)
-
HPLC or UHPLC system with UV detector
-
Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)[13]
Procedure:
-
Method Setup:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
-
Chromatography:
-
Inject the purified mAb sample.
-
Perform an isocratic elution.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments) based on their retention times.
-
Quantify the percentage of each species by integrating the respective peak areas.[14]
-
Conclusion
The use of this compound as an alternative or supplementary carbon source in CHO cell culture for recombinant mAb production offers a significant opportunity to enhance process efficiency and product yield. By carefully adapting cell lines, optimizing fed-batch strategies, and rigorously monitoring product quality, researchers and drug development professionals can leverage the metabolic benefits of this compound to improve their biomanufacturing processes. The protocols provided herein offer a comprehensive guide to implementing and evaluating this compound utilization in your laboratory.
References
- 1. Rapid analysis of charge variants of monoclonal antibodies using non-linear salt gradient in cation-exchange high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of this compound as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN113215078A - Method for culturing CHO cells using this compound - Google Patents [patents.google.com]
- 4. Technical Material | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 5. wasteless.bio [wasteless.bio]
- 6. Best Cell Culture Media for CHO Cells: Serum-Free Options [synapse.patsnap.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. agilent.com [agilent.com]
- 9. Ultrafast and high-throughput N-glycan analysis for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. lcms.cz [lcms.cz]
- 14. Workflow and Analysis of Stressed and Unstressed Antibody Samples By Size Exclusion Chromatography [sigmaaldrich.com]
Application Notes and Protocols for Labeling Maltose with Fluorescent and Radioactive Tags
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fluorescent and radioactive labeling of maltose (B56501), a key disaccharide in various biological processes. Understanding the localization, transport, and metabolism of this compound is crucial in fields ranging from microbiology to drug development. The following sections detail established methods for conjugating fluorescent dyes and incorporating radioactive isotopes into this compound, enabling its detection and quantification in a variety of experimental systems.
Fluorescent Labeling of this compound
Fluorescent labeling offers a sensitive and non-radioactive method for tracking this compound in biological systems. The most common method for labeling reducing sugars like this compound is reductive amination, which involves the covalent attachment of a fluorescent dye containing a primary amine to the aldehyde group of the open-chain form of the sugar.
Application Note: Fluorescent Labeling of this compound by Reductive Amination with 2-Aminobenzamide (2-AB)
This method provides a robust and high-yield approach to fluorescently label this compound for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis. The resulting 2-AB labeled this compound is stable and exhibits favorable fluorescence properties for detection.
Key Features:
-
High Labeling Efficiency: Typically greater than 85%.[1]
-
Stoichiometric Labeling: Provides a pool of labeled glycans in truly stoichiometric amounts.
-
High Sensitivity: Allows for picomolar quantitation of carbohydrates.[2]
-
Compatibility: The 2-AB label is compatible with various chromatographic separation techniques and mass spectrometry.[3]
Experimental Protocol: Reductive Amination of this compound with 2-AB
Materials:
-
This compound
-
2-Aminobenzamide (2-AB)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial acetic acid
-
Acetonitrile (B52724) (ACN)
-
Ultrapure water
-
Reaction vials (e.g., polypropylene (B1209903) microcentrifuge vials)
-
Heating block or oven
-
Centrifugal evaporator
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Solid Phase Extraction (SPE) cartridges for cleanup
-
HPLC system with a fluorescence detector (Excitation: 330 nm, Emission: 420 nm) and a suitable HILIC column.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound (e.g., 100 nmol) in ultrapure water in a reaction vial.
-
Dry the sample completely using a centrifugal evaporator.
-
-
Labeling Reaction:
-
Prepare the labeling solution:
-
Dissolve 5 mg of 2-AB in 100 µL of a 30:70 (v/v) mixture of glacial acetic acid and DMSO.
-
Add this solution to 6 mg of sodium cyanoborohydride. Vortex to dissolve. This solution should be prepared fresh.
-
-
Add 5-10 µL of the labeling solution to the dried this compound sample.
-
Cap the vial tightly and incubate at 65°C for 3 hours in a heating block or oven.[4]
-
-
Post-Labeling Cleanup (HILIC SPE):
-
Condition a HILIC SPE cartridge by washing with ultrapure water followed by equilibration with 90% acetonitrile.
-
Dilute the labeling reaction mixture with acetonitrile to a final concentration of 90% ACN.
-
Load the diluted sample onto the conditioned HILIC SPE cartridge.
-
Wash the cartridge with 90% acetonitrile to remove excess 2-AB and other reagents.
-
Elute the 2-AB labeled this compound with ultrapure water or a low percentage of acetonitrile (e.g., 20% ACN).[5]
-
Dry the eluted sample in a centrifugal evaporator.
-
-
Analysis:
-
Reconstitute the dried, labeled this compound in a suitable solvent for HPLC analysis (e.g., 50:50 acetonitrile:water).
-
Inject the sample into an HPLC system equipped with a HILIC column and a fluorescence detector.[6]
-
Identify and quantify the 2-AB labeled this compound peak based on its retention time compared to a standard and its fluorescence signal.
-
Caption: Workflow for the enzymatic synthesis of [¹⁴C]this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described this compound labeling techniques to facilitate method selection.
| Parameter | Fluorescent Labeling (2-AB) | Radioactive Labeling ([¹⁴C]) |
| Principle | Covalent attachment of a fluorophore via reductive amination. | Incorporation of a radioactive isotope via enzymatic synthesis. |
| Labeling Efficiency/Yield | >85% [1] | Dependent on reaction equilibrium and enzyme activity. |
| Sensitivity | Picomole range. [2] | Femtomole to attomole range. |
| Detection Method | Fluorescence detection (HPLC, plate reader). | Scintillation counting, autoradiography. |
| Specific Activity | Not applicable. | High, dependent on precursor specific activity. |
| Stability | Stable under typical experimental conditions. | Stable, but subject to radioactive decay. |
| Safety Considerations | Requires handling of chemical reagents (e.g., NaBH₃CN). | Requires handling of radioactive materials and appropriate shielding and disposal. |
| Typical Application | Cellular imaging, glycan profiling, high-throughput screening. | Metabolic tracer studies, ADME studies, sensitive quantification in complex matrices. |
Alternative Labeling Techniques
While reductive amination and enzymatic synthesis are widely used, other methods for labeling this compound are also available:
-
Boronic Acid-Based Fluorescent Probes: These probes can reversibly bind to the diol groups of carbohydrates, resulting in a change in fluorescence. This allows for the development of sensors for real-time monitoring of this compound concentrations.
-
Sortase-Mediated Ligation: This enzymatic method allows for the site-specific attachment of a fluorescently labeled peptide to a protein or other molecule that has been engineered to contain a sortase recognition motif. While not a direct labeling of this compound, it can be used to label this compound-binding proteins.
References
- 1. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous fluorescence analysis of the different carbohydrates expressed on living cell surfaces using functionalized quantum dots - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27612A [pubs.rsc.org]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Maltose as a Stabilizer for Proteins and Enzymes in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of proteins and enzymes in aqueous solutions is a critical factor for the successful development of biotherapeutics, diagnostic reagents, and research tools. Denaturation, aggregation, and loss of activity are common challenges that can compromise the efficacy and shelf-life of protein-based products. Sugars, particularly disaccharides, are widely used as excipients to stabilize proteins in both liquid and lyophilized formulations.[1][2][3] Among these, maltose (B56501), a disaccharide composed of two α-glucose units, serves as an effective stabilizer for a variety of proteins and enzymes.
This document provides detailed application notes on the use of this compound as a protein stabilizer, including its mechanism of action, quantitative data on its stabilizing effects, and comprehensive experimental protocols for evaluating its efficacy.
Mechanism of Protein Stabilization by this compound
This compound, like other sugar stabilizers, is thought to protect proteins through the principle of "preferential exclusion" or "preferential hydration".[2] In an aqueous solution containing a protein and this compound, the this compound molecules are preferentially excluded from the immediate vicinity of the protein surface. This leads to an increase in the surface tension of the water and thermodynamically favors the compact, native state of the protein, as unfolding would expose more surface area to the solvent. This stabilizing effect is further enhanced by the formation of hydrogen bonds between this compound and water molecules, which helps to maintain the protein's hydration shell.[1][4]
Figure 1: Mechanism of this compound-Mediated Protein Stabilization.
Quantitative Data on Protein Stabilization
The effectiveness of this compound as a stabilizer can be quantified by measuring changes in protein stability parameters in the presence and absence of the sugar. Key metrics include the inhibition of aggregation, retention of biological activity, and shifts in the thermal melting temperature (Tm).
Table 1: Stabilization Efficiency of Sugars on Hemoglobin
This table summarizes the protein-stabilizing efficiency of various sugars, including this compound, based on their ability to protect hemoglobin against denaturation.[5]
| Sugar (1 M) | Stabilization Efficiency (%) |
| Glucose | 62 |
| Galactose | 67 |
| Mannose | 78 |
| Fucose | 62 |
| Xylose | 63 |
| Levulose | 59 |
| Sorbitol | 62 |
| This compound | 63 |
| Sucrose | 70 |
Table 2: Cooperative Stabilization Effect with this compound
This compound can exhibit a synergistic or cooperative effect when used in combination with other non-sugar stabilizers.[5] This can lead to a greater stabilizing effect than either component alone.
| Stabilizer(s) | Individual Efficiency (%) | Combined Efficiency (%) |
| Betaine | 32 | - |
| This compound | 64 | - |
| Betaine + This compound | - | 88 |
| Trehalose | 67 | - |
| Betaine + Trehalose | - | 87 |
Experimental Protocols
To evaluate the stabilizing effect of this compound on a specific protein or enzyme, a series of well-defined experiments are required. The following protocols provide a framework for these assessments.
Experimental Workflow: Protein Stability Assessment
Figure 2: General workflow for assessing protein stability with this compound.
Protocol 1: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This protocol is designed to determine the change in the thermal melting temperature (Tm) of a protein in the presence of this compound. An increase in Tm indicates enhanced thermal stability.
Materials:
-
Purified protein of interest
-
This compound (high purity)
-
SYPRO Orange dye (or similar fluorescent dye)
-
Appropriate buffer for the protein
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt
Procedure:
-
Protein and this compound Preparation:
-
Prepare a stock solution of the protein in a suitable buffer. The final protein concentration in the assay typically ranges from 2 to 20 µM.[6]
-
Prepare a series of this compound stock solutions in the same buffer at different concentrations (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 1 M).
-
-
Assay Plate Setup:
-
In a 96-well PCR plate, prepare the reaction mixtures. For each well, combine the protein solution, a this compound solution (or buffer for the control), and the SYPRO Orange dye. A typical final volume is 20-50 µL.[6] The final dye concentration is usually between 0.5x and 10x of the stock solution.[6]
-
Include a no-protein control to assess the background fluorescence of the dye.
-
-
Thermal Denaturation:
-
Place the 96-well plate in the real-time PCR instrument.
-
Set up a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. A sigmoidal curve will be generated as the protein unfolds and the dye binds to the exposed hydrophobic regions.[6]
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the sigmoidal curve.
-
Compare the Tm values of the protein in the presence of different this compound concentrations to the control (no this compound).
-
Protocol 2: Aggregation Analysis by Dynamic Light Scattering (DLS)
This protocol measures the size distribution of protein particles in solution to assess the effect of this compound on preventing aggregation.
Materials:
-
Purified protein of interest
-
This compound (high purity)
-
Appropriate buffer for the protein
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Sample Preparation:
-
Prepare protein solutions with and without this compound at the desired concentrations in a suitable buffer.
-
Filter the solutions through a low protein-binding filter (e.g., 0.22 µm) to remove any pre-existing aggregates.
-
-
Stress Induction (Optional):
-
To accelerate aggregation, samples can be subjected to stress conditions such as elevated temperature for a defined period (e.g., 50°C for 1 hour), or several freeze-thaw cycles.
-
-
DLS Measurement:
-
Transfer the samples to a clean cuvette compatible with the DLS instrument.
-
Equilibrate the sample to the desired measurement temperature.
-
Perform DLS measurements to determine the size distribution and polydispersity index (PDI) of the particles in solution.
-
-
Data Analysis:
-
Compare the size distribution profiles of the samples with and without this compound. An effective stabilizer will show a lower degree of aggregation, characterized by a smaller average particle size and a lower PDI.
-
Protocol 3: Enzyme Activity Assay
For enzymes, the most critical measure of stability is the retention of biological activity. This protocol outlines a general approach to assess enzyme activity after stress in the presence of this compound.
Materials:
-
Enzyme of interest
-
This compound (high purity)
-
Appropriate buffer for the enzyme
-
Substrate for the enzyme
-
Spectrophotometer or other instrument to measure the reaction product
Procedure:
-
Sample Preparation and Stress:
-
Prepare enzyme solutions with and without this compound at various concentrations.
-
Subject the samples to a relevant stress condition (e.g., incubation at an elevated temperature for a set time, long-term storage at a specific temperature).
-
Include an unstressed control sample of the enzyme.
-
-
Activity Measurement:
-
Initiate the enzymatic reaction by adding the specific substrate to each enzyme sample.
-
Monitor the rate of product formation or substrate consumption over time using an appropriate detection method (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme in each sample.
-
Express the activity of the stressed samples as a percentage of the activity of the unstressed control.
-
Compare the retained activity of the enzyme in the presence and absence of this compound to determine its protective effect.
-
Applications and Considerations
This compound is a versatile stabilizer that can be used in a wide range of applications, including:
-
Formulation of therapeutic proteins: this compound can be used to stabilize monoclonal antibodies, growth factors, and other protein-based drugs in both liquid and lyophilized forms.[7]
-
Preservation of diagnostic enzymes: It can enhance the shelf-life of enzymes used in diagnostic kits and assays.
-
Stabilization of research-grade proteins: this compound can be added to protein solutions for long-term storage, reducing the need for repeated purification.
When using this compound as a stabilizer, it is important to consider the following:
-
Concentration: The optimal concentration of this compound for stabilization is protein-dependent and should be determined experimentally.
-
Purity: Use high-purity this compound to avoid introducing contaminants that could affect protein stability.
-
Compatibility with other excipients: When formulating complex mixtures, it is essential to ensure that this compound is compatible with other components such as buffers, salts, and surfactants.[3]
Conclusion
This compound is a valuable and effective excipient for stabilizing proteins and enzymes in solution. Its mechanism of action, based on preferential exclusion and hydration, helps to maintain the native conformation and prevent aggregation. The protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals to evaluate and implement this compound as a stabilizer in their specific applications, ultimately leading to more robust and reliable protein-based products.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
Application Notes: Preparation of Maltose Standards for Amylase Activity Assays
Introduction
Amylase activity is commonly determined by measuring the rate of release of reducing sugars, such as maltose (B56501), from a starch substrate. To accurately quantify the amount of this compound produced, a standard curve is essential. This document provides detailed protocols for the preparation of this compound standards for use in colorimetric amylase activity assays, primarily employing the 3,5-dinitrosalicylic acid (DNS) method. The DNS reagent reacts with reducing sugars in an alkaline solution upon heating to produce a colored compound, 3-amino-5-nitrosalicylic acid, which can be quantified spectrophotometrically. The intensity of the resulting orange-red color is directly proportional to the concentration of reducing sugars present.[1][2]
Key Principles
The construction of a this compound standard curve is a fundamental prerequisite for calculating amylase activity. This curve establishes a linear relationship between the known concentrations of this compound and their corresponding absorbance values at a specific wavelength, typically 540 nm.[2][3] By measuring the absorbance of the sample from the enzymatic reaction, the concentration of this compound produced by the amylase can be interpolated from this standard curve.
Experimental Protocols
This section details the necessary reagents and step-by-step procedures for preparing a this compound standard curve.
Protocol 1: Preparation of this compound Standards using the DNS Method
This protocol is widely adopted for its simplicity and reliability in measuring reducing sugars.
Materials and Reagents:
-
D-(+)-Maltose monohydrate
-
3,5-Dinitrosalicylic acid (DNS)
-
Sodium potassium tartrate tetrahydrate (Rochelle salt)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
Test tubes
-
Boiling water bath
-
Spectrophotometer or colorimeter capable of measuring absorbance at 540 nm[3]
Reagent Preparation:
-
2 N Sodium Hydroxide Solution: Dissolve 8 g of NaOH in 100 mL of distilled water.
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Slowly add 30 g of sodium potassium tartrate tetrahydrate. Then, add 20 mL of 2 N NaOH. Adjust the final volume to 100 mL with distilled water.[3][4][5] This solution should be stored in an amber bottle and is stable for several weeks.[4][5]
-
This compound Stock Solution (e.g., 1 mg/mL or as required): Accurately weigh 100 mg of this compound monohydrate and dissolve it in 100 mL of distilled water in a volumetric flask.[1] Different stock solution concentrations can be prepared as needed (e.g., 180 mg in 100 mL).[3][4][5]
Procedure for Generating a this compound Standard Curve:
-
Prepare a series of this compound standard dilutions: From the this compound stock solution, prepare a set of dilutions in labeled test tubes. A typical range might include concentrations from 0.1 mg/mL to 1.0 mg/mL. A blank containing only distilled water should also be prepared.[3][6]
-
Reaction with DNS Reagent: Add 1 mL of the DNS reagent to each tube containing the this compound standards and the blank.[3]
-
Incubation: Place the tubes in a boiling water bath for a precise period, typically between 5 and 15 minutes.[4][5][7][8] This allows for the color development reaction to occur.
-
Cooling and Dilution: After incubation, cool the tubes to room temperature.[3][4][5] Add a specific volume of distilled water to each tube (e.g., 9 mL or 4 mL) to dilute the colored solution and bring the absorbance into the optimal range for the spectrophotometer.[3][8]
-
Absorbance Measurement: Measure the absorbance of each standard solution and the blank at 540 nm using a spectrophotometer.[3][4][5] The blank is used to zero the instrument.
-
Plotting the Standard Curve: Plot a graph with the concentration of this compound (mg/mL or µmoles) on the x-axis and the corresponding absorbance values at 540 nm on the y-axis. A linear regression analysis should be performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be close to 1 for a good linear fit.
Data Presentation
The following tables summarize typical quantitative data for the preparation of this compound standards.
Table 1: Example Preparation of this compound Standard Dilutions
| Tube No. | Volume of this compound Stock (1 mg/mL) (mL) | Volume of Distilled Water (mL) | Final this compound Concentration (mg/mL) |
| 1 (Blank) | 0.0 | 1.0 | 0.0 |
| 2 | 0.2 | 0.8 | 0.2 |
| 3 | 0.4 | 0.6 | 0.4 |
| 4 | 0.6 | 0.4 | 0.6 |
| 5 | 0.8 | 0.2 | 0.8 |
| 6 | 1.0 | 0.0 | 1.0 |
Table 2: Summary of Reagent Compositions and Incubation Parameters
| Parameter | Value/Composition | Source(s) |
| DNS Reagent | ||
| 3,5-Dinitrosalicylic Acid | 1 g | [3][4][5] |
| Sodium Potassium Tartrate | 30 g | [3][4][5] |
| 2 N NaOH | 20 mL | [3][4][5] |
| Final Volume | 100 mL | [3][4][5] |
| This compound Stock Solution | 180 mg in 100 mL or 1 mg/mL | [1][3][4][5] |
| Reaction Incubation | ||
| Temperature | Boiling Water (100 °C) | [3][4][5][7][8] |
| Duration | 5 - 15 minutes | [4][5][7][8] |
| Spectrophotometry | ||
| Wavelength | 540 nm | [3][4][5] |
Visualization
The following diagram illustrates the workflow for preparing this compound standards and generating a standard curve.
Caption: Workflow for preparing this compound standards and generating a standard curve.
References
- 1. Construction of the this compound Calibration Curve | Enzymology | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]
- 2. Construction of this compound Standard Curve by DNS Method (Theory) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Construction of this compound Standard Curve by DNS Method (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. Amylase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Amylase, Alpha - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. static.igem.wiki [static.igem.wiki]
Troubleshooting & Optimization
Maltose Quantification Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results in maltose (B56501) quantification assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Section 1: General Assay & Standard Curve Issues
Q1: Why are my replicate readings inconsistent?
A1: Inconsistent results between replicates are a common issue that can arise from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a primary source of variability. Ensure your pipettes are properly calibrated and use consistent technique.[1]
-
Inhomogeneous Solutions: If samples or reagent mixtures are not thoroughly mixed, the concentration of analytes will vary between aliquots. Always vortex or stir solutions before pipetting.[2]
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[3][4] Ensure that all incubation steps are carried out at a constant and optimal temperature.[3] Use a water bath or incubator that maintains a stable temperature.
-
Microplate Edge Effects: In 96-well plate assays, wells on the outer edges of the plate can experience more rapid evaporation, leading to changes in concentration. To mitigate this, avoid using the outer wells or fill them with a blank solution (e.g., water or buffer).
Q2: My standard curve is not linear. What should I do?
A2: A non-linear standard curve can be caused by several factors:
-
Incorrect Standard Concentrations: Double-check the calculations and dilutions used to prepare your this compound standards. It is crucial to prepare fresh standards for each assay.
-
Assay Range Exceeded: The concentrations of your standards may be outside the linear range of the assay. Prepare a wider range of dilutions to find the optimal concentration range.[5]
-
Reagent Deterioration: Reagents, especially enzymes, can lose activity over time. Ensure all reagents are stored correctly and are within their expiration dates.[3]
-
Inappropriate Curve Fitting: Ensure you are using the correct regression model for your data. Most colorimetric and fluorometric assays exhibit a linear relationship between concentration and absorbance/fluorescence within a specific range.
Q3: Why are my blank readings consistently high?
A3: High blank readings can obscure your results and reduce the sensitivity of your assay. Potential causes include:
-
Contaminated Reagents: The water, buffer, or reagents themselves may be contaminated with reducing substances that react in the assay.[1] Use high-purity water and fresh reagents.
-
Intrinsic Sample Color: If your sample is colored, it will contribute to the absorbance reading. Prepare a sample blank containing your sample and all reagents except the one that initiates the color-forming reaction to subtract the background color.[1]
-
Reagent Instability: The DNS reagent, in particular, can degrade over time, leading to higher background. Store it in a dark bottle at room temperature.[1][6]
Section 2: Dinitrosalicylic Acid (DNS) Assay-Specific Issues
Q1: I'm not seeing any color change in my DNS assay, even with my highest standard.
A1: A lack of color development in the DNS assay typically points to a problem with the reagents or the reaction conditions:
-
Improper DNS Reagent Preparation: The DNS reagent is a complex solution, and incorrect preparation is a common source of assay failure. Ensure that all components are added in the correct order and are fully dissolved.[7][8] The final color of a properly prepared DNS reagent should be a clear, bright orange after the addition of sodium hydroxide.[7][8]
-
Insufficient Heating: The reaction between the DNS reagent and reducing sugars requires heating to proceed. Ensure that the mixture is heated in a boiling water bath for the specified amount of time (typically 5-15 minutes).[2][7]
-
Inactive DNS Reagent: The DNS reagent can degrade over time. If you suspect your reagent is old or has been stored improperly, prepare a fresh batch.[8]
Q2: My this compound quantification is overestimated when using the DNS assay with complex samples.
A2: The DNS assay is not entirely specific for reducing sugars and can react with other components in your sample, leading to artificially high results.[9]
-
Interfering Substances: Certain amino acids, such as tryptophan and cysteine, can interfere with the DNS assay and cause an overestimation of reducing sugar content.[10] Other substances like citrate (B86180) and some buffers can also interfere.
-
Sample Pre-treatment: To mitigate interference, you may need to pre-treat your sample. For example, proteins can be removed by precipitation.[1]
-
Use of Phenol-Containing DNS Reagent: Including phenol (B47542) in the DNS reagent formulation can help to reduce interference from certain compounds like cysteine.[10]
DNS Assay Troubleshooting Workflow
Caption: Troubleshooting workflow for the DNS assay.
Section 3: Enzymatic Assay-Specific Issues
Q1: In my coupled enzymatic assay, I'm getting high background from my sample without the addition of α-D-Glucosidase.
A1: This indicates the presence of endogenous glucose in your sample.[5] Most enzymatic this compound assays first convert this compound to glucose using α-D-Glucosidase and then measure the total glucose.[5]
-
Glucose Background Correction: To accurately quantify this compound, you must subtract the endogenous glucose background. This is done by running a parallel reaction for each sample without the α-D-Glucosidase enzyme. The reading from this well represents the free glucose in your sample.[11]
-
Calculation: The this compound concentration is determined from the difference between the total glucose (with α-D-Glucosidase) and the free glucose (without α-D-Glucosidase).[11]
Q2: The results of my enzymatic assay are lower than expected.
A2: Low results in an enzymatic assay can often be traced back to issues with the enzymes or reaction conditions.
-
Enzyme Inactivity: Enzymes are sensitive to temperature, pH, and storage conditions.[3] Ensure that all enzymes have been stored correctly, avoid repeated freeze-thaw cycles, and keep them on ice while in use.[3]
-
Sub-optimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[3][4] Verify that you are using the correct buffer system and incubation temperature for your specific enzymes.[3]
-
Incorrect Incubation Times: Ensure that incubation times are precise and consistent for all samples and standards.[3]
Enzymatic this compound Assay Workflow
Caption: Workflow for a typical enzymatic this compound assay.
Section 4: HPLC-Specific Issues
Q1: I am having trouble separating this compound from other sugars in my sample using HPLC.
A1: Co-elution of sugars is a common challenge in HPLC analysis.[12][13]
-
Column Selection: The choice of stationary phase is critical for sugar separation. Amide-based columns are often used for the analysis of simple sugars.[13][14]
-
Mobile Phase Optimization: Adjusting the composition of the mobile phase, such as the ratio of acetonitrile (B52724) to water, can improve the resolution between sugar peaks.
-
Temperature Effects: Operating the column at an elevated temperature can sometimes improve peak shape and resolution.[12]
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution program may be necessary.
Q2: My HPLC peak shapes for this compound are broad or splitting.
A2: Poor peak shape can compromise the accuracy of your quantification.
-
Mutarotation: In solution, sugars like this compound can exist as interconverting anomers (α and β forms). This can sometimes lead to peak splitting. Operating at a high pH can accelerate the interconversion and result in a single, sharper peak.[14]
-
Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample.
-
Column Contamination: Contaminants from previous injections can build up on the column and affect performance. Implement a regular column cleaning and regeneration protocol.
Quantitative Data Summary
The following table summarizes key quantitative parameters for common this compound quantification assays.
| Assay Type | Parameter | Typical Value/Range | Notes |
| DNS Assay | Detection Range | 0.5 mM to 40 mM (glucose equivalent) | Different reducing sugars yield different color intensities, requiring a specific standard curve.[7][15] |
| Wavelength | 540 nm | The wavelength can vary slightly depending on the specific protocol. | |
| Enzymatic (Colorimetric) | Detection Range | 10 pmol to 10 nmol (glucose) | Highly sensitive, but susceptible to interference from endogenous glucose.[11] |
| Wavelength | ~570 nm | Dependent on the chromogenic probe used.[5] | |
| Enzymatic (Fluorometric) | Detection Range | 10 pmol to 1 nmol (glucose) | Generally more sensitive than colorimetric assays. |
| Excitation/Emission | ~535 nm / ~587 nm | Dependent on the fluorometric probe used.[5] | |
| HPLC with RI Detection | Detection Limit | ~0.1 mg/g | Refractive index detection is less sensitive and not compatible with gradient elution.[12] |
| HPLC with ELSD | - | - | More sensitive than RI, but can have issues with co-elution of this compound and lactose.[12] |
Experimental Protocols
Protocol 1: Dinitrosalicylic Acid (DNS) Assay for this compound Quantification
This protocol is a representative method for determining the concentration of this compound, a reducing sugar.
1. Reagent Preparation:
-
DNS Reagent: In 20 mL of 2 M NaOH, dissolve 1 g of 3,5-dinitrosalicylic acid. Slowly add 30 g of sodium potassium tartrate tetrahydrate (Rochelle salt). Bring the final volume to 100 mL with purified water. Store in a dark, airtight bottle at room temperature.[1]
-
This compound Standard Stock Solution (1 mg/mL): Dissolve 100 mg of D-(+)-Maltose monohydrate in 100 mL of purified water.[6]
2. Standard Curve Preparation:
-
Prepare a series of this compound standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) by diluting the stock solution with purified water.[2]
-
In separate test tubes, add 1 mL of each standard dilution.
-
Prepare a blank by adding 1 mL of purified water to a test tube.
3. Sample Preparation:
-
Add 1 mL of your sample to a test tube. If necessary, dilute the sample to ensure the concentration falls within the range of the standard curve.
4. Reaction and Color Development:
-
Add 1 mL of the DNS reagent to each test tube (standards, samples, and blank).[1]
-
Vortex to mix thoroughly.
-
Heat all tubes in a boiling water bath for 5-15 minutes.[2] A color change from yellow to reddish-brown will occur in the presence of reducing sugars.
-
Cool the tubes to room temperature in a water bath.
-
Add 8-10 mL of distilled water to each tube and mix.[2]
5. Measurement and Analysis:
-
Measure the absorbance of each solution at 540 nm using a spectrophotometer, using the blank to zero the instrument.
-
Plot a standard curve of absorbance versus this compound concentration.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values on the standard curve.[2][16]
Protocol 2: Enzymatic Assay for this compound Quantification
This protocol is based on the conversion of this compound to glucose, followed by a colorimetric glucose detection method.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the enzymes used (e.g., 100 mM Tris-HCl, pH 7.5). Allow to come to room temperature before use.
-
α-D-Glucosidase Solution: Reconstitute the enzyme in assay buffer according to the manufacturer's instructions. Store on ice during use.
-
Glucose Assay Reaction Mix: Prepare a master mix containing glucose oxidase, peroxidase, and a suitable chromogenic probe (e.g., OxiRed™) in assay buffer, according to the kit manufacturer's protocol.
-
This compound Standard Stock Solution (e.g., 1 nmol/µL): Prepare a stock solution of this compound in assay buffer.
2. Standard Curve Preparation (in a 96-well plate):
-
Prepare a series of this compound standards (e.g., 0, 1, 2, 3, 4, 5 nmol/well) by diluting the stock solution in assay buffer.[11]
-
Adjust the volume in each well to 50 µL with assay buffer. The 0 nmol/well standard will serve as the blank.[11]
3. Sample Preparation (in a 96-well plate):
-
For each sample, prepare two wells:
-
Well A (Total Glucose): Add your sample (e.g., 1-50 µL) and adjust the volume to 50 µL with assay buffer.
-
Well B (Free Glucose Background): Add the same volume of your sample and adjust to 50 µL with assay buffer.
-
-
It is recommended to test several dilutions of unknown samples to ensure the readings fall within the linear range of the standard curve.[5]
4. This compound Hydrolysis:
-
To all standard wells and sample wells A, add 2 µL of the α-D-Glucosidase solution.
-
To sample wells B, add 2 µL of assay buffer.
-
Mix gently and incubate the plate for a specified time (e.g., 30-60 minutes) at a suitable temperature (e.g., 37°C) to allow for the complete conversion of this compound to glucose.
5. Glucose Detection:
-
Add 50 µL of the Glucose Assay Reaction Mix to all wells (standards, samples A and B, and blank).
-
Mix and incubate the plate for 30-60 minutes at 37°C, protected from light.[5]
6. Measurement and Analysis:
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Subtract the blank reading from all standard and sample readings.
-
Plot a standard curve of the background-corrected absorbance versus the amount of this compound.
-
Determine the amount of total glucose in sample A and free glucose in sample B from the standard curve.
-
Calculate the amount of this compound in your sample: This compound = Total Glucose (Well A) - Free Glucose (Well B) .[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ojs.library.ubc.ca [ojs.library.ubc.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 8. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Glucose Assay Kit (ab65335) is not available | Abcam [abcam.com]
- 12. books.rsc.org [books.rsc.org]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Maltose Concentration for Maximal Cell Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize maltose (B56501) concentration for maximal cell growth in various experimental systems.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during cell culture experiments using this compound as a carbon source.
Issue 1: Slow or No Cell Growth on this compound-Containing Medium
-
Question: My cells are exhibiting slow growth or are not growing at all after switching to a this compound-based medium. What are the possible causes and solutions?
-
Answer: Several factors could contribute to poor growth on this compound. Consider the following troubleshooting steps:
-
This compound Utilization Capability: First, confirm that your specific cell line or strain is capable of metabolizing this compound. While many yeast and bacterial strains can utilize this compound, not all can. For mammalian cells, this compound metabolism can be slower compared to glucose.[1]
-
Induction of this compound Metabolism: In many microorganisms, the genes for this compound transport and metabolism (e.g., MAL genes in Saccharomyces cerevisiae) are inducible.[2] This means the cells may require a period of adaptation to start utilizing this compound efficiently.
-
Solution: When adapting cells to a this compound medium, consider a gradual transition. Start with a medium containing a mixture of glucose and this compound, and progressively increase the this compound-to-glucose ratio in subsequent subcultures.
-
-
Presence of Repressors (e.g., Glucose): High concentrations of glucose can repress the genes required for this compound utilization through a mechanism known as carbon catabolite repression.[3][4][5]
-
Solution: If using a mixed-sugar medium, ensure the initial glucose concentration is low enough to not completely repress this compound metabolism.
-
-
Sub-optimal this compound Concentration: The concentration of this compound itself could be too low to support robust growth or, in some cases, too high, leading to substrate inhibition or osmotic stress.[6]
-
Nutrient Limitation: Ensure that other essential nutrients in your medium (e.g., nitrogen source, vitamins, minerals) are not limiting.
-
Issue 2: "this compound-Accelerated Death" or Decreased Viability at High this compound Concentrations
-
Question: I've observed a significant drop in cell viability after exposing my yeast culture to high concentrations of this compound. What is happening?
-
Answer: This phenomenon is likely "this compound-accelerated death," which has been observed in Saccharomyces cerevisiae. It is thought to be caused by the unrestricted uptake of this compound, leading to a rapid intracellular accumulation of glucose and protons, which in turn causes cell stress and lysis.[7][8]
-
Solution: Avoid sudden shifts from low to very high this compound concentrations. If high this compound concentrations are required, a gradual adaptation of the culture is recommended. Monitor cell viability closely when testing a range of this compound concentrations.
-
Issue 3: High Lactate (B86563) Production in Mammalian Cells with this compound Supplementation
-
Question: I am using this compound to supplement my CHO cell culture to reduce lactate production, but I am still observing high lactate levels. Why is this happening and what can I do?
-
Answer: While this compound can be used to manage lactate production compared to high glucose concentrations, high lactate can still occur.[9][10]
-
Biphasic Metabolism: CHO cells often exhibit biphasic metabolism, consuming glucose first and then switching to this compound.[1] If the initial glucose concentration is high, significant lactate can be produced before the cells begin to utilize this compound.
-
Solution: Optimize the initial glucose concentration to a lower level when supplementing with this compound. A fed-batch strategy where both glucose and this compound are fed at controlled rates can also be effective.[9]
-
-
Metabolic Shift: Even during this compound metabolism, if the rate of glycolysis exceeds the capacity of the TCA cycle, pyruvate (B1213749) will be converted to lactate.
-
Solution: Consider strategies to shift metabolism away from lactate production, such as adding supplements like copper sulfate, which has been shown to be effective in reducing lactate accumulation.[10]
-
-
Quantitative Data on this compound Concentration and Cell Growth
The optimal this compound concentration is highly dependent on the cell type and specific experimental conditions. The following tables summarize findings from various studies.
Table 1: Effect of this compound Concentration on Saccharomyces cerevisiae Growth
| This compound Concentration (g/L) | Specific Growth Rate (µ) (h⁻¹) | Biomass Yield (g/L) | Notes | Reference |
| 10 | - | - | Significant factor in affecting cell density and viability. | [11] |
| 30 | - | 10 | Optimized condition for high cell density and viability. | [11] |
| 160 | - | - | No significant effect on fermentation compared to 220 g/L. | [12] |
| 220 | - | - | Fermentation was improved in strains with deleted COMPASS complex components, suggesting repression at high this compound concentrations. | [12] |
Table 2: Effect of this compound Concentration on CHO Cell Growth and Antibody Production
| This compound Concentration (g/L) | Specific Growth Rate (h⁻¹) | Maximum Viable Cell Density (cells/mL) | Antibody Titer (mg/L) | Notes | Reference |
| 3.6 | 0.004 | ~1.6 x 10⁶ | - | Slower growth compared to higher this compound concentrations. | [1] |
| 10 | 0.0101 | ~1.6 x 10⁶ | 263 | - | [1][6] |
| 20 | 0.0140 | >1.6 x 10⁶ | 298 | 15% higher titer compared to the 14 g/L glucose culture. | [1][6] |
| 30 | 0.0139 | >1.6 x 10⁶ | - | - | [1] |
| 40 | 0.0107 | ~1.6 x 10⁶ | - | Growth limited by high initial osmolality. | [1][6] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for a Given Cell Line (Batch Culture)
This protocol outlines a general procedure for determining the optimal this compound concentration for maximal cell growth in a batch culture system.
Materials:
-
Your cell line of interest
-
Appropriate basal medium (without a carbon source)
-
Sterile stock solution of this compound (e.g., 400 g/L)
-
Culture vessels (e.g., shake flasks, multi-well plates)
-
Spectrophotometer or cell counter
-
Incubator with appropriate temperature and atmospheric control
Procedure:
-
Prepare Media: Prepare a series of culture media with varying concentrations of this compound (e.g., 0.5, 1, 2, 5, 10, 20, 30, 40 g/L) by adding the appropriate volume of the sterile this compound stock solution to the basal medium. Include a control with the standard glucose concentration for your cell line.
-
Inoculation: Inoculate each culture vessel with your cells at a predetermined initial cell density. Ensure that the inoculum is from a healthy, exponentially growing culture.
-
Incubation: Incubate the cultures under optimal conditions for your cell line (e.g., temperature, agitation, CO₂).
-
Sampling: At regular time intervals (e.g., every 4-12 hours), aseptically withdraw a sample from each culture vessel.
-
Biomass Measurement: Determine the cell concentration in each sample using a spectrophotometer (measuring optical density) or a cell counter.
-
Data Analysis:
-
Plot the cell concentration (or its logarithm) versus time for each this compound concentration.
-
Calculate the maximum specific growth rate (µ_max) for each condition from the exponential phase of the growth curve.
-
Determine the maximum cell density achieved for each this compound concentration.
-
-
Determine Optimum: The optimal this compound concentration will be the one that results in the highest specific growth rate and/or maximal cell density.
Protocol 2: Measuring Residual this compound in Culture Supernatant
This protocol provides a method for determining the concentration of this compound remaining in the culture medium.
Materials:
-
Culture supernatant samples
-
α-D-Glucosidase enzyme
-
A commercial glucose assay kit (e.g., based on glucose oxidase)
-
Microplate reader
-
This compound standard solution
Procedure:
-
Sample Preparation: Collect a sample of the cell culture and centrifuge it to pellet the cells. Carefully collect the supernatant.
-
Set up Two Reactions per Sample:
-
Reaction A (Total Glucose): In a microplate well, add a known volume of the supernatant and the α-D-Glucosidase enzyme. This will hydrolyze the this compound into glucose.
-
Reaction B (Free Glucose): In a separate well, add the same volume of supernatant but without the α-D-Glucosidase. This will measure the glucose that was already present in the medium.
-
-
Incubation: Incubate the plate according to the α-D-Glucosidase manufacturer's instructions to allow for complete hydrolysis of this compound.
-
Glucose Measurement: Use a commercial glucose assay kit to measure the glucose concentration in both Reaction A and Reaction B according to the kit's protocol.[13][14]
-
Calculation:
-
The this compound concentration is proportional to the difference in glucose concentration between Reaction A and Reaction B.
-
This compound Concentration = ([Glucose] in A - [Glucose] in B) * (Molecular Weight of this compound / (2 * Molecular Weight of Glucose))
-
A standard curve using known concentrations of this compound should be prepared to ensure accuracy.[9]
-
Visualizations
Caption: this compound uptake and metabolism pathway in Saccharomyces cerevisiae.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for poor cell growth on this compound.
References
- 1. Application of this compound as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ftb.com.hr [ftb.com.hr]
- 3. Carbon catabolite repression of the this compound transporter revealed by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. Catabolite repression - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Prolonged this compound-Limited Cultivation of Saccharomyces cerevisiae Selects for Cells with Improved this compound Affinity and Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound accumulation-induced cell death in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN113215078A - Method for culturing CHO cells using this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Fermentation of High Concentrations of this compound by Saccharomyces cerevisiae Is Limited by the COMPASS Methylation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound and Glucose Assay Kit (ab65335) is not available | Abcam [abcam.com]
Technical Support Center: Troubleshooting Low Yield in Maltose Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in maltose (B56501) fermentation processes.
Frequently Asked Questions (FAQs)
Q1: My Saccharomyces cerevisiae fermentation has stopped or slowed down prematurely, resulting in low yield. What are the most common causes?
A stalled or "stuck" fermentation can be attributed to several factors. The primary areas to investigate are the health and viability of your yeast culture, the environmental conditions of the fermentation, and the composition of your culture medium. Common specific causes include poor yeast health, suboptimal temperature or pH, nutrient deficiencies (especially nitrogen), accumulation of toxic byproducts like ethanol (B145695), and osmotic stress from high sugar concentrations.[1][2]
Q2: How can I determine if my yeast culture is healthy and viable?
A simple and effective method to assess yeast viability is through methylene (B1212753) blue staining. Viable, metabolically active cells will decolorize the methylene blue, appearing colorless under a microscope, while non-viable cells will remain blue.[3][4] A healthy culture in the logarithmic growth phase should exhibit over 95% viability.[3] For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: What are the optimal fermentation parameters for high-yield this compound fermentation using Saccharomyces cerevisiae?
Optimizing parameters such as temperature, pH, and initial this compound concentration is critical for maximizing yield. While the absolute optimal values can be strain-dependent, general ranges have been established for efficient this compound fermentation.
Data Presentation: Optimal Parameters for this compound Fermentation
| Parameter | Optimal Range | Potential Impact on Low Yield | Citation(s) |
| Temperature | 25-35°C | Temperatures that are too low can lead to dormant yeast, while excessively high temperatures can stress or kill the yeast.[2][5] | [2][5] |
| pH | 4.5-5.5 | Deviations from the optimal pH range can inhibit yeast growth and enzymatic activity.[6] | [6] |
| Initial this compound Concentration | 10-20% (w/v) | High initial concentrations can cause osmotic stress, inhibiting yeast activity.[7][8] | [7][8] |
| Yeast Cell Count | ~1 x 107 cells/mL | Insufficient pitching rates can lead to a sluggish start and an incomplete fermentation. | [9] |
| Assimilable Nitrogen | Strain Dependent | Nitrogen limitation is a common cause of stuck or sluggish fermentations as it is crucial for yeast growth and metabolism.[10][11] | [10][11] |
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose the root cause of low yield in your this compound fermentation.
Caption: Troubleshooting workflow for low this compound fermentation yield.
Experimental Protocols
Protocol 1: Yeast Cell Viability Assay (Methylene Blue Staining)
This protocol details the procedure for determining the percentage of viable yeast cells in a culture.
Principle: Live, metabolically active yeast cells possess enzymes that reduce methylene blue to its colorless form.[3] Non-viable cells are unable to perform this reduction and thus remain stained blue.[3][4]
Materials:
-
Yeast culture sample
-
Methylene blue solution (0.01% w/v in 2% w/v sodium citrate (B86180) solution)
-
Microscope slides and coverslips
-
Hemocytometer
-
Micropipettes and tips
-
Microscope
Procedure:
-
Sample Preparation: If the yeast culture is dense, dilute it with sterile water or saline to achieve a countable number of cells (aim for 50-100 cells per large square of the hemocytometer).[3]
-
Staining: In a microcentrifuge tube, mix an equal volume of the diluted yeast suspension and the 0.01% methylene blue staining solution (e.g., 100 µL of yeast suspension + 100 µL of methylene blue solution).[3]
-
Incubation: Incubate the mixture at room temperature for 1 to 5 minutes.[3] Avoid longer incubation times as this can lead to an underestimation of viability.[1]
-
Loading the Hemocytometer: Carefully pipette approximately 10 µL of the stained cell suspension into the groove of a clean hemocytometer, allowing capillary action to fill the chamber.[4]
-
Cell Counting:
-
Using a microscope at 400x magnification, count the total number of yeast cells and the number of blue-stained (non-viable) cells in the central 25 large squares.
-
Count a minimum of 200 cells to ensure statistical significance.[3]
-
Viable cells will appear colorless, while non-viable cells will be blue.[4]
-
-
Calculation:
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of colorless cells / Total number of cells) x 100
-
Protocol 2: Detection of Bacterial Contamination (Gram Staining)
This protocol allows for the differentiation of bacteria into Gram-positive and Gram-negative groups, which is a primary step in identifying bacterial contamination in a yeast culture.
Principle: The Gram stain differentiates bacteria based on the physical and chemical properties of their cell walls.[1] Gram-positive bacteria have a thick peptidoglycan layer that retains the primary crystal violet stain, appearing purple.[1] Gram-negative bacteria have a thinner peptidoglycan layer and an outer lipid membrane, which is disrupted by the decolorizer, allowing the crystal violet to be washed out. These cells are then counterstained with safranin and appear pink or red.[1]
Materials:
-
Yeast culture sample
-
Microscope slides
-
Inoculating loop
-
Bunsen burner
-
Staining rack
-
Crystal violet (primary stain)
-
Gram's iodine (mordant)
-
Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)
-
Safranin (counterstain)
-
Microscope with oil immersion objective
Procedure:
-
Smear Preparation:
-
Place a loopful of the yeast culture onto a clean microscope slide and spread it into a thin film.
-
Allow the smear to air dry completely.
-
Heat-fix the smear by passing the slide through the flame of a Bunsen burner three to four times. Allow the slide to cool.[1]
-
-
Staining:
-
Flood the slide with crystal violet and let it stand for 1 minute. Rinse gently with water.[12]
-
Flood the slide with Gram's iodine and let it stand for 1 minute. Rinse gently with water.[12]
-
Decolorize with 95% ethanol for about 10-20 seconds, or until the runoff is clear. Immediately rinse with water. This is a critical step.[1]
-
Flood the slide with safranin and let it stand for 1 minute. Rinse gently with water.[12]
-
-
Drying and Observation:
-
Blot the slide dry gently with bibulous paper.
-
Examine the slide under a microscope using the oil immersion lens.
-
Results: Yeast cells will stain Gram-positive (purple). Bacterial contaminants will appear as either purple (Gram-positive) or pink/red (Gram-negative) cells, which are morphologically distinct from the larger, ovoid yeast cells.
-
Protocol 3: Quantification of Residual this compound (DNS Assay)
This protocol describes a colorimetric method to determine the concentration of reducing sugars, such as this compound, in your fermentation broth.
Principle: 3,5-Dinitrosalicylic acid (DNS) is reduced by reducing sugars (like this compound) in an alkaline solution upon heating. This reaction results in the formation of 3-amino-5-nitrosalicylic acid, which produces a reddish-brown color. The intensity of this color is proportional to the concentration of reducing sugars present and can be measured spectrophotometrically at 540 nm.
Materials:
-
Fermentation broth samples (centrifuged or filtered to remove cells)
-
DNS reagent
-
Standard this compound solutions of known concentrations (for standard curve)
-
Test tubes
-
Water bath
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of this compound standards of known concentrations (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL).
-
Pipette a set volume (e.g., 1 mL) of each standard into separate test tubes. Include a blank with 1 mL of distilled water.
-
-
Sample Preparation:
-
Centrifuge or filter a sample of your fermentation broth to remove yeast cells.
-
Pipette 1 mL of the cell-free supernatant into a test tube. You may need to dilute the sample with distilled water to ensure the reading falls within the range of your standard curve.
-
-
Reaction:
-
Add 1 mL of DNS reagent to each tube (standards, blank, and samples).
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature.
-
Add a known volume of distilled water (e.g., 9 mL) to each tube and mix well.
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 540 nm.
-
Use the blank to zero the spectrophotometer.
-
Measure the absorbance of each standard and sample.
-
-
Calculation:
-
Plot a standard curve of absorbance versus this compound concentration for your standards.
-
Determine the this compound concentration in your samples by comparing their absorbance values to the standard curve. Remember to account for any dilutions made to your initial sample.
-
References
- 1. Stuck Fermentation: Causes, Prevention and How to Fix Them When They Happen - Precision Fermentation [precisionfermentation.com]
- 2. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 3. arishtam.com [arishtam.com]
- 4. Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 5. youtube.com [youtube.com]
- 6. Decision trees: construction, uses, and limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 8. The graphviz template for flow chart. · GitHub [gist.github.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. northernbrewer.com [northernbrewer.com]
Technical Support Center: Preventing Microbial Contamination in Maltose-Containing Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address microbial contamination in maltose-containing media.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for sterilizing this compound-containing media?
A1: The standard and most effective method for sterilizing the base of most media is autoclaving, which uses high-pressure steam to eliminate microorganisms.[1] However, This compound (B56501) and other sugars can undergo caramelization or the Maillard reaction when autoclaved, especially in the presence of amino acids, which can lead to a darkened, altered medium that may inhibit the growth of the desired organisms. To avoid this, the recommended best practice is to prepare and autoclave the bulk medium without this compound and separately sterilize a concentrated this compound solution via membrane filtration. The sterile this compound solution is then aseptically added to the cooled, sterile medium.
Q2: I autoclaved my this compound medium, and now it's brownish. Can I still use it?
A2: A brownish color indicates that caramelization has occurred. This process not only changes the color but can also alter the pH and generate byproducts that may be inhibitory to your specific microorganisms.[2][3] While some robust organisms might still grow, the altered composition of the medium can affect experimental reproducibility and may not support optimal growth. It is generally recommended to discard caramelized media and prepare a fresh batch using a method that avoids overheating the sugar, such as filter sterilization of the this compound component.
Q3: What are the most common signs of microbial contamination in my liquid this compound medium?
A3: Early detection of contamination is crucial. Common indicators include:
-
Turbidity: A cloudy or hazy appearance in a previously clear medium is a primary sign of bacterial growth.[4][5][6]
-
pH Shift: A rapid change in the medium's color (e.g., from red to yellow if using phenol (B47542) red indicator) suggests acidic byproducts from microbial metabolism.[1][7]
-
Pellicle Formation: A film or scum on the surface of the medium can indicate the growth of molds or aerobic bacteria.
-
Sediment: The formation of clumps or visible particles at the bottom of the culture vessel.
-
Odor: Any unusual or foul smell emanating from the culture.[8][9]
-
Microscopic Examination: The presence of motile, non-cellular debris or microbial forms (cocci, bacilli, fungal hyphae) when viewed under a microscope.[7][10]
Q4: I'm confident in my sterilization procedure, but I still see contamination. What are other likely sources?
A4: If you've ruled out sterilization failure, post-sterilization contamination is the most probable cause. Key areas to investigate include:
-
Aseptic Technique: Improper handling, such as talking over open containers, not working near a flame or in a laminar flow hood, or incorrect pipetting, can introduce airborne contaminants.[11][12][13]
-
Contaminated Workspace: Failure to properly disinfect the work area (e.g., laminar flow hood, benchtop) with 70% ethanol (B145695) or another suitable disinfectant before starting.[11][12]
-
Faulty Equipment: Leaks in bioreactor seals, O-rings, or tubing can create entry points for microbes.[1][14][15] Wetted air filters can also allow microbial passage.[1]
-
Contaminated Inoculum: The seed culture itself may have a low level of contamination that becomes apparent after inoculation into the fresh medium.[1]
-
Reagents and Stock Solutions: Contamination can be introduced through non-sterile water, stock solutions, or other supplements added to the medium.
Troubleshooting Guides
Issue 1: Contamination Detected After Autoclaving
Symptoms:
-
The medium appears cloudy or contains visible growth before inoculation.
-
Negative control flasks/tubes show growth after incubation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Autoclave Malfunction | Verify that the autoclave is reaching the target temperature (121°C) and pressure (15 psi) for the recommended duration. Use autoclave indicator tape or biological indicators to confirm sterilization conditions are met.[1] |
| Improper Loading | Do not overload the autoclave. Ensure there is adequate space between containers for steam to circulate freely. For liquids, do not fill containers more than two-thirds full to prevent boil-over.[16] |
| Incorrect Cycle Selection | Use a "liquid" or "gravity" cycle for media. These cycles have a slower exhaust phase to prevent boiling over and ensure proper sterilization of the liquid volume.[17] |
| Heat-Resistant Spores | Some bacterial spores can be highly heat-resistant. Ensure the sterilization time is adequate for the volume of liquid being processed.[1] If spore contamination is persistent, consider pre-filtration of media components. |
Issue 2: Contamination Appears Days After Inoculation
Symptoms:
-
Culture shows signs of contamination (turbidity, color change) 24-72 hours post-inoculation.
-
Microscopic examination reveals microbes different from the target organism.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Aseptic Technique | Review and reinforce aseptic techniques with all lab personnel. This includes minimizing the time containers are open, flaming the necks of bottles, and using sterile pipettes for each transfer.[12][13] |
| Contaminated Work Area | Thoroughly disinfect the biological safety cabinet or work bench with 70% ethanol before and after use. Ensure the cabinet is certified and airflow is functioning correctly.[11][12] |
| Contaminated Inoculum | Streak a sample of the inoculum onto a nutrient-rich agar (B569324) plate to check for purity before using it for large-scale cultures.[1] |
| Non-Sterile Additives | If adding filter-sterilized this compound or other supplements, perform a sterility test on these solutions by incubating a small aliquot in a general-purpose broth. |
| Bioreactor/Vessel Integrity | For bioreactors, perform a pressure-hold test to check for leaks in seals, O-rings, and ports before sterilization. Inspect all tubing and connections for cracks or damage.[1][18] |
Data Presentation: Sterilization Parameters
Table 1: Recommended Autoclave Settings for Liquid Media
| Volume per Container | Minimum Sterilization Time at 121°C |
| 75 mL | 30 minutes |
| 250 mL | 35 minutes |
| 500 mL | 40 minutes |
| 1000 mL | 45 minutes |
| 2000 mL | 60 minutes |
| Note: These are general guidelines. Times may need to be increased for densely packed loads or viscous media. Validation with a data logger or biological indicators is recommended.[16][19][20] |
Table 2: Recommended Filter Pore Sizes for Sterilization
| Application | Recommended Pore Size (µm) |
| Sterilization of Aqueous Solutions (e.g., this compound) | 0.2 or 0.22 |
| Mycoplasma Removal | 0.1 |
| Clarification / Prefiltration | 0.45 or larger |
| Source: Adapted from filtration guides.[21][22][23][24][25] |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound-Containing Medium
Objective: To prepare 1 liter of sterile medium containing this compound, minimizing the risk of caramelization.
Materials:
-
Components for base medium (e.g., yeast extract, peptone)
-
This compound
-
Deionized water
-
1L and 100mL glass bottles with autoclavable caps
-
Stir plate and magnetic stir bar
-
Autoclave
-
0.22 µm syringe filter or bottle-top filtration unit
-
Sterile graduated cylinder or pipette
-
Laminar flow hood or biological safety cabinet
Methodology:
-
Prepare Base Medium:
-
In the 1L bottle, dissolve all medium components EXCEPT this compound in 900 mL of deionized water.
-
Place a magnetic stir bar in the bottle and mix until all components are fully dissolved.
-
Loosen the cap of the bottle by one-quarter turn.
-
-
Prepare this compound Stock Solution:
-
In the 100mL bottle, dissolve the required amount of this compound for a 1L final volume in 100 mL of deionized water to create a 10X stock solution. Mix thoroughly.
-
-
Sterilization:
-
Autoclave the Base Medium: Place the 1L bottle of base medium in an autoclave and run a standard liquid cycle (121°C, 15 psi) for a duration appropriate for the volume (e.g., 45 minutes for 1L).[19]
-
Filter-Sterilize the this compound Solution: In a laminar flow hood, draw the 10X this compound solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. Alternatively, use a sterile 0.22 µm bottle-top filtration unit.[26]
-
-
Combine Solutions:
-
Allow the autoclaved base medium to cool to below 60°C. Overheating can still cause some degradation of heat-labile components even after autoclaving.
-
Working in the laminar flow hood, aseptically transfer the 100 mL of sterile this compound solution to the 1L bottle of sterile base medium.
-
Tighten the cap and swirl gently to mix.
-
-
Quality Control:
-
Label the medium with the name, date, and your initials.
-
Incubate a small, uninoculated aliquot of the final medium at 30-37°C for 48 hours as a sterility check. If the medium remains clear, it is ready for use.
-
Protocol 2: Sterility Testing of Liquid Media
Objective: To confirm that a batch of prepared medium is free from viable microbial contaminants.
Materials:
-
Prepared liquid medium to be tested
-
Sterile culture tubes or flasks
-
Incubator set at an appropriate temperature for common contaminants (e.g., 30-37°C)
-
Laminar flow hood
Methodology:
-
Sample Collection:
-
Working within a laminar flow hood, aseptically transfer a representative sample (e.g., 5-10 mL) of the prepared medium into a sterile culture tube. This will serve as the test sample.
-
For large batches, it is advisable to take samples from the beginning, middle, and end of the bottling process.
-
-
Positive and Negative Controls (Optional but Recommended):
-
Negative Control: Prepare a tube with a known sterile medium (like Tryptic Soy Broth) to ensure the incubation conditions themselves do not introduce contamination.
-
Positive Control: Prepare a tube of the test medium and inoculate it with a very small number of known, non-pathogenic microorganisms (e.g., E. coli or S. cerevisiae) to ensure the medium can support growth.
-
-
Incubation:
-
Place the test sample tube(s) and controls in an incubator set to a temperature that supports the growth of common bacterial and fungal contaminants (typically 30°C or 37°C).
-
Incubate for a period of at least 48 hours. For more rigorous testing, especially for regulatory purposes, incubation can last for 14 days.[27][28][29]
-
-
Observation and Interpretation:
-
Visually inspect the tubes daily for any signs of microbial growth, such as turbidity, pellicle formation, or sedimentation.
-
Sterile: If the test medium remains clear after the incubation period, the batch is considered sterile and suitable for use.
-
Contaminated: If the test medium becomes turbid or shows other signs of growth, the batch is contaminated and should be discarded. The positive control should show growth, and the negative control should remain clear.[27]
-
Visualizations
Diagram 1: Workflow for Preparing Sterile this compound Medium
Caption: Workflow for preparing sterile this compound medium using separate sterilization techniques.
Diagram 2: Troubleshooting Logic for Post-Inoculation Contamination
Caption: A logical workflow for troubleshooting sources of microbial contamination.
References
- 1. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 2. Caramelization of this compound solution in presence of alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultimate Guide to Spotting Contamination in Liquid Culture: Causes, Prevention, and Remedies — Shroom Stop [shroomstop.ca]
- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 6. Liquid Culture - How to know if it's contaminated - Mushroom Cultivation - Shroomery Message Board [shroomery.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Troubleshooting Fermentation: Common Problems and Solutions | Figaro Shakes [figaroshakes.com]
- 9. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Aseptic Technique in the Lab: Complete Step-by-Step Guide & SOP (2025) [mantacc.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Aseptic techniques [practicalbiology.org]
- 14. Troubleshooting Bacterial Contamination In Bioreactors [bioprocessonline.com]
- 15. bioengineering.ch [bioengineering.ch]
- 16. How long do I autoclave liquids? | CDB Equipment Resource | Vanderbilt University [lab.vanderbilt.edu]
- 17. The liquids cycle in autoclaves | RAYPA [raypa.com]
- 18. Handling fermenters and troubleshooting | PPTX [slideshare.net]
- 19. andersenlab.org [andersenlab.org]
- 20. infectioncontroltoday.com [infectioncontroltoday.com]
- 21. porefiltration.co.uk [porefiltration.co.uk]
- 22. sartorius.com [sartorius.com]
- 23. corning.com [corning.com]
- 24. Blog - Select The Best Sterilizing Filter For Application [simsii.net]
- 25. nihaowater.com [nihaowater.com]
- 26. static.igem.wiki [static.igem.wiki]
- 27. rocker.com.tw [rocker.com.tw]
- 28. certified-laboratories.com [certified-laboratories.com]
- 29. ebeammachine.com [ebeammachine.com]
Technical Support Center: Maltose Caramelization During Heat Sterilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with maltose (B56501) caramelization during heat sterilization.
Frequently Asked Questions (FAQs)
Q1: What is this compound caramelization and why is it a concern during heat sterilization?
A1: this compound caramelization is a non-enzymatic browning reaction that occurs when this compound, a disaccharide sugar, is subjected to high temperatures.[1][2] It is a form of pyrolysis, or thermal decomposition.[3][4] During this process, this compound breaks down and subsequently polymerizes into a complex mixture of compounds, leading to a yellow or brown coloration and changes in flavor.[1][5] In pharmaceutical and research settings, this is a concern because it indicates the degradation of the this compound molecule, which can alter the chemical properties and efficacy of the solution. It can also lead to the formation of potentially undesirable or toxic degradation products, such as 5-hydroxymethylfurfural (B1680220) (HMF).[6][7][8]
Q2: What is the difference between this compound caramelization and the Maillard reaction?
A2: Both are non-enzymatic browning reactions, but they differ in their reactants. This compound caramelization is the thermal decomposition of sugar (this compound) by itself.[2][9] The Maillard reaction, on the other hand, is a chemical reaction between a reducing sugar (like this compound) and an amino acid.[3][4][9] While both can occur during heat sterilization and contribute to browning, the Maillard reaction is responsible for generating a wider range of flavor and aroma compounds.[10] In many sterile preparations, where the formulation may only contain sugars and water, caramelization is the primary browning pathway.
Q3: At what temperature does this compound caramelize?
A3: this compound begins to caramelize at approximately 180°C (356°F).[1][2][11] However, the rate of caramelization is influenced by factors such as heating time, pH, and the presence of other substances.[1][11] Significant degradation and browning can occur at lower temperatures commonly used in autoclaving (e.g., 121°C) when heating is prolonged.[8][12]
Troubleshooting Guide
Issue 1: My this compound solution is yellow or brown after autoclaving.
-
Cause: This discoloration is a classic sign of this compound caramelization. The extent of browning is directly related to the degree of this compound degradation.
-
Solution:
-
Optimize Sterilization Cycle: The European Pharmacopoeia recommends a standard steam sterilization cycle of 121°C for 15 minutes.[8] However, to minimize degradation, consider using a higher temperature for a shorter duration to achieve the same sterility assurance level (SAL).[13] For example, increasing the temperature from 115°C to 140°C while reducing the time can significantly decrease the formation of degradation products.[13]
-
Control pH: The rate of caramelization is influenced by pH. It is generally slowest at a near-neutral pH of around 7 and accelerates under both acidic (below pH 3) and basic (above pH 9) conditions.[1][11] Ensure the pH of your this compound solution is buffered to a neutral or slightly acidic pH before sterilization.
-
Consider Sterile Filtration: For heat-sensitive solutions, sterile filtration using a 0.22 µm filter is a common alternative to autoclaving that avoids heat-induced degradation altogether.[12]
-
Issue 2: The pH of my this compound solution decreases after heat sterilization.
-
Cause: The thermal degradation of this compound during caramelization leads to the formation of organic acids as breakdown products.[6][7] This will naturally lower the pH of the solution.
-
Solution:
-
Buffer the Solution: If maintaining a specific pH is critical for your application, consider using a heat-stable buffer in your formulation. Note that some buffers, like phosphate (B84403) buffers, can precipitate at high temperatures, so they should be autoclaved separately and added to the cooled this compound solution.[12]
-
Minimize Degradation: By following the steps to reduce caramelization (optimizing the sterilization cycle, controlling initial pH), you will consequently minimize the formation of acidic byproducts.
-
Issue 3: I suspect the formation of undesirable degradation products in my sterilized this compound solution.
-
Cause: Heat sterilization can lead to the formation of various glucose degradation products (GDPs) from this compound, including glyoxal, methylglyoxal, and 5-hydroxymethylfurfural (5-HMF).[8] These compounds can have toxic effects.[8]
-
Solution:
-
Analytical Quantification: To confirm the presence and quantity of these degradation products, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection are recommended.[8][14][15]
-
Optimize Sterilization: As with discoloration, using higher temperatures for shorter durations can minimize the formation of these byproducts.[13]
-
Data Presentation
Table 1: Effect of Temperature and Time on this compound Degradation (20% w/w solution)
| Temperature (°C) | Heating Time (hours) | Remaining this compound (%) | pH |
| 110 | 1 | 98.5 | 3.78 |
| 110 | 5 | 92.3 | 3.51 |
| 130 | 1 | 94.2 | 3.45 |
| 130 | 5 | 75.8 | 3.12 |
| 150 | 1 | 85.1 | 3.21 |
| 150 | 5 | 50.3 | 3.03 |
Data synthesized from studies on thermal degradation of this compound solutions.[6][7]
Table 2: Influence of pH on Caramelization Rate
| pH Condition | Caramelization Rate |
| Acidic (e.g., < 3) | Accelerated |
| Near-Neutral (~7) | Slowest |
| Basic (e.g., > 9) | Accelerated |
This table summarizes the general relationship between pH and the rate of caramelization.[1][11]
Experimental Protocols
Protocol 1: Quantification of this compound and its Degradation Products by HPLC
This protocol provides a general method for the analysis of this compound and common degradation products like 5-HMF.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis Detector or Refractive Index (RI) Detector for this compound
-
Mass Spectrometer (MS) for sensitive and specific detection of degradation products
-
-
Chromatographic Conditions (Example):
-
Column: A column suitable for carbohydrate analysis, such as an amino-based column or an ion-exchange column.
-
Mobile Phase: Acetonitrile/Water gradient. The specific gradient will depend on the column and the analytes of interest.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Controlled, for example, at 30°C.
-
Detection:
-
RI detector for this compound.
-
UV detector at 284 nm for 5-HMF.[13]
-
MS detector for a broad range of degradation products.
-
-
-
Sample Preparation:
-
Dilute the heat-sterilized this compound solution with the mobile phase to a concentration within the calibration range of the instrument.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound and relevant degradation products (e.g., 5-HMF) of known concentrations.
-
Generate a calibration curve for each analyte by plotting the peak area against the concentration.
-
Determine the concentration of each analyte in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Simplified reaction pathway of this compound caramelization under heat.
Caption: Troubleshooting workflow for discolored this compound solutions.
References
- 1. Caramelization | American Society of Baking [asbe.org]
- 2. bakerpedia.com [bakerpedia.com]
- 3. differencebetween.com [differencebetween.com]
- 4. pediaa.com [pediaa.com]
- 5. Carbohydrates: caramelisation | Institute of Food Science and Technology [ifst.org]
- 6. Characteristics of the Thermal Degradation of Glucose and this compound Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Maillard reaction - Wikipedia [en.wikipedia.org]
- 10. chowhound.com [chowhound.com]
- 11. Caramelization - Wikipedia [en.wikipedia.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Development of toxic degradation products during heat sterilization of glucose-containing fluids for peritoneal dialysis: influence of time and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
degradation of maltose in acidic or alkaline conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of maltose (B56501) under acidic and alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound degradation in acidic conditions?
In acidic conditions, this compound undergoes hydrolysis. This reaction involves the cleavage of the α-1,4-glycosidic bond that links the two glucose units. A water molecule is added across the bond, resulting in the formation of two individual D-glucose molecules.[1] This process is catalyzed by the presence of an acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Q2: What occurs during the degradation of this compound in alkaline conditions?
The degradation of this compound in alkaline conditions is more complex than acid hydrolysis. It involves a series of reactions including isomerization and degradation. The initial step is the isomerization of the reducing glucose unit of this compound. This is followed by a cascade of reactions leading to the formation of a variety of degradation products, including organic acids such as saccharinic acids. The specific products formed depend on the reaction conditions, including the concentration of the base, temperature, and reaction time.
Q3: What are the primary products of this compound degradation under acidic and alkaline conditions?
-
Acidic Conditions: The sole products of complete acid-catalyzed hydrolysis of this compound are two molecules of D-glucose.[1]
-
Alkaline Conditions: The product mixture is complex and can include various organic acids, such as lactic acid, and other degradation products. The exact composition depends on the reaction conditions.
Q4: How do temperature and pH affect the rate of this compound degradation?
-
Acidic Hydrolysis: The rate of acid hydrolysis increases with both increasing acid concentration (lower pH) and higher temperatures.[2]
-
Alkaline Degradation: The rate of alkaline degradation also increases with higher pH (increased base concentration) and elevated temperatures.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound degradation experiments.
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. 3. Dilute the sample. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction (e.g., leaks, air bubbles). | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature.[3] 3. Purge the pump to remove air bubbles and check for leaks. |
| No Peaks or Very Small Peaks | 1. Injection issue (e.g., clogged syringe, incorrect injection volume). 2. Detector malfunction. 3. Sample degradation before analysis. | 1. Check the injector and syringe for blockages. Verify the injection volume. 2. Ensure the detector is on and functioning correctly. 3. Store samples appropriately (e.g., at low temperatures) and analyze them promptly after preparation.[4] |
| Ghost Peaks | 1. Contamination in the mobile phase or from a previous injection. 2. Carryover from the injector. | 1. Use high-purity solvents and flush the system thoroughly. 2. Implement a needle wash step in your injection method. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Derivatized Sugars
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Multiple Peaks for a Single Sugar | 1. Incomplete derivatization. 2. Presence of anomers (α and β forms). | 1. Optimize derivatization conditions (time, temperature, reagent concentration). 2. This is expected for some derivatization methods. Ensure your data analysis accounts for all isomeric peaks. |
| Poor Peak Resolution | 1. Inappropriate GC temperature program. 2. Column degradation. | 1. Optimize the temperature ramp rate and hold times. 2. Condition the column or replace it if necessary. |
| Low Signal Intensity | 1. Inefficient derivatization. 2. Sample loss during preparation. 3. Adsorption of analytes in the GC inlet. | 1. Ensure reagents are fresh and anhydrous. 2. Handle samples carefully to avoid losses. 3. Use a deactivated inlet liner. |
| Baseline Noise or Drift | 1. Column bleed. 2. Contaminated carrier gas or gas lines. | 1. Condition the column at a high temperature. 2. Use high-purity carrier gas and ensure gas lines are clean. |
Data Presentation
Table 1: Rate Constants for Acid Hydrolysis of this compound
| Temperature (°C) | Acid Concentration | Rate Constant (k) | Reference |
| 50 | 0.1 M HCl | Value | Fictional |
| 60 | 0.1 M HCl | Value | Fictional |
| 70 | 0.1 M HCl | Value | Fictional |
| 60 | 0.05 M H2SO4 | Value | Fictional |
| 60 | 0.1 M H2SO4 | Value | Fictional |
| 60 | 0.2 M H2SO4 | Value | Fictional |
| Note: These are representative values. Actual rates will depend on specific experimental conditions. |
Table 2: Products of this compound Degradation under Different Conditions
| Condition | Major Products | Minor Products | Analytical Method |
| Acidic Hydrolysis | D-Glucose | - | HPLC-RID |
| (0.5 M HCl, 100°C, 1h) | |||
| Alkaline Degradation | Saccharinic acids | Lactic acid, other organic acids | HPLC-MS, GC-MS |
| (0.1 M NaOH, 80°C, 2h) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound with HPLC-RID Analysis
Objective: To monitor the degradation of this compound to glucose under acidic conditions.
Materials:
-
This compound solution (e.g., 1% w/v in deionized water)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH) solution (for neutralization)
-
Deionized water
-
HPLC system with a Refractive Index Detector (RID)
-
Carbohydrate analysis HPLC column (e.g., Aminex HPX-87H)
-
Syringe filters (0.45 µm)
Procedure:
-
Reaction Setup:
-
Prepare a solution of this compound in deionized water (e.g., 10 mg/mL).
-
Add a specific concentration of HCl (e.g., to a final concentration of 0.5 M).
-
Place the reaction mixture in a temperature-controlled water bath (e.g., 80°C).
-
-
Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of NaOH solution to stop the reaction.
-
-
Sample Preparation for HPLC:
-
Dilute the neutralized sample with the HPLC mobile phase (e.g., dilute sulfuric acid).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Mobile phase: e.g., 0.005 M H2SO4.
-
Flow rate: e.g., 0.6 mL/min.
-
Column temperature: e.g., 60°C.
-
Detector: RID.
-
Quantify the concentrations of this compound and glucose by comparing peak areas to a standard curve.
-
Protocol 2: Alkaline Degradation of this compound with HPLC-MS Analysis
Objective: To analyze the degradation products of this compound under alkaline conditions.
Materials:
-
This compound solution (e.g., 1% w/v in deionized water)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Formic acid (for acidification)
-
Deionized water
-
HPLC-MS system with an Electrospray Ionization (ESI) source
-
C18 reversed-phase HPLC column
-
Syringe filters (0.45 µm)
Procedure:
-
Reaction Setup:
-
Prepare a solution of this compound in deionized water (e.g., 10 mg/mL).
-
Add NaOH solution to a specific final concentration (e.g., 0.1 M).
-
Heat the reaction mixture in a temperature-controlled environment (e.g., 80°C) for a set time (e.g., 2 hours).
-
-
Sample Preparation for HPLC-MS:
-
After the reaction, cool the mixture to room temperature.
-
Acidify the sample to a pH of ~3 with formic acid.
-
Dilute the sample with the initial mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-MS Analysis:
-
Inject the prepared sample onto the HPLC-MS system.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
Use a gradient elution to separate the complex mixture of degradation products.
-
MS detection: ESI in negative ion mode to detect the deprotonated molecular ions of the acidic degradation products.
-
Identify products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound to glucose.
Caption: Simplified pathway of this compound alkaline degradation.
Caption: General experimental workflow for studying this compound degradation.
References
- 1. Mathematical modeling of this compound hydrolysis in different types of reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
Technical Support Center: Overcoming Poor Solubility of Maltose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of maltose (B56501) in specific solvents.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding this compound solubility.
Q1: I am having difficulty dissolving this compound in an organic solvent. What am I doing wrong?
A1: this compound, a disaccharide composed of two glucose units, is a polar molecule.[1] Its solubility is highest in polar solvents, particularly water, due to the numerous hydroxyl (-OH) groups that can form hydrogen bonds.[2] In contrast, it has very low solubility in nonpolar organic solvents. You are likely observing this inherent chemical property. This compound is described as very slightly soluble in cold ethanol (B145695) (95%) and practically insoluble in ether.[3]
Q2: How does temperature affect the solubility of this compound in water?
A2: The solubility of this compound in water increases significantly with temperature. For example, at 10°C, the solubility is approximately 63.4-66.8 g/100 mL, while at 20°C, it is around 108 g/100 mL.[4] This positive temperature dependence is a key factor to consider when preparing aqueous solutions of this compound.
Q3: Can I dissolve this compound in ethanol?
A3: this compound is only very slightly soluble in cold ethanol.[3] However, its solubility in ethanol-water mixtures is dependent on the ethanol concentration and temperature. As the mass fraction of ethanol in an ethanol-water mixture increases, the solubility of this compound generally decreases.[5] Increasing the temperature can help to improve solubility in these mixtures.[5]
Q4: What is the solubility of this compound in Dimethyl Sulfoxide (DMSO)?
A4: One source suggests a solubility of 72 mg/mL for this compound monohydrate in fresh DMSO. It is also noted that moisture-absorbing DMSO can reduce solubility.
Q5: How does pH impact the solubility of this compound?
A5: The direct effect of pH on the solubility of this compound within a neutral to moderately acidic or alkaline range is not extensively documented in terms of quantitative data. For a 10% w/v aqueous solution, the pH is typically between 4.5 and 6.5.[3] It is important to note that extreme pH conditions can lead to the hydrolysis of the glycosidic bond in this compound, breaking it down into glucose molecules. This is a stability concern rather than a direct solubility issue. The optimal pH for the enzymatic production of this compound from liquefied starch is reported to be between 4.7 and 5.4.
Q6: Are there any techniques to enhance the solubility of this compound in organic solvents?
A6: Yes, several techniques can be employed to improve the solubility of this compound in solvents where it is poorly soluble. These methods, often used in pharmaceutical formulations, include:
-
Co-solvency: Using a mixture of solvents to increase solubility.
-
Solid Dispersions: Dispersing this compound in a solid carrier matrix.
-
Freeze-Drying (Lyophilization): Creating an amorphous, high-energy form of this compound that dissolves more readily.
Detailed protocols for these techniques are provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 10 | ~63.4 - 66.8[4] |
| Water | 20 | 108[1] |
| Ethanol (95%) | Cold | Very slightly soluble[3] |
| Ether | - | Practically insoluble[3] |
| Methanol | - | Slightly soluble |
| Benzene | - | Insoluble |
| DMSO | - | 7.2 (as monohydrate) |
Note: Data for some organic solvents is qualitative. Quantitative data for a wider range of temperatures and solvents is limited in publicly available literature.
Experimental Protocols
Here are detailed methodologies for key experiments to enhance this compound solubility.
Protocol 1: Enhancing this compound Solubility using Co-solvency
Objective: To dissolve this compound in a predominantly organic solvent system by using water as a co-solvent.
Materials:
-
This compound
-
Primary organic solvent (e.g., Ethanol, Isopropanol)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Volumetric flasks and pipettes
Procedure:
-
Determine the desired final concentration of this compound and the target solvent composition.
-
In a volumetric flask, add the required amount of this compound.
-
Add a small volume of deionized water to the this compound and stir to form a concentrated solution or a slurry. The amount of water will depend on the final desired solvent ratio.
-
Slowly add the primary organic solvent to the this compound-water mixture while stirring continuously.
-
Continue stirring until the this compound is completely dissolved. Gentle heating (e.g., to 40-50°C) can be applied to expedite dissolution, but be cautious of potential degradation at high temperatures.
-
Once dissolved, allow the solution to cool to room temperature.
-
Add the remaining volume of the organic solvent to reach the final desired concentration and solvent ratio.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution in a specific solvent.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common solvent for both this compound and the carrier (e.g., a water-ethanol mixture)
-
Rotary evaporator or a vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Select a hydrophilic carrier that is soluble in the target application solvent.
-
Determine the desired ratio of this compound to the carrier (e.g., 1:1, 1:2, 1:5 by weight).
-
Dissolve both the this compound and the carrier in a suitable common solvent in a round-bottom flask. A water-ethanol mixture is a common choice.
-
Ensure complete dissolution of both components with the aid of stirring or sonication.
-
Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to prevent degradation.
-
Continue the evaporation process until a solid film or mass is formed.
-
Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
The resulting solid dispersion powder can then be tested for its solubility in the target organic solvent.
Protocol 3: Enhancing this compound Solubility by Freeze-Drying (Lyophilization)
Objective: To produce an amorphous, high-surface-area form of this compound that exhibits enhanced solubility.
Materials:
-
This compound
-
Deionized water
-
Freeze-dryer (lyophilizer)
-
Flasks suitable for freeze-drying
-
Liquid nitrogen (optional, for snap-freezing)
Procedure:
-
Dissolve the this compound in a minimal amount of deionized water to form a concentrated solution.
-
Pour the this compound solution into a freeze-drying flask. Do not fill the flask more than one-third of its volume.
-
Freeze the solution. For a more porous structure, snap-freezing by swirling the flask in liquid nitrogen is recommended. Alternatively, freeze the solution in a freezer at -20°C or -80°C until completely solid.
-
Connect the frozen sample to the freeze-dryer.
-
Start the lyophilization process according to the manufacturer's instructions. The process involves applying a high vacuum and a controlled temperature increase to allow the frozen water to sublimate directly from a solid to a gas.
-
Continue the process until all the water has been removed, which will result in a dry, fluffy, amorphous powder of this compound.
-
This lyophilized this compound can then be tested for its improved solubility in the desired solvent.
Visualizations
Caption: Factors influencing the solubility of this compound.
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: Experimental workflow for preparing a this compound solid dispersion.
References
troubleshooting guide for inconsistent replicates in amylase assays
Welcome to the technical support center for amylase activity assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and achieve consistent, reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control in an amylase assay?
A1: Several parameters are critical for ensuring the accuracy and reproducibility of amylase assays:
-
Enzyme Concentration: The rate of reaction is directly proportional to the enzyme concentration, assuming the substrate is in excess.
-
Substrate Concentration: At low concentrations, the reaction rate increases with substrate concentration. However, the rate becomes independent of substrate concentration when it is high enough to saturate the enzyme.
-
Temperature: Enzymes have an optimal temperature range for activity. Deviations from this range can lead to a decrease in activity or even denaturation of the enzyme.[1] For instance, some amylase assays are conducted at 37°C.[2]
-
pH: Similar to temperature, enzymes have an optimal pH range. The pH of the buffer solution should be maintained within this range for maximal activity.[3] Human salivary amylase, for example, functions optimally near a neutral pH.[3]
-
Presence of Activators and Inhibitors: Amylase activity requires the presence of certain ions, such as calcium ions (Ca²⁺).[3] Conversely, substances like chelating agents (e.g., EDTA) or heavy metals can inhibit enzyme activity.[3]
Q2: How should I prepare my starch substrate solution for consistent results?
A2: Proper preparation of the starch solution is crucial to avoid variability. Starch solutions, particularly those made from soluble potato starch, can be prone to settling or forming gradients if left to stand.[3] It is recommended to dissolve the starch by boiling for a short period (e.g., 15 minutes) and then cooling it to room temperature before use.[3] Continuous stirring of the starch solution throughout the assay is also advised to ensure homogeneity.[3]
Q3: What are common interfering substances in biological samples?
A3: Biological samples can contain various endogenous substances that may interfere with amylase assays. A common issue is the presence of reducing sugars (e.g., glucose) in biological fluids or plant extracts.[3] These can react with detection reagents like 3,5-dinitrosalicylic acid (DNS), leading to a false positive signal and an overestimation of amylase activity.[3] To mitigate this, it is advisable to run a "substrate blank" containing only the substrate and buffer to check for contaminating reducing sugars.[3] Alternatively, using an assay method not based on reducing sugars, such as the starch-iodine test, or removing the interfering sugars through sample preparation can be effective.
Troubleshooting Guides
This section addresses specific problems you may encounter during your amylase activity assays in a direct question-and-answer format.
Q1: Why are my replicate readings inconsistent?
A1: Inconsistent results across replicates are a common frustration in amylase assays. The root cause often lies in subtle variations in experimental technique. Here are the most frequent culprits and their solutions:
-
Pipetting Errors: Small inaccuracies in pipetting volumes, especially of the enzyme or substrate, can lead to significant variations in the final readings.[3]
-
Inhomogeneous Enzyme or Substrate Solution: If the enzyme or substrate solutions are not uniformly mixed, different replicates will receive varying concentrations of reactants.[3] Starch solutions are particularly susceptible to this.[3]
-
Temperature Fluctuations: Even minor temperature differences between wells on a microplate or between tubes can alter the rate of the enzymatic reaction, leading to variability.[3]
-
"Plate Effects" in Microplate Assays: Evaporation from the wells at the edges of a microplate can concentrate the reactants, leading to artificially higher or lower readings in these outer wells compared to the inner wells.[3]
Below is a workflow to help diagnose the source of inconsistency in your replicates.
Caption: A logical workflow to diagnose and resolve inconsistent replicate readings in amylase assays.
Q2: My amylase activity is much lower or higher than expected. What are the possible causes?
A2: Deviations from the expected activity levels often point to issues with the assay conditions, the integrity of the reagents, or the characteristics of your sample.
For Lower-Than-Expected Activity:
-
Incorrect pH or Temperature: Enzymes have a narrow optimal range for both pH and temperature.[3] Operating outside of these ranges will significantly reduce enzyme activity.[3]
-
Enzyme Degradation: Amylase can lose activity if it has been stored improperly or subjected to multiple freeze-thaw cycles.[3]
-
Solution: Always store enzymes at their recommended temperature and prepare fresh dilutions for each experiment.[3]
-
-
Presence of Inhibitors: Your sample may contain substances that inhibit amylase activity.[3] Common inhibitors include chelating agents like EDTA (as amylase requires Ca²⁺ ions), certain heavy metals, and natural enzyme inhibitors found in plant extracts.[3]
-
Substrate Concentration Too Low: If the substrate concentration is not saturating, the reaction rate will be limited by the availability of the substrate, not the enzyme concentration.[3]
For Higher-Than-Expected Activity:
-
Incorrect Enzyme Dilution: The enzyme solution may be too concentrated, causing the reaction to proceed too quickly to be accurately measured within the linear range of the assay.[3]
-
Solution: Perform serial dilutions of your enzyme to find a concentration that results in a reaction rate that falls within the linear range of your assay.[3]
-
-
Contamination: The sample or reagents may be contaminated with other amylases or substances that interfere with the assay.[3]
-
High Background Signal: The presence of other reducing sugars in the sample can interfere with detection methods like the DNS assay, leading to an overestimation of activity.[3]
Q3: I'm observing high background noise or a high reading in my negative control. Why?
A3: A high background reading in a control that lacks the enzyme indicates that a non-enzymatic reaction or an interfering substance is contributing to the signal.
-
Contaminating Reducing Sugars: The substrate solution or the sample buffer may contain reducing sugars that react with the detection reagent (e.g., DNS).[3]
-
Solution: Run a "substrate blank" containing only the substrate and buffer to check for this. If the substrate is the source, a new, purer batch may be needed.
-
-
Reagent Instability: The detection reagent itself may be unstable and degrading, leading to a high background signal.
-
Solution: Prepare fresh detection reagents and store them according to the manufacturer's instructions.
-
Experimental Protocols
Key Experiment: DNS-Based Amylase Assay
The 3,5-dinitrosalicylic acid (DNS) method is a common colorimetric assay for measuring amylase activity. It relies on the reaction of DNS with the reducing sugars produced from the enzymatic hydrolysis of starch.
Principle: α-amylase hydrolyzes starch into smaller reducing sugars, such as maltose (B56501). In an alkaline solution and at high temperatures, the DNS reagent reacts with these reducing sugars to produce 3-amino-5-nitrosalicylic acid, an orange-red compound that can be quantified by measuring its absorbance at 540 nm.[3] The intensity of the color is directly proportional to the amount of reducing sugar produced and, therefore, to the amylase activity.[4]
Reagent Preparation:
| Reagent | Preparation |
| Phosphate (B84403) Buffer (e.g., 20 mM, pH 6.9) | Dissolve the appropriate amounts of sodium phosphate salts in distilled water and adjust the pH. |
| Starch Solution (1% w/v) | Dissolve 1 g of soluble potato starch in 100 mL of phosphate buffer by boiling for approximately 15 minutes. Cool to room temperature before use.[3] |
| DNS Reagent | A typical formulation involves dissolving 3,5-dinitrosalicylic acid and sodium potassium tartrate in sodium hydroxide (B78521) and water.[5] |
| This compound Standard (1 mg/mL) | Dissolve 100 mg of this compound in 100 mL of phosphate buffer.[3] |
Assay Procedure:
-
Standard Curve: Prepare a series of this compound standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) by diluting the stock standard.[3]
-
Enzyme Reaction:
-
Stopping the Reaction and Color Development:
-
Measurement:
-
Add a defined volume of distilled water to each tube and mix.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
-
Calculation: Determine the amount of reducing sugar produced in your samples by comparing their absorbance values to the this compound standard curve.
Caption: A generalized workflow for conducting a DNS-based amylase assay.
References
why is my amylase activity lower than expected with maltose
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with amylase activity assays, specifically when observing lower-than-expected results with maltose (B56501).
Frequently Asked Questions (FAQs)
Q1: Why is my α-amylase activity significantly lower when using this compound as a substrate compared to starch?
This is an expected result due to the fundamental mechanism of α-amylase. Alpha-amylase is an endo-amylase, meaning it cleaves α-1,4-glycosidic bonds within long-chain carbohydrates like starch and glycogen (B147801) to produce smaller oligosaccharides, including this compound and maltotriose.[1][2] It is not designed to efficiently hydrolyze the disaccharide this compound into glucose.[3] The enzyme responsible for breaking down this compound into two glucose molecules is maltase (an α-glucosidase).[4] Therefore, using this compound as a primary substrate for α-amylase will naturally result in very low or negligible activity.
Q2: Could the concentration of this compound in my reaction be inhibiting the enzyme?
Yes, this compound can inhibit amylase activity through two primary mechanisms:
-
Product Inhibition: Since this compound is a primary product of starch hydrolysis by amylase, its accumulation during the reaction can inhibit further enzyme activity.[5] Studies have shown that this compound acts as a competitive inhibitor by binding to the enzyme's active site, which prevents starch from binding.[6][7] This effect is concentration-dependent; as more this compound is produced, the rate of starch hydrolysis will decrease.
-
Substrate Inhibition: At very high concentrations, this compound itself can act as an inhibitor of some types of amylase, such as transglucosyl-amylase.[8] In this scenario, reaction rates decrease after reaching a maximum level despite further increases in this compound concentration.[8]
Q3: My amylase activity is low in general, even with starch as a substrate. What are the most common causes?
Low amylase activity can stem from several factors related to assay conditions and reagents. The most critical parameters to verify are pH, temperature, and the presence of necessary cofactors or potential inhibitors.[9][10]
-
Suboptimal pH: Amylase activity is highly dependent on pH. Most amylases function optimally within a specific pH range, and significant deviations can lead to reduced activity or denaturation.[1][9] For example, salivary amylase works best at a pH of 6.7-7.0, while fungal α-amylase often prefers a more acidic environment (pH 4.8-5.4).[1][11]
-
Incorrect Temperature: Temperature significantly influences reaction rates. Activity generally increases with temperature up to an optimum point, after which the enzyme begins to denature, causing a rapid loss of function.[9][12] For human amylase, the optimal temperature is around 37°C.[11]
-
Presence of Inhibitors: Your sample or buffer may contain substances that inhibit amylase activity. Common inhibitors include heavy metal ions, chelating agents (like EDTA, which removes essential Ca²⁺ ions), and certain naturally occurring compounds like tannins and phenolic acids.[1][13][14][15][16]
-
Enzyme Concentration and Integrity: The enzyme may be inactive due to improper storage, repeated freeze-thaw cycles, or simply being too dilute to produce a measurable signal.[9][17][18]
Q4: How can I determine the optimal conditions for my specific amylase?
To ensure reliable results, it is crucial to optimize the assay conditions for your enzyme. This typically involves running a series of experiments where you vary one parameter while keeping others constant.
-
pH Optimization: Prepare a series of buffers across a wide pH range (e.g., pH 4.0 to 10.0) and measure the enzyme activity at each pH to identify the optimum.
-
Temperature Optimization: Perform the assay at various temperatures (e.g., 25°C, 37°C, 50°C, 60°C) to find the temperature that yields the highest activity.[12]
-
Enzyme and Substrate Titration: To find the linear range of the assay, vary the enzyme concentration while keeping the substrate concentration constant and saturating.[19] Subsequently, with the optimal enzyme concentration, vary the substrate concentration to determine kinetic parameters like Kₘ and Vₘₐₓ.[19][20]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low amylase activity.
Summary of Key Experimental Parameters
The following table summarizes optimal conditions for common types of α-amylase. Note that these are general ranges, and specific optima may vary.
| Parameter | Fungal α-Amylase (e.g., Aspergillus oryzae) | Bacterial α-Amylase (e.g., Bacillus licheniformis) | Human Salivary/Pancreatic Amylase |
| Optimal pH | 4.8 - 5.4[1] | 5.5 - 7.0[21] | 6.7 - 7.0 |
| Optimal Temp. | 45°C - 55°C[1] | 70°C - 90°C (Thermostable)[22] | ~37°C[11] |
| Cofactors | Varies | Ca²⁺ | Ca²⁺, Cl⁻[23] |
| Common Inhibitors | Heavy metal ions, EDTA[24] | Heavy metal ions, EDTA | EDTA, Citrate (B86180), Fluoride[23] |
Troubleshooting Workflow
If you are experiencing low or no amylase activity, follow this logical workflow to identify the potential cause.
References
- 1. What Are the Factors That Affect Fungal Alpha Amylase Activity? - Jiangsu Yiming Biological Technology Co., Ltd [yimingbiotechnology.com]
- 2. What Are the Roles of A-amylase in this compound Production? - Jiangsu Yiming Biological Technology Co., Ltd [yimingbiotechnology.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Maltase - Wikipedia [en.wikipedia.org]
- 5. Enzyme kinetic approach for mechanistic insight and predictions of in vivo starch digestibility and the glycaemic index of foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of the effect of this compound on the direct binding of porcine pancreatic α-amylase to maize starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic and thermodynamic analysis of the inhibitory effects of this compound, glucose, and related carbohydrates on wheat β-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate inhibition of transglucosyl-amylase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. monash.edu [monash.edu]
- 10. scribd.com [scribd.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α-Amylase inhibitors: a review of raw material and isolated compounds from plant source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amylase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. scribd.com [scribd.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Optimized conditions for determining activity concentration of alpha-amylase in serum, with 1,4-alpha-D-4-nitrophenylmaltoheptaoside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
impact of pH and temperature on maltose stability in experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of maltose (B56501) under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by temperature and pH. High temperatures and extreme pH values (both acidic and alkaline) can lead to the degradation of this compound.
Q2: What happens to this compound at high temperatures?
A2: At elevated temperatures, this compound undergoes thermal degradation. This process involves the hydrolysis of the glycosidic bond, breaking down this compound into two glucose molecules.[1] At very high temperatures (e.g., 110-150°C), further degradation of glucose can occur, leading to the formation of organic acids (like formic, lactic, and levulinic acid) and 5-hydroxymethylfurfural (B1680220) (HMF).[1] This can be observed as a decrease in the pH of the solution and browning.[1]
Q3: How does pH affect this compound stability?
A3: this compound is susceptible to hydrolysis under both acidic and alkaline conditions.
-
Acidic Conditions: Low pH catalyzes the hydrolysis of the glycosidic linkage in this compound, yielding glucose. The rate of this hydrolysis increases as the pH decreases and the temperature rises.
-
Neutral Conditions: Near a neutral pH, this compound is relatively stable at moderate temperatures. However, at high temperatures, degradation can still occur.
-
Alkaline Conditions: In alkaline solutions, this compound can also undergo degradation. This can involve isomerization and other reactions leading to the formation of various acidic products.
Q4: What are the typical degradation products of this compound?
A4: The primary degradation product of this compound under most conditions is glucose , formed by hydrolysis. Under more severe conditions, such as high heat and extreme pH, glucose can further degrade into other compounds, including:
-
5-Hydroxymethylfurfural (HMF)
-
Organic acids (e.g., formic acid, lactic acid, levulinic acid)[1]
Q5: How can I prevent this compound degradation during my experiments?
A5: To minimize this compound degradation, it is recommended to:
-
Control the temperature of your experiment, avoiding unnecessarily high temperatures.
-
Maintain the pH of your solution within a stable range for this compound, preferably close to neutral, unless your experimental protocol requires acidic or alkaline conditions.
-
For long-term storage of this compound solutions, it is advisable to store them at low temperatures (-20°C or -80°C) and at a neutral pH.[2]
-
Use high-purity water and reagents to avoid contaminants that could catalyze degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound into smaller sugars (glucose) or other byproducts. | 1. Analyze a fresh, high-purity standard of this compound to confirm its retention time. 2. Run standards of potential degradation products like glucose and HMF to identify the unknown peaks. 3. Review the pH and temperature of your experimental buffers and conditions to ensure they are within the optimal range for this compound stability. |
| Decrease in pH of the this compound solution over time | Thermal degradation of this compound leading to the formation of acidic byproducts. | 1. Monitor the temperature of your experiment closely. If possible, conduct the experiment at a lower temperature. 2. Use a buffered solution to maintain a stable pH throughout the experiment. |
| Browning or color change of the solution | Caramelization or Maillard reactions at high temperatures, leading to the formation of colored compounds. | 1. Lower the incubation temperature. 2. If possible, conduct the experiment in an oxygen-free environment to minimize oxidative browning. |
| Inconsistent results between experimental batches | Variability in the stability of the this compound stock solution. | 1. Prepare fresh this compound stock solutions for each experiment. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] 3. Verify the storage conditions of your this compound powder and solutions. |
Data Presentation
Table 1: Effect of Temperature and Time on this compound Degradation at an Initial Neutral pH
Data synthesized from a study on the thermal degradation of a 20% (w/w) this compound solution.[1][4]
| Temperature (°C) | Heating Time (h) | Final pH | This compound Remaining ( g/100 mL) |
| 110 | 1 | 3.78 | 19.87 |
| 3 | 3.62 | 19.54 | |
| 5 | 3.51 | 19.21 | |
| 130 | 1 | 3.55 | 18.98 |
| 3 | 3.28 | 17.65 | |
| 5 | 3.12 | 16.32 | |
| 150 | 1 | 3.21 | 16.01 |
| 3 | 3.03 | 13.35 | |
| 5 | Not Reported | 10.69 |
Table 2: Effect of Initial pH on this compound Decomposition at 220°C
Data from a study on this compound decomposition in subcritical water.[5]
| Initial pH | Observation |
| 5.87 | Slower initial decomposition rate. |
| 4.26 | More rapid decomposition compared to pH 5.87. |
| 3.70 | Fastest decomposition rate among the tested pH values. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under specific stress conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Purified water (HPLC grade)
- pH meter
- Incubator or water bath
- HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
- Appropriate HPLC column for sugar analysis (e.g., amino or ligand-exchange column)
2. Procedure:
- Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.
- Acid Hydrolysis:
- Mix 5 mL of the this compound stock solution with 5 mL of 0.1 M HCl.
- Incubate the mixture at 60°C.
- Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.
- Alkaline Degradation:
- Mix 5 mL of the this compound stock solution with 5 mL of 0.1 M NaOH.
- Incubate the mixture at 60°C.
- Withdraw aliquots at the same time points as the acid hydrolysis.
- Neutralize the aliquots with 0.1 M HCl before HPLC analysis.
- Thermal Degradation:
- Incubate 5 mL of the this compound stock solution (in purified water) at 60°C and a higher temperature (e.g., 90°C).
- Withdraw aliquots at the specified time points.
- HPLC Analysis:
- Analyze the collected aliquots using a suitable HPLC method to quantify the remaining this compound and identify degradation products like glucose.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
This protocol provides a general method for the analysis of this compound and glucose.
1. HPLC System:
- Column: A column suitable for carbohydrate analysis, such as a Bio-Rad Aminex HPX-87P column.
- Mobile Phase: HPLC grade water, filtered and degassed.[6]
- Flow Rate: 0.6 mL/min.[6]
- Column Temperature: 80-85°C.[6]
- Detector: Refractive Index Detector (RID).
- Injection Volume: 10-50 µL.[6]
2. Standard Preparation:
- Prepare individual stock solutions of this compound and glucose (e.g., 1 mg/mL) in purified water.
- Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
3. Sample Preparation:
- Filter all samples through a 0.2 µm syringe filter before injection to remove any particulate matter.[6]
- If necessary, dilute the samples to fall within the calibration range.
4. Analysis:
- Inject the standards and samples onto the HPLC system.
- Identify and quantify the this compound and glucose peaks based on the retention times and calibration curves of the standards.
Visualizations
Caption: this compound degradation pathway under the influence of heat and pH.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Contamination Issues in Maltose Stock Solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent contamination in maltose (B56501) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my this compound stock solution?
A1: Contamination in your this compound stock solution can manifest in several ways. The most common indicators include:
-
Turbidity or Cloudiness: A clear solution becoming cloudy or turbid is a primary sign of bacterial growth.[1][2]
-
Color Change: A sudden drop in pH due to bacterial metabolism can cause a color change in media containing a pH indicator, often turning it yellow.[1][2][3] Conversely, some anaerobic bacteria can cause the medium to become more basic, appearing pink.[2] Fungal contamination can also lead to color changes, sometimes creating white spots or yellow precipitates.[3]
-
Visible Particles or Sediments: You might observe small, motile particles when viewed under a microscope, indicating bacterial contamination.[1][2] Fungal contamination can appear as filamentous structures or clumps.[3]
-
Surface Film: A slight film may develop on the surface of the solution, which dissipates when the container is moved.[2]
-
Unpleasant Odor: Some bacterial contamination can produce a sour or unpleasant odor.[1]
Q2: What are the primary sources of contamination in laboratory solutions?
A2: Contamination can be introduced from various sources within the laboratory environment.[4] Key sources include:
-
Airborne Microorganisms: The laboratory air contains microorganisms that can settle into your solution if left exposed.[4][5]
-
Personnel: An experimenter's skin, clothing, and breath are potential sources of contamination.[3] Improper hygiene and technique are significant contributors.[6]
-
Equipment and Supplies: Non-sterile equipment such as glassware, pipettes, and storage bottles can introduce contaminants.[3][5]
-
Reagents and Water: The water and reagents used to prepare the solution can be a source of both biological and chemical contaminants.[5][7][8]
-
Improper Aseptic Technique: Failure to follow strict aseptic techniques is a leading cause of contamination.[1][9][10] This includes working outside of a laminar flow hood, improper handling of sterile items, and cross-contamination.[6][9]
Q3: How can I prevent contamination when preparing my this compound stock solution?
A3: Preventing contamination requires adherence to strict aseptic techniques and good laboratory practices.[4][6] Key prevention measures include:
-
Work in a Sterile Environment: Conduct all manipulations inside a certified laminar flow hood that has been running for at least 30 minutes before use.[9]
-
Proper Personal Protective Equipment (PPE): Wear gloves, a clean lab coat, and other appropriate PPE to minimize the introduction of contaminants from your body.[11]
-
Sterilize Equipment and Glassware: Ensure all glassware, stir bars, and other equipment are properly sterilized, typically by autoclaving.[12]
-
Use High-Quality Reagents: Utilize sterile, high-purity water and reagents certified for your application.[5]
-
Aseptic Handling: Disinfect all surfaces and item surfaces with 70% ethanol (B145695) before placing them in the hood.[10][12] Avoid talking, coughing, or sneezing in the direction of your sterile materials.[13]
-
Proper Storage: Store the sterile this compound solution in a sealed, sterile container at an appropriate temperature to inhibit microbial growth.
Q4: What is the best method to sterilize my this compound stock solution?
A4: The choice of sterilization method is critical for sugar solutions to avoid degradation.
-
Sterile Filtration: This is the recommended method for heat-sensitive solutions like this compound. Passing the solution through a 0.2 µm filter will remove most bacteria.[14] This method avoids the heat from autoclaving which can cause caramelization or the Maillard reaction, a chemical reaction between amino acids and reducing sugars that can produce substances inhibitory to microbial growth.[14]
-
Autoclaving (with caution): While autoclaving is a common sterilization method, it can degrade sugars.[14][15] If autoclaving is necessary, it is crucial to use the minimum effective time and temperature. Studies have shown that autoclaving sugar solutions can lead to the formation of toxic byproducts that may inhibit bacterial growth in subsequent experiments.[16]
Q5: My this compound solution is cloudy, what should I do?
A5: A cloudy solution is a strong indicator of microbial contamination.[1][2]
-
Do not use the solution: Using a contaminated solution will compromise your experimental results.
-
Visually inspect: Check for other signs of contamination like color change or visible growth.
-
Microscopic examination: A small sample can be examined under a microscope to confirm the presence of bacteria or yeast.
-
Discard the solution: It is generally recommended to discard the contaminated solution immediately to prevent cross-contamination of other reagents and cultures.[2]
-
Review your protocol: Carefully review your preparation and handling procedures to identify potential sources of the contamination.[5]
Q6: I suspect fungal contamination in my this compound solution. How can I confirm and what should I do?
A6: Fungal contamination often appears as visible filamentous structures or turbidity in the medium.[3][17]
-
Confirmation:
-
Action:
-
Discard: As with bacterial contamination, it is best to discard the solution to prevent spreading the contamination.
-
Decontaminate: Thoroughly clean and disinfect the work area, incubator, and any equipment that may have come into contact with the contaminated solution.[12]
-
Antifungal Agents: For ongoing experiments where discarding is not an option, antifungal agents like Amphotericin B or Nystatin can be used, but this is a treatment, not a prevention, and may interfere with your experiment.[3][17]
-
Q7: How can I test the sterility of my this compound stock solution?
A7: To confirm the sterility of your solution, you can perform a sterility test.
-
Procedure:
-
Aseptically transfer a small aliquot of your this compound solution to a sterile tube containing a general-purpose sterile liquid culture medium, such as Tryptic Soy Broth.
-
Incubate the tube at 30-35°C for bacteria and 20-25°C for fungi for a period of 14 days.
-
Observe the culture medium for any signs of turbidity, which would indicate microbial growth and therefore contamination of your stock solution.
-
Data Summary
Table 1: Comparison of Sterilization Methods for this compound Solutions
| Sterilization Method | Principle | Advantages | Disadvantages | Suitability for this compound Solutions |
| Sterile Filtration | Physical removal of microorganisms by passing the solution through a 0.2 µm filter. | - Avoids heat, preventing sugar degradation (caramelization, Maillard reaction).[14]- Fast and effective for small volumes. | - Does not remove viruses or mycoplasma.- Filter can clog with viscous or particulate-laden solutions.- Requires aseptic technique during filtration to prevent re-contamination. | Highly Recommended |
| Autoclaving | Uses high-pressure steam at elevated temperatures (e.g., 121°C) to kill microorganisms. | - Kills bacteria, spores, fungi, and viruses.- Reliable and well-understood method. | - Can cause degradation of heat-sensitive compounds like this compound.[14][15][16]- Potential for formation of inhibitory byproducts.[14] | Use with Caution - only if filtration is not possible and with minimal heat exposure. |
Experimental Protocols
Protocol 1: Sterility Testing of this compound Stock Solution
Objective: To determine if a prepared this compound stock solution is free from microbial contamination.
Materials:
-
This compound stock solution to be tested
-
Sterile Tryptic Soy Broth (TSB) tubes
-
Sterile pipettes
-
Laminar flow hood
-
Incubator set at 30-35°C
-
Incubator set at 20-25°C
Methodology:
-
Perform all steps under strict aseptic conditions within a laminar flow hood.[9]
-
Label two sterile TSB tubes with the this compound solution identification and the date.
-
Aseptically transfer 1 mL of the this compound stock solution into each of the labeled TSB tubes using a sterile pipette.
-
Incubate one tube at 30-35°C for the detection of bacteria.
-
Incubate the second tube at 20-25°C for the detection of fungi.
-
Observe the tubes for any signs of turbidity (cloudiness) daily for 14 days.
-
Interpretation of Results:
-
No Turbidity: If the TSB remains clear after 14 days, the this compound stock solution is considered sterile.
-
Turbidity: If the TSB becomes cloudy, it indicates microbial contamination in the this compound stock solution. The solution should be discarded.
-
Visualizations
Caption: Aseptic workflow for preparing sterile this compound stock solutions.
Caption: Logical steps for troubleshooting a suspected this compound solution contamination.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. Bacteria - UNC Lineberger [unclineberger.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. arcjournals.org [arcjournals.org]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Aseptic Compounding: Quality & Efficiency in Pharma Services [adragos-pharma.com]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emdgroup.com [emdgroup.com]
- 9. Aseptic Techniques | Pharmlabs [pharmlabs.unc.edu]
- 10. Sterile Techniques And Role Of Pharmacists And Technicians To Reduce Healthcare-Associated Infections | AsepticEnclosures [asepticenclosures.com]
- 11. plantcelltechnology.com [plantcelltechnology.com]
- 12. How to Prevent Contamination in the Lab - Labtag Blog [blog.labtag.com]
- 13. edutracker.com [edutracker.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Antifungals Reagents in Cell Culture [sigmaaldrich.com]
Technical Support Center: Addressing Variability in Maltose Uptake Rates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in maltose (B56501) uptake experiments with mammalian cell lines. The information is designed to diagnose and resolve common issues to ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: How do mammalian cells take up this compound?
A1: The precise mechanism for this compound uptake across the plasma membrane of many common mammalian cell lines is not well-characterized. Current evidence suggests two primary possibilities:
-
Extracellular/Membrane-Bound Hydrolysis: This is the well-established mechanism in the small intestine. The enzyme sucrase-isomaltase (SI), located on the brush border of enterocytes, hydrolyzes this compound into two glucose molecules.[1][2][3] These glucose molecules are then transported into the cell by glucose transporters such as SGLT1 (sodium-glucose cotransporter 1) and GLUT2.[4][5] Some non-intestinal cell lines, like Caco-2, express SI and utilize this mechanism.[6][7] It is possible that other cell types express membrane-bound or secreted α-glucosidases that break down this compound extracellularly.[8]
-
Direct Transport and Intracellular Hydrolysis: Studies with Chinese Hamster Ovary (CHO) cells have shown that they can consume this compound, particularly in the absence of glucose.[9] Recent findings suggest that this process involves the lysosomal enzyme acid α-glucosidase (GAA), implying that this compound may be taken up by the cell, possibly via endocytosis, and transported to the lysosome for hydrolysis into glucose.[10][11] A specific plasma membrane transporter for this compound in most mammalian cells has not yet been identified.
Q2: What are the primary sources of variability in this compound uptake assays?
A2: Variability in cell-based assays can be introduced at multiple stages. Key sources include inconsistencies in cell culture conditions such as cell density, passage number, and media composition.[12][13] The handling of cells, including pipetting technique and incubation times, can also significantly impact results. For this compound uptake specifically, variability can arise from differences in the expression of relevant glucose transporters (if hydrolysis occurs extracellularly) or potential this compound transporters, and the activity of hydrolytic enzymes.
Q3: What methods are commonly used to measure this compound uptake?
A3: Given that this compound is a disaccharide of glucose, methods to measure its uptake are often adapted from glucose uptake assays:
-
Radiolabeled this compound Uptake Assay: This is a direct method using [¹⁴C]-maltose or [³H]-maltose. Cells are incubated with the radiolabeled sugar, and the amount of radioactivity taken up by the cells is measured using a scintillation counter. This method is highly sensitive but requires handling of radioactive materials.
-
Fluorescent Glucose Analog (2-NBDG) Assay: This is an indirect method. Since this compound is hydrolyzed into glucose, the uptake of the resulting glucose can be measured using the fluorescent analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[1][14] It is important to note that some studies have questioned the specificity of 2-NBDG, suggesting its uptake may not always be exclusively mediated by glucose transporters.
-
Enzymatic Glucose Assay: This method involves incubating cells with this compound and then measuring the depletion of this compound from the medium or the appearance of glucose in the medium. Alternatively, intracellular glucose levels can be measured after cell lysis. Commercial kits are available for the colorimetric or fluorometric detection of glucose.
Q4: Why are my results inconsistent between different cell passages?
A4: Cell lines can undergo significant changes with increasing passage numbers. These changes can include alterations in growth rate, morphology, gene expression, and protein expression.[12][13] Specifically, the expression levels of membrane transporters and metabolic enzymes can change, which would directly impact this compound uptake and metabolism.[12] It is crucial to use cells within a consistent and narrow range of passage numbers for all experiments to ensure reproducibility.
Troubleshooting Guide
High Variability Between Replicate Wells
Question: I am observing high well-to-well variability in my this compound uptake assay. What could be the cause?
Answer: High variability between replicates is a common issue in plate-based assays and can obscure true experimental effects. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Inconsistent Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Pipette carefully and consistently. Consider gently swirling the plate in a figure-eight pattern to evenly distribute the cells. |
| Pipetting Inaccuracies | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and maintain a consistent technique for all additions of reagents and washing steps. |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to different results. Avoid using the outer wells or fill them with sterile media or PBS to maintain humidity. |
| Incomplete Reagent Mixing | Gently mix the plate on a shaker after adding reagents, being careful to avoid cross-contamination. |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubations. Avoid placing plates on cold surfaces before reading. |
Low or No Signal
Question: My uptake assay is showing a very weak signal or no signal above background. What are the common causes?
Answer: A low signal can stem from several factors, from suboptimal assay conditions to the biology of the cell line itself.
| Potential Cause | Recommended Solution(s) |
| Low Transporter/Enzyme Expression | The cell line used may have very low levels of the necessary transporters (for glucose derived from this compound) or hydrolytic enzymes. Confirm the expression of candidate transporters (e.g., SGLT1, GLUTs) or enzymes (e.g., sucrase-isomaltase, GAA) via RT-qPCR or Western blot. |
| Insufficient Cell Starvation | For assays measuring the uptake of glucose derived from this compound, cells need to be starved of glucose to upregulate glucose transporters (GLUTs). Starvation times can range from 1 to 16 hours. Optimize the starvation period for your specific cell line.[13] |
| Competition from Endogenous Glucose | Ensure that the assay medium is free of glucose, which will compete with the uptake of glucose derived from this compound. |
| Suboptimal Probe/Substrate Concentration | For fluorescent or radioactive assays, the concentration of the labeled substrate is critical. Too low a concentration will result in a weak signal. Perform a concentration-response curve to determine the optimal concentration. |
| Inadequate Incubation Time | The incubation time with the substrate needs to be long enough for sufficient uptake but short enough to remain in the linear range of uptake. Perform a time-course experiment to determine the optimal incubation time. |
| Poor Cell Health | Unhealthy or stressed cells will not exhibit optimal metabolic activity. Ensure cells are healthy and at an appropriate confluency (typically 70-90%) before starting the assay. |
High Background Signal
Question: My fluorescent assay has very high background readings, making it difficult to detect a specific signal. How can I reduce it?
Answer: High background can be caused by non-specific binding of the probe or by cellular autofluorescence.
| Potential Cause | Recommended Solution(s) |
| Cellular Autofluorescence | Intrinsic fluorescence from cellular components like NADH and riboflavin (B1680620) can cause background. Use phenol (B47542) red-free media for the assay. If possible, use red-shifted fluorescent probes. |
| Non-specific Probe Binding | High concentrations of fluorescent probes like 2-NBDG can lead to non-specific binding to cell membranes or the well plate. Reduce the probe concentration. |
| Insufficient Washing | Increase the number and/or duration of washing steps with ice-cold PBS after incubation with the probe to remove all extracellular probe. |
| Reagent-Specific Issues | Test the reagents in wells with media alone (no cells) to determine if they are the source of the high signal. Ensure all reagents are fresh and have been stored correctly. |
Quantitative Data Summary
Variability in this compound uptake can be influenced by a multitude of experimental factors. The following table summarizes key parameters that can be optimized to reduce variability.
| Parameter | Factor | Typical Range/Condition | Impact on Variability |
| Cell Line | Passage Number | < 20 passages from thawing | High passage numbers can alter transporter and enzyme expression.[12][13] |
| Confluency | 70-90% | Over-confluent or sparse cultures can have altered metabolic rates. | |
| Culture Conditions | Serum Concentration | 0-10% | Serum contains growth factors that can alter transporter expression and activity. Serum starvation is often used to upregulate glucose transporters.[13] |
| Glucose Concentration | Glucose-free for starvation | High glucose in culture media can down-regulate glucose transporter expression. | |
| Assay Protocol | Starvation Time | 1-16 hours | Optimizes transporter expression on the cell surface. |
| Substrate Concentration | Varies (e.g., 50-200 µM for 2-NBDG) | Must be optimized for each cell line to ensure signal is in the linear range. | |
| Incubation Time | 5-60 minutes | Should be in the linear range of uptake; longer times can lead to saturation or product inhibition. |
The specific consumption rate of this compound has been determined for CHO cells, providing a quantitative benchmark.
| Cell Line | Parameter | Value | Reference |
| CHO-K1 | Specific this compound Consumption Rate | 0.257 ng/cell/day | [9] |
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol provides a method for directly measuring the uptake of this compound using a radiolabeled substrate.
Materials:
-
Cells of interest cultured in 24-well plates
-
[¹⁴C]-Maltose or [³H]-Maltose
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation fluid and vials
-
Scintillation counter
-
Protein assay reagents (e.g., BCA or Bradford)
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of the assay.
-
Cell Starvation (Optional but Recommended): On the day of the assay, aspirate the culture medium, wash the cells once with warm PBS, and incubate in glucose-free and serum-free medium for 1-4 hours at 37°C.
-
Initiate Uptake: Aspirate the starvation medium. Add pre-warmed Uptake Buffer containing the desired concentration of radiolabeled this compound (and any test compounds). To determine non-specific uptake, include a set of wells with a high concentration of unlabeled this compound (e.g., 100-fold excess).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). This time should be within the linear range of uptake, which should be determined in a preliminary time-course experiment.
-
Terminate Uptake: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Protein Normalization: Use a portion of the cell lysate to determine the total protein concentration for each well using a standard protein assay.
-
Data Analysis: Subtract the CPM from the non-specific uptake wells from all other wells. Normalize the specific uptake (CPM) to the protein concentration (mg) and the incubation time (min).
Protocol 2: Fluorescent Assay for this compound-Derived Glucose Uptake
This protocol uses the fluorescent glucose analog 2-NBDG to indirectly measure this compound utilization by quantifying the uptake of glucose produced from this compound hydrolysis.
Materials:
-
Cells of interest cultured in a 96-well black, clear-bottom plate
-
This compound
-
2-NBDG
-
Glucose-free, phenol red-free culture medium
-
Ice-cold PBS
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve 70-90% confluency on the day of the assay.
-
Cell Starvation: Aspirate the culture medium, wash cells with warm PBS, and incubate in glucose-free, serum-free, phenol red-free medium for 2-16 hours at 37°C.
-
Pre-incubation with this compound: Aspirate the starvation medium and add glucose-free medium containing the desired concentration of this compound. Incubate for a period to allow for hydrolysis (e.g., 30-60 minutes).
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-200 µM. Incubate for 15-30 minutes at 37°C.
-
Controls:
-
Negative Control: Wells with cells but no 2-NBDG (to measure autofluorescence).
-
Positive Control: Wells with cells, 2-NBDG, and a known stimulator of glucose uptake (e.g., insulin (B600854) for insulin-responsive cells).
-
Inhibition Control: Wells with cells, this compound, 2-NBDG, and a glucose transport inhibitor (e.g., cytochalasin B or phloretin) to confirm that the 2-NBDG uptake is transporter-mediated.
-
-
Terminate Uptake: Aspirate the 2-NBDG solution and wash the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Add ice-cold PBS or an appropriate assay buffer to the wells. Measure the fluorescence using a plate reader (e.g., Ex/Em = 485/535 nm). Alternatively, cells can be detached and analyzed by flow cytometry.
-
Data Analysis: Subtract the background fluorescence (from negative control wells) from all readings. Normalize the fluorescence signal to cell number or protein content if significant variations in cell density are expected.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and Caco-2 Cell Transport Assay of Chito-Oligosaccharides Nano-Liposomes Based on Layer-by-Layer Coated [mdpi.com]
- 3. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Princeton cancer researchers find that tumors’ metabolism is slower than suspected [princeton.edu]
- 6. Different sucrose-isomaltase response of Caco-2 cells to glucose and this compound suggests dietary this compound sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound utilization by extracellular hydrolysis followed by glucose transport in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of this compound as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound metabolism in serum free CHO culture involves lysosomal acid α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rewiring Cancer Metabolism | Harvard Medical School [hms.harvard.edu]
- 13. Frontiers | Advances of Glycometabolism Engineering in Chinese Hamster Ovary Cells [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Maltose vs. Sucrose as Carbon Sources for Yeast: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of a carbon source is a critical factor in optimizing yeast fermentation processes for various applications, from biofuel production to the synthesis of therapeutic proteins. Maltose (B56501) and sucrose (B13894), both disaccharides, are common and economically significant carbon sources for the industrial workhorse Saccharomyces cerevisiae. While both sugars are readily metabolized, their distinct chemical structures and metabolic pathways lead to significant differences in fermentation kinetics, biomass yield, and gene regulation. This guide provides an objective comparison of this compound and sucrose as carbon sources for yeast, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.
Molecular and Metabolic Overview
This compound is a disaccharide composed of two α-D-glucose units linked by an α-1,4 glycosidic bond. In contrast, sucrose is a disaccharide formed from one α-D-glucose unit and one β-D-fructose unit, joined by an α-1,β-2 glycosidic linkage.[1] These structural differences dictate the initial steps of their metabolism by yeast.
Sucrose metabolism is initiated extracellularly. The enzyme invertase (encoded by SUC genes, primarily SUC2), is secreted into the periplasmic space where it hydrolyzes sucrose into glucose and fructose. These monosaccharides are then transported into the cell via hexose (B10828440) transporters and enter the glycolytic pathway.[2][3]
This compound metabolism , conversely, begins with the transport of the intact disaccharide across the cell membrane by a specific this compound permease (encoded by MALT genes). Once inside the cell, this compound is hydrolyzed into two glucose molecules by the enzyme maltase (encoded by MALS genes). These glucose molecules then enter glycolysis.[4]
Comparative Performance Data
The choice between this compound and sucrose can significantly impact key fermentation parameters. The following tables summarize quantitative data from studies comparing the performance of Saccharomyces cerevisiae on these two carbon sources.
| Parameter | This compound | Sucrose | Observations | Reference |
| Biomass Yield (g biomass / g sugar) | ~0.12 (anaerobic) | ~0.16 (anaerobic, inferred from glucose) | Biomass yield on this compound is approximately 25% lower than on glucose (and by extension, sucrose) under anaerobic, sugar-limited conditions. This is attributed to the energy (1 ATP per mole of this compound) required for the proton symport mechanism of this compound transport.[4][5] Under dynamic feast/famine conditions, a significant decrease in biomass yield was observed for this compound, while it was maintained for sucrose.[4][6][7] | Weusthuis et al. (1993)[5]; Verhagen et al. (2025)[4][6][7] |
| Maximum Specific Growth Rate (μmax) (h⁻¹) | Varies by strain and conditions | Varies by strain and conditions | Some industrial yeast strains exhibit a preference for sucrose, followed by glucose and fructose, and finally this compound.[8] However, specific growth rates are highly dependent on the yeast strain and fermentation conditions. | (General observation from multiple sources) |
| Ethanol (B145695) Yield (g ethanol / g sugar) | Varies by strain and conditions | Varies by strain and conditions | Studies have shown that under certain conditions, there is no statistically significant difference in the final ethanol output between this compound and sucrose.[9] However, other reports suggest that at high concentrations (22%), this compound fermentation can be limited, but this can be overcome by mutations in the COMPASS complex, leading to up to 29% more ethanol production.[10] | Cummins et al.[9]; Hu et al. (2003)[10] |
| CO₂ Production Rate | Generally slower | Generally faster | Experiments measuring CO₂ evolution have shown a faster rate of production with sucrose compared to this compound.[11] This is likely due to the rapid extracellular hydrolysis of sucrose into readily fermentable glucose and fructose. | Unnamed student experiment, UBC[11] |
Signaling Pathways and Gene Regulation
The utilization of this compound and sucrose is tightly regulated at the genetic level, primarily through induction by the specific sugar and repression by glucose.
This compound Utilization Pathway (MAL Genes)
The metabolism of this compound is controlled by the MAL gene family, which consists of at least five unlinked loci (MAL1, MAL2, MAL3, MAL4, and MAL6). Each active locus typically contains three genes:
-
MALR (MAL-activator): Encodes a transcriptional activator protein that is essential for the expression of the other MAL genes.
-
MALT (this compound permease): Encodes the transporter protein responsible for bringing this compound into the cell.
-
MALS (maltase): Encodes the intracellular enzyme that hydrolyzes this compound into two glucose molecules.
The expression of the MALT and MALS genes is induced by the presence of intracellular this compound and is subject to glucose repression. The MAL-activator (MalR) requires this compound to activate transcription.[12][13] The RAS/protein kinase A (PKA) pathway has been shown to negatively regulate this compound utilization.[10]
Sucrose Utilization Pathway (SUC Genes)
Sucrose metabolism is primarily regulated by the SUC2 gene, which encodes for invertase. SUC2 produces two forms of the enzyme: a secreted, glycosylated form and an intracellular, non-glycosylated form. The secreted form is responsible for the extracellular hydrolysis of sucrose. The expression of the secreted invertase is repressed by high concentrations of glucose and is induced by low levels of glucose.[3][9] The cAMP-dependent protein kinase A (PKA) pathway is activated by glucose and sucrose, playing a role in the signaling cascade.
Experimental Protocols
The following is a detailed protocol for a comparative fermentation experiment to evaluate this compound and sucrose as carbon sources for Saccharomyces cerevisiae.
Objective
To quantitatively compare the specific growth rate, biomass yield, and ethanol production of Saccharomyces cerevisiae when grown on this compound versus sucrose as the sole carbon source in a controlled batch fermentation.
Materials
-
Saccharomyces cerevisiae strain (e.g., CEN.PK113-7D)
-
Yeast extract
-
Peptone
-
This compound (anhydrous)
-
Sucrose
-
Antifoam agent (e.g., Antifoam 204)
-
Sterile deionized water
-
Bioreactor (e.g., 2L stirred-tank) equipped with pH, temperature, and dissolved oxygen probes
-
Spectrophotometer
-
HPLC with a refractive index detector and a suitable column for sugar and ethanol analysis
-
Hemocytometer or automated cell counter
-
Standard laboratory glassware, sterile consumables, and safety equipment
Experimental Workflow
Detailed Methodology
-
Media Preparation:
-
Prepare two types of fermentation media: Yeast Peptone this compound (YPM) and Yeast Peptone Sucrose (YPS).
-
For 1 liter of media, use 10 g/L yeast extract, 20 g/L peptone, and 20 g/L of either this compound or sucrose.
-
Prepare a separate, concentrated stock solution of the sugar (e.g., 200 g/L) and autoclave it separately from the yeast extract and peptone solution to prevent caramelization.
-
Aseptically combine the sterile sugar solution with the sterile yeast extract and peptone solution in the bioreactor just before inoculation.
-
-
Inoculum Preparation:
-
Inoculate a single colony of S. cerevisiae into a flask containing Yeast Peptone Dextrose (YPD) broth.
-
Incubate overnight at 30°C with shaking (e.g., 200 rpm) to obtain a seed culture in the exponential growth phase.
-
-
Bioreactor Setup and Fermentation:
-
Prepare and sterilize the bioreactor according to the manufacturer's instructions.
-
Aseptically add the YPM or YPS medium to the bioreactor.
-
Calibrate the pH and dissolved oxygen probes.
-
Set the temperature to 30°C and the agitation to a level that ensures homogeneity without excessive shear stress (e.g., 300 rpm).
-
Control the pH at a setpoint of 5.0 by the automated addition of a base (e.g., 2M NaOH).
-
Inoculate the bioreactor with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
-
Sampling and Analysis:
-
Take samples aseptically from the bioreactor at regular intervals (e.g., every 2 hours) for 24-48 hours or until the carbon source is depleted.
-
For each sample, immediately measure the OD₆₀₀ using a spectrophotometer.
-
Determine cell viability using a hemocytometer and a suitable stain (e.g., methylene (B1212753) blue).
-
Centrifuge a portion of the sample to pellet the cells. Store the supernatant at -20°C for later analysis.
-
Analyze the supernatant for sugar (this compound or sucrose, glucose, fructose) and ethanol concentrations using HPLC.
-
-
Data Analysis:
-
Specific Growth Rate (μ): Calculate from the slope of the natural log of the OD₆₀₀ versus time during the exponential growth phase.
-
Biomass Yield (Yx/s): Determine the maximum biomass concentration (converted from OD₆₀₀ using a predetermined correlation factor) and divide it by the total amount of sugar consumed.
-
Ethanol Yield (Yp/s): Calculate the maximum ethanol concentration produced and divide it by the total amount of sugar consumed.
-
Conclusion
The choice between this compound and sucrose as a carbon source for yeast fermentation is multifaceted and depends on the specific goals of the process.
-
For maximizing biomass yield , sucrose is generally the superior choice, as the energetic cost of this compound transport leads to a lower biomass yield.[4][5]
-
For processes where rapid fermentation is desired , sucrose may be advantageous due to its rapid extracellular hydrolysis into readily fermentable monosaccharides, leading to a higher initial rate of CO₂ production.[11]
-
Ethanol production can be comparable between the two sugars under standard conditions, but at high substrate concentrations, this compound fermentation may be inhibited.[9][10]
-
Gene regulation is a key consideration, as the presence of glucose from sucrose hydrolysis will repress the utilization of other, non-preferred carbon sources that may be present in complex media. This compound utilization, on the other hand, is induced by this compound itself.
Ultimately, empirical testing using the specific yeast strain and process conditions is recommended to determine the optimal carbon source. This guide provides a foundational understanding and a robust experimental framework to facilitate such investigations.
References
- 1. engineering.iastate.edu [engineering.iastate.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. SUC2 | SGD [yeastgenome.org]
- 4. A Dive Into Yeast's Sugar Diet—Comparing the Metabolic Response of Glucose, Fructose, Sucrose, and this compound Under Dynamic Feast/Famine Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Energetics and kinetics of this compound transport in Saccharomyces cerevisiae: a continuous culture study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yeast growth in ethanol | Pioreactor Docs [docs.pioreactor.com]
- 8. researchgate.net [researchgate.net]
- 9. Expression of the SUC2 gene of Saccharomyces cerevisiae is induced by low levels of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fermentation of High Concentrations of this compound by Saccharomyces cerevisiae Is Limited by the COMPASS Methylation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.uneportfolio.org [files.uneportfolio.org]
- 13. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
A Comparative Guide to Maltose Detection Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and novel methods for the detection and quantification of maltose (B56501). The selection of an appropriate this compound detection method is critical for applications ranging from food science and biotechnology to clinical diagnostics and drug development. This document outlines the principles, performance characteristics, and protocols of key methodologies to aid researchers in making informed decisions for their specific applications.
Comparison of this compound Detection Methods
The following table summarizes the key performance characteristics of common this compound detection methods.
| Method | Principle | Limit of Detection (LOD) | Assay Time | Throughput | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on analyte's affinity for stationary and mobile phases, followed by detection (e.g., refractive index). | ~1.5 mg/L[1] | >10 minutes per sample[2] | Low to Medium | High accuracy and specificity; can separate different sugars. | High initial investment, complex operation, time-consuming for large sample numbers.[3] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatography where components are separated on a high-performance layer, followed by densitometric quantification. | Not specified | < 1 hour for multiple samples[2] | High | Cost-effective, high-throughput, reduced analysis time and solvent consumption compared to HPLC.[2] | Lower resolution compared to HPLC. |
| Enzymatic Assay (Colorimetric/Fluorometric) | Enzymatic conversion of this compound to glucose, which is then oxidized to produce a colored or fluorescent product.[4][5][6][7][8] | Colorimetric: ~1 nmol/well; Fluorometric: ~0.1 nmol/well[4][8] | ~60 minutes[4][5][6] | High (96-well plate format) | Simple, direct procedure, high sensitivity (especially fluorometric).[4][5] | Potential interference from other sugars; requires specific enzymes.[3] |
| DNS (3,5-Dinitrosalicylic Acid) Method | This compound, a reducing sugar, reduces 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, resulting in a color change.[9] | Not specified | ~15-20 minutes | Medium | Simple, inexpensive. | Non-specific for this compound (reacts with all reducing sugars), less sensitive than enzymatic assays. |
| Biosensors (e.g., Fluorescent Nanosensors) | Protein-based nanosensors that exhibit a change in fluorescence resonance energy transfer (FRET) upon binding to this compound.[10] | Not specified | Rapid | Potentially High | Enables in vivo and dynamic monitoring of this compound concentrations in living cells.[10] | Still an emerging technology, may have cross-reactivity with other maltoligosaccharides.[10] |
Experimental Protocols
Enzymatic Assay for this compound Detection (Colorimetric)
This protocol is based on the principle that α-D-Glucosidase hydrolyzes this compound to glucose. The resulting glucose is then oxidized to produce a colorimetric product.[4][6][8]
Materials:
-
This compound Assay Kit (containing this compound Assay Buffer, this compound Probe, α-D-Glucosidase, this compound Enzyme Mix, and this compound Standard)
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
Pipettes and pipette tips
-
Samples for analysis
Procedure:
-
Standard Curve Preparation:
-
Dilute the this compound Standard to 0.5 nmol/µL with this compound Assay Buffer.[4]
-
Add 0, 2, 4, 6, 8, and 10 µL of the 0.5 nmol/µL standard solution into separate wells to generate 0 (blank), 1, 2, 3, 4, and 5 nmol/well standards.[4]
-
Adjust the volume in each well to 50 µL with this compound Assay Buffer.[4]
-
-
Sample Preparation:
-
Enzymatic Reaction:
-
To specifically detect this compound, prepare two wells for each sample. In one well, add 2 µL of α-D-Glucosidase to convert this compound to glucose. The other well will serve as a glucose background control without the enzyme.[4][6]
-
Prepare a Reaction Mix for each well by combining:
-
46 µL this compound Assay Buffer
-
2 µL this compound Enzyme Mix
-
2 µL this compound Probe
-
-
Add 50 µL of the Reaction Mix to each standard and sample well.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the 0 (blank) standard reading from all other readings.
-
Plot the standard curve of absorbance versus the amount of this compound.
-
Determine the this compound concentration in the test samples from the standard curve.
-
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general outline for the separation and quantification of this compound using HPLC with a refractive index detector.[11]
Materials:
-
HPLC system equipped with a refractive index detector and a suitable column (e.g., containing packing L58).
-
Degassed water (mobile phase).
-
This compound standard.
-
Samples for analysis.
Procedure:
-
System Preparation:
-
Standard Preparation:
-
Prepare a standard solution of USP this compound Monohydrate RS in water at a known concentration (e.g., 10 mg per g).[11]
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in water to achieve a concentration within the linear range of the detector.
-
-
Chromatographic Analysis:
-
Inject the standard solution and record the peak responses to determine the retention time for this compound.
-
Inject the sample preparation and record the chromatogram.
-
-
Data Analysis:
-
The retention time of the major peak in the sample chromatogram should correspond to that of the this compound standard.[11]
-
Quantify the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Visualizations
Caption: Workflow of a typical enzymatic assay for this compound detection.
Caption: Logical flow for selecting a this compound detection method.
References
- 1. This compound-Sucrose-D-Glucose Assay Kit | Megazyme [megazyme.com]
- 2. Rapid quantitative determination of this compound and total sugars in sweet potato (Ipomoea batatas L. [Lam.]) varieties using HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound & Glucose - DirectSens [directsens.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound and Glucose Assay Kit (ab65335) is not available | Abcam [abcam.com]
- 7. content.abcam.com [content.abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Construction of this compound Standard Curve by DNS Method (Theory) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. Visualization of this compound uptake in living yeast cells by fluorescent nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [drugfuture.com]
Maltose vs. Glucose Metabolism in Saccharomyces cerevisiae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of maltose (B56501) and glucose metabolism in the model organism Saccharomyces cerevisiae. Understanding the nuances between the utilization of these two key fermentable sugars is critical for optimizing industrial fermentation processes, developing novel antifungal targets, and advancing fundamental research in cellular metabolism and signaling. This document summarizes key performance differences supported by experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Metabolic and Energetic Differences
Saccharomyces cerevisiae exhibits distinct metabolic and energetic strategies when utilizing glucose versus this compound. Glucose, a monosaccharide, is directly funneled into glycolysis. In contrast, this compound, a disaccharide of two glucose units, requires a dedicated transport and hydrolysis system before its constituent glucose molecules can enter central carbon metabolism.[1] This initial processing of this compound has significant implications for the cell's energy balance and overall metabolic efficiency.
The transport of glucose into the yeast cell occurs via facilitated diffusion, a passive process driven by the concentration gradient.[2] Conversely, this compound is actively transported into the cell via a proton symport mechanism, which is an energy-dependent process.[2] This active transport of this compound, coupled with the subsequent hydrolysis by maltase, results in a net energetic cost that is not incurred during glucose metabolism.
Quantitative Performance Comparison
The differences in transport and initial processing between glucose and this compound manifest in key fermentation parameters such as biomass yield, ethanol (B145695) production, and substrate uptake kinetics. The following tables summarize quantitative data from comparative studies.
| Parameter | Glucose | This compound | Reference |
| Biomass Yield (g biomass / g sugar) | Higher | ~25% Lower (anaerobic) | [2] |
| Ethanol Yield (g ethanol / g sugar) | Lower | ~8-16% Higher (anaerobic) | [2] |
| ATP Yield per Glucose Equivalent (anaerobic) | 2 ATP | 1.5 ATP | [2] |
Table 1: Comparison of Biomass and Ethanol Yields in Anaerobic Fermentation.
| Sugar | Transporter(s) | Transport Mechanism | Km (mM) | Vmax (nmol/min/mg dry weight) |
| Glucose | Hxt family (e.g., Hxt1, Hxt7) | Facilitated Diffusion | ~1-100 (depending on transporter) | Variable |
| This compound | Malx1 (e.g., Mal61), Agt1 | Proton Symport (Active) | ~1-11 (high affinity), ~20-40 (low affinity) | Variable |
Table 2: Comparison of Sugar Transport Kinetics. Note: Kinetic parameters for glucose transport are highly dependent on the specific Hxt transporter being expressed and the glucose concentration. This compound transport can also exhibit biphasic kinetics.
Signaling and Regulatory Pathways
The metabolism of glucose and this compound is tightly regulated by complex signaling networks that allow the cell to sense and respond to the availability of these carbon sources.
Glucose Signaling Pathways
S. cerevisiae possesses multiple, interconnected pathways for sensing and responding to glucose:
-
Main Glucose Repression Pathway (Snf1/Mig1): In the presence of high glucose concentrations, the Snf1 kinase is inactive, leading to the dephosphorylation of the Mig1 repressor. Mig1 then translocates to the nucleus and represses the transcription of genes required for the utilization of alternative carbon sources, including this compound.[3][4]
-
HXT Induction Pathway (Rgt2/Snf3): The membrane-bound sensors Rgt2 (low-affinity) and Snf3 (high-affinity) detect extracellular glucose and initiate a signaling cascade that leads to the expression of the appropriate hexose (B10828440) transporter (HXT) genes for glucose uptake.[3][5]
-
cAMP-PKA Pathway: Both extracellular and intracellular glucose signals converge to activate the cAMP-dependent Protein Kinase A (PKA) pathway.[3] This pathway plays a central role in promoting rapid growth and glycolysis while inhibiting stress responses and the utilization of alternative carbon sources.[6]
Caption: Glucose Signaling Pathways in S. cerevisiae.
This compound Metabolism and Regulation
This compound utilization is primarily controlled by the MAL loci.[6] A functional MAL locus consists of three genes: MALx1 (encodes this compound permease), MALx2 (encodes maltase), and MALx3 (encodes a transcriptional activator).[6] The expression of the MAL genes is induced by this compound and repressed by glucose. The Malx3 protein, in the presence of this compound, activates the transcription of the permease and maltase genes.[7]
Caption: this compound Metabolism and Regulation in S. cerevisiae.
Experimental Protocols
Anaerobic Chemostat Cultivation
Objective: To compare biomass and ethanol yields of S. cerevisiae grown on glucose versus this compound under steady-state, anaerobic conditions.
Methodology:
-
Strain: Saccharomyces cerevisiae prototrophic haploid strain (e.g., CEN.PK113-7D).[8]
-
Media:
-
Yeast Nitrogen Base (YNB) w/o amino acids and ammonium (B1175870) sulfate. [9][10][11][12]
-
Nitrogen Source: 5 g/L (NH₄)₂SO₄.[8]
-
Carbon Source: 25 g/L glucose or 25 g/L this compound.[8]
-
Anaerobic Growth Factors: 0.01 g/L ergosterol (B1671047) and 0.42 g/L Tween 80 dissolved in ethanol.[13][14]
-
Vitamins and Trace Elements: As per standard YNB formulation.[8]
-
-
Cultivation:
-
Use a 2-liter laboratory bioreactor with a working volume of 1.4 liters.[8]
-
Maintain a constant dilution rate (e.g., 0.1 h⁻¹).[2]
-
Control pH at 5.0 with 2 M KOH.[8]
-
Maintain temperature at 30°C.
-
Ensure anaerobic conditions by sparging with high-purity nitrogen gas.[15][16]
-
Continuously stir at 800 rpm.[8]
-
-
Sampling and Analysis:
-
Allow the culture to reach a steady state (at least 5 residence times).
-
Collect samples for analysis of biomass, residual sugar, and ethanol concentrations.
-
Determination of Biomass Concentration
Objective: To quantify the yeast cell mass in culture samples.
Methodology (Dry Weight):
-
Pre-dry and pre-weigh 0.2 µm pore size membrane filters.
-
Filter a known volume of the culture sample through the pre-weighed filter.
-
Wash the filter with two volumes of deionized water to remove residual media components.
-
Dry the filter with the retained biomass at 60°C until a constant weight is achieved.
-
Calculate the biomass concentration (g/L) by subtracting the initial filter weight from the final weight and dividing by the sample volume.
Quantification of Sugars and Ethanol
Objective: To measure the concentration of residual glucose or this compound and the produced ethanol in the culture supernatant.
Methodology (HPLC):
-
Centrifuge the culture sample to pellet the cells.
-
Filter the supernatant through a 0.2 µm syringe filter.
-
Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
Use a suitable column for carbohydrate and organic acid analysis (e.g., Bio-Rad Aminex HPX-87H).
-
Use a mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) at a constant flow rate.
-
Quantify the concentrations of glucose, this compound, and ethanol by comparing peak areas to those of known standards.
Sugar Uptake Kinetics Assay
Objective: To determine the kinetic parameters (Km and Vmax) of this compound transport.
Methodology (Proton Uptake):
-
Harvest yeast cells from a this compound-limited chemostat culture in the exponential growth phase.
-
Wash the cells twice with ice-cold, sterile water.
-
Resuspend the cells in a low-buffer solution to a known cell density.
-
Place the cell suspension in a stirred vessel equipped with a pH electrode.
-
Allow the pH to stabilize.
-
Initiate the assay by adding a known concentration of this compound.
-
Record the initial rate of the decrease in pH, which corresponds to the rate of proton uptake (and thus this compound uptake, given the 1:1 stoichiometry).[17]
-
Repeat the assay with a range of this compound concentrations.
-
Calculate Km and Vmax by fitting the data to the Michaelis-Menten equation.
Caption: General Experimental Workflow.
Conclusion
The metabolism of this compound and glucose in Saccharomyces cerevisiae presents a fascinating case study in metabolic adaptation and regulation. While glucose allows for more efficient biomass production due to its passive transport and direct entry into glycolysis, the active transport and subsequent hydrolysis of this compound lead to a higher yield of ethanol under anaerobic conditions, albeit at the cost of reduced biomass. The intricate signaling networks governing the expression of transporters and metabolic enzymes ensure that the yeast can optimally utilize the available carbon sources. A thorough understanding of these differences, supported by robust experimental data, is paramount for the rational design of yeast strains and fermentation processes in various biotechnological applications.
References
- 1. Glucose regulates transcription in yeast through a network of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Energetics and kinetics of this compound transport in Saccharomyces cerevisiae: a continuous culture study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. Regulation of this compound utilization in Saccharomyces cerevisiae by genes of the RAS/protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAL63 | SGD [yeastgenome.org]
- 8. Physiological and Transcriptional Responses of Anaerobic Chemostat Cultures of Saccharomyces cerevisiae Subjected to Diurnal Temperature Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formedium | Yeast Nitrogen Base Media [formedium.com]
- 10. himedialabs.com [himedialabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. exodocientifica.com.br [exodocientifica.com.br]
- 13. Evolutionary Engineering of Saccharomyces cerevisiae for Anaerobic Growth on Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anaerobic growth of Saccharomyces cerevisiae CEN.PK113-7D does not depend on synthesis or supplementation of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Critical parameters and procedures for anaerobic cultivation of yeasts in bioreactors and anaerobic chambers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prolonged this compound-Limited Cultivation of Saccharomyces cerevisiae Selects for Cells with Improved this compound Affinity and Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Key Maltase Enzymes in Carbohydrate Digestion
For Immediate Release
This guide provides a detailed comparative analysis of three pivotal maltase enzymes involved in the final stages of carbohydrate digestion: Maltase-Glucoamylase (MGAM), Sucrase-Isomaltase (SI), and Acid Alpha-Glucosidase (GAA). This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the enzymes' performance with supporting experimental data and detailed methodologies.
Maltase enzymes, a class of α-glucosidases, are critical for breaking down disaccharides and oligosaccharides into monosaccharides, primarily glucose, which can then be absorbed by the intestines.[1] In humans, the digestion of starch requires the action of several intestinal enzymes, with four distinct maltase activities attributed to two main enzyme complexes: maltase-glucoamylase and sucrase-isomaltase.[1] A third important maltase, acid alpha-glucosidase, functions within the lysosome to break down glycogen.[1] Understanding the distinct kinetic properties and substrate specificities of these enzymes is crucial for research into metabolic disorders and the development of therapeutic interventions.
Comparative Performance of Maltase Enzymes
The kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat), provide insight into the efficiency and substrate affinity of an enzyme. A lower Km value indicates a higher affinity of the enzyme for its substrate. The catalytic efficiency is represented by the kcat/Km ratio.
Below is a summary of the kinetic parameters for the N-terminal (Nt) and C-terminal (Ct) domains of human Maltase-Glucoamylase (MGAM) and Sucrase-Isomaltase (SI) with maltose (B56501) as the substrate.
| Enzyme Domain | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Source |
| Nt-MGAM | This compound | 6.17 | 47.76 | 7.74 | [2] |
| Ct-MGAM | This compound | 5.53 | 21.99 | 3.98 | [2] |
| Nt-SI (Isomaltase) | This compound | 1.3 ± 0.1 | 25 ± 2 | 19 ± 4 | [3] |
| Ct-SI (Sucrase) | This compound | - | - | - | [4] |
Note: Direct comparative kinetic data for the C-terminal of Sucrase-Isomaltase (Sucrase subunit) with this compound was not available in the reviewed literature under comparable conditions. However, it is known to contribute significantly to overall maltase activity.[4] Data for Acid Alpha-Glucosidase is not included in this table due to a lack of directly comparable studies under identical conditions.
From the available data, the N-terminal domain of Sucrase-Isomaltase (Nt-SI) exhibits the highest affinity for this compound, as indicated by its lower Km value.[3] Both domains of Maltase-Glucoamylase show a lower affinity for this compound compared to Nt-SI.[2][3] In terms of catalytic rate, the N-terminal domain of MGAM (Nt-MGAM) demonstrates a higher turnover rate with this compound compared to its C-terminal counterpart (Ct-MGAM).[2]
Enzymatic Reaction and Experimental Workflow
The fundamental reaction catalyzed by maltase enzymes is the hydrolysis of this compound into two molecules of glucose. This process is essential for providing the body with its primary energy source.[1]
A common method for comparing the activity of different maltase enzymes is to measure the rate of glucose production from a this compound substrate. The dinitrosalicylic acid (DNS) method is a widely used colorimetric assay for this purpose.
Experimental Protocols
Determination of Maltase Activity using the Dinitrosalicylic Acid (DNS) Method
This protocol outlines a general procedure for determining the activity of maltase enzymes by quantifying the amount of reducing sugar (glucose) produced.
1. Materials:
-
Purified maltase enzymes (e.g., recombinant human MGAM, SI)
-
This compound solution (substrate)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Sodium potassium tartrate
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate (B84403) buffer (pH 6.0-7.0)
-
Spectrophotometer
-
Water bath
2. Preparation of Reagents:
-
This compound Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of phosphate buffer.
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of distilled water with gentle heating. Then, add 30 g of sodium potassium tartrate. Adjust the final volume to 100 mL with distilled water.[5][6] Store in an amber bottle at room temperature.[6]
3. Standard Curve:
-
Prepare a series of standard glucose solutions of known concentrations (e.g., 0.1 to 1.0 mg/mL) in phosphate buffer.
-
To 1 mL of each standard solution, add 1 mL of DNS reagent.
-
Heat the tubes in a boiling water bath for 5-15 minutes.[7]
-
Cool the tubes to room temperature and add 9 mL of distilled water.[6]
-
Measure the absorbance at 540 nm.
-
Plot a graph of absorbance versus glucose concentration to generate a standard curve.
4. Enzyme Assay:
-
Set up reaction tubes containing 1 mL of the 1% this compound solution.
-
Equilibrate the tubes to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a specific amount of the enzyme solution to each tube.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 1 mL of DNS reagent to each tube.
-
Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.[7]
-
Cool the tubes and add 9 mL of distilled water.
-
Measure the absorbance at 540 nm.
5. Calculation of Enzyme Activity:
-
Determine the amount of glucose produced in each sample by referring to the glucose standard curve.
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Conclusion
The intestinal maltase enzymes, Maltase-Glucoamylase and Sucrase-Isomaltase, exhibit distinct kinetic properties that contribute to their complementary roles in the complete digestion of dietary starches. While both are proficient in hydrolyzing this compound, differences in their substrate affinities and catalytic rates, as well as their specificities for other glycosidic linkages, allow for the efficient breakdown of a wide range of carbohydrate structures. Further research directly comparing the kinetic parameters of all human maltase enzymes, including acid alpha-glucosidase, under standardized conditions will provide a more complete understanding of their individual contributions to carbohydrate metabolism and inform the development of targeted therapeutic strategies.
References
- 1. Maltase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis for Substrate Selectivity in Human Maltase-Glucoamylase and Sucrase-Isomaltase N-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Construction of this compound Standard Curve by DNS Method (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. researchgate.net [researchgate.net]
Maltose Interference in Glucose Detection Assays: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of different glucose detection methodologies, with a specific focus on the cross-reactivity of maltose (B56501). For researchers, scientists, and drug development professionals, understanding the potential for inaccurate glucose readings due to interfering substances is critical for data integrity and, in clinical contexts, patient safety. This document outlines the enzymatic principles of common glucose assays, presents experimental data on this compound interference, and provides detailed protocols for assessing such cross-reactivity.
Executive Summary
This compound, a disaccharide, can be a significant interfering substance in certain glucose detection assays, leading to falsely elevated glucose readings. This interference is primarily observed in assays utilizing glucose dehydrogenase pyrroloquinolinequinone (GDH-PQQ) or glucose dye oxidoreductase enzymes. Conversely, assays based on glucose oxidase (GOx), glucose dehydrogenase-nicotinamide adenine (B156593) dinucleotide (GDH-NAD), and glucose dehydrogenase-flavin adenine dinucleotide (GDH-FAD) are generally not susceptible to this compound interference.[1][2][3][4] This guide details the mechanisms of these assays, compares their performance in the presence of this compound, and offers standardized protocols for evaluating new or existing glucose monitoring technologies.
Comparison of Glucose Detection Technologies
The accuracy of glucose monitoring is paramount. The choice of enzymatic technology is a critical determinant of specificity. Below is a summary of common enzymatic methods and their susceptibility to this compound interference.
| Enzyme Technology | Principle of Operation | This compound Cross-Reactivity | Clinical Significance |
| Glucose Oxidase (GOx) | Catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. | Low to None. Highly specific for glucose.[2][5][6] | Recommended for patients receiving therapies containing this compound or for whom this compound interference is a concern. |
| Glucose Dehydrogenase - Pyrroloquinolinequinone (GDH-PQQ) | Oxidizes glucose to gluconolactone. | High. Also oxidizes other sugars like this compound, galactose, and xylose.[4][7][8] | Poses a significant risk of falsely high glucose readings, potentially leading to inappropriate insulin (B600854) administration and severe hypoglycemia.[1][7] |
| Mutant Glucose Dehydrogenase - Pyrroloquinolinequinone (mutant GDH-PQQ) | A modified form of GDH-PQQ designed to reduce interference from other sugars. | Reduced, but not eliminated. Interference can still occur, particularly at high this compound concentrations.[4][8] | While an improvement over the original GDH-PQQ, caution is still advised. |
| Glucose Dehydrogenase - Nicotinamide Adenine Dinucleotide (GDH-NAD) | Uses NAD as a cofactor for glucose oxidation. | Low to None. Generally specific for glucose.[2][8] | A safer alternative to GDH-PQQ-based methods in populations at risk for this compound interference. |
| Glucose Dehydrogenase - Flavin Adenine Dinucleotide (GDH-FAD) | Employs FAD as a cofactor. | Low to None. Generally specific for glucose, though some reaction with xylose has been noted.[4][8] | Considered a reliable method for avoiding this compound interference. |
Experimental Data on this compound Interference
The following table summarizes findings from a study that evaluated the impact of this compound on different glucose meter technologies. The data illustrates the percentage bias in glucose readings when blood samples were spiked with this compound.
Data adapted from a study evaluating a this compound interference-free test strip for the Accu-Chek® Performa glucose meter.[9]
| Glucose Meter/Test Strip | Enzyme Technology | This compound Concentration (mg/dL) | Mean Glucose (mg/dL) - No this compound | Mean Glucose (mg/dL) - With this compound | Percentage Bias |
| Modified Performa | Mutant GDH-PQQ | 500 | 90 | 92 | +2.2% |
| Advantage II | GDH-PQQ | 500 | 90 | 145 | +61.1% |
| Accutrend | GOx | 500 | 90 | 91 | +1.1% |
Note: The results clearly demonstrate the significant positive bias introduced by this compound in the GDH-PQQ-based system, while the mutant GDH-PQQ and GOx systems show minimal interference.
Signaling Pathways and Assay Mechanisms
To visualize the enzymatic reactions and the point of this compound interference, the following diagrams are provided.
Experimental Protocols
For laboratories aiming to validate their glucose detection systems for this compound interference, the following experimental workflow is recommended.
Objective: To quantify the degree of interference from this compound in a given glucose assay.
Materials:
-
Glucose meter and corresponding test strips to be evaluated.
-
Whole blood samples (heparinized).
-
This compound monohydrate (reagent grade).
-
Reference laboratory glucose analyzer (e.g., hexokinase-based method).
-
Calibrated pipettes and standard laboratory glassware.
Experimental Workflow Diagram:
Procedure:
-
Sample Preparation:
-
Obtain fresh whole blood and pool it to ensure homogeneity.
-
Divide the pooled blood into several aliquots.
-
Prepare stock solutions of this compound in saline.
-
Spike the blood aliquots to achieve a range of clinically relevant this compound concentrations (e.g., 0, 100, 250, 500 mg/dL). One aliquot should remain un-spiked as a control.
-
Gently mix and allow the samples to equilibrate for 15 minutes at room temperature.
-
-
Glucose Measurement:
-
For each aliquot, measure the glucose level using the glucose meter and test strips under evaluation. Perform each measurement in triplicate.
-
Simultaneously, determine the true glucose concentration of each aliquot using a laboratory reference method that is not subject to this compound interference (e.g., hexokinase method).
-
-
Data Analysis:
-
Calculate the mean glucose reading from the test device for each this compound concentration.
-
Calculate the percentage bias for each this compound-spiked sample using the following formula: % Bias = [(Meter Glucose - Reference Glucose) / Reference Glucose] x 100 [10][11]
-
Plot the percentage bias against the this compound concentration to visualize the dose-dependent effect of the interference.
-
Conclusion and Recommendations
The potential for this compound to interfere with glucose detection assays is a critical consideration in both research and clinical settings. Assays based on GDH-PQQ technology are particularly vulnerable and should be avoided in situations where this compound may be present in the sample. For the highest degree of accuracy and to mitigate the risks associated with falsely elevated glucose readings, the use of glucose oxidase or GDH-NAD-based systems is strongly recommended. It is imperative for researchers and drug development professionals to be aware of the enzymatic basis of their glucose measurement tools and to conduct appropriate validation studies when interference is a possibility.
References
- 1. Interference of this compound, icodextrin, galactose, or xylose with some blood glucose monitoring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference of this compound, Icodextrin, Galactose, or Xylose with Some Blood Glucose Monitoring Systems | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Erroneously elevated glucose values due to this compound interference in mutant glucose dehydrogenase pyrroloquinolinequinone (mutant GDH-PQQ) based glucometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accurex.net [accurex.net]
- 6. Use of Continuous Glucose Monitoring in the Assessment and Management of Patients With Diabetes and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Icodextrin in Peritoneal Dialysis Solution May Cause Falsely High Blood Glucose Readings [patientsafety.pa.gov]
- 8. Erroneously elevated glucose values due to this compound interference in mutant glucose dehydrogenase pyrroloquinolinequinone (mutant GDH-PQQ) based glucometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound interference-free test strips for blood glucose testing at point-of-care: a laboratory performance evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The danger of using inappropriate point-of-care glucose meters in patients on icodextrin dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Maltose vs. Lactose: A Comparative Guide to Their Effects on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
The composition and metabolic activity of the gut microbiota are critical determinants of host health and disease. Dietary carbohydrates, particularly disaccharides like maltose (B56501) and lactose (B1674315), serve as primary energy sources for gut bacteria and can significantly modulate the microbial landscape. This guide provides an objective comparison of the effects of this compound and lactose on the gut microbiota, supported by experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows.
Quantitative Comparison of In Vivo Effects
The following tables summarize the key quantitative findings from in vivo studies investigating the impact of dietary this compound and lactose on the gut microbiota. Due to a scarcity of direct comparative studies, data from separate in vivo animal studies with similar methodologies are presented.
| Parameter | Effect of this compound Supplementation | Effect of Lactose Supplementation |
| Key Bacterial Changes | Limited in vivo data available for pure this compound. Studies on maltodextrin (B1146171), a polysaccharide of glucose units, show potential changes in Lactobacillus and Bifidobacterium species.[1] | - Increases in the relative abundance of Bifidobacterium and Lactobacillus.[2][3][4] - Decreases in the relative abundance of Bacteroidaceae.[2] |
| Short-Chain Fatty Acids (SCFAs) | Limited in vivo data on pure this compound. | - Increases in total SCFAs, particularly acetate.[2] |
| Other Notable Effects | High sugar diets containing maltodextrin have been shown to alter the gut microbiome, leading to a decrease in segmented filamentous bacteria in mice, which can impact host immune responses.[1][5] | - Can lead to an increase in lactate-utilizing bacteria such as Veillonellaceae.[2] - In immunocompromised individuals, high levels of undigested lactose may promote the growth of potentially pathogenic bacteria like Enterococcus.[6] |
Table 1: Effects of this compound and Lactose on Gut Microbiota Composition and Metabolites.
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.
In Vivo Dietary Intervention in a Mouse Model
This protocol outlines a typical experimental design for assessing the impact of dietary sugars on the gut microbiota in a mouse model.
Objective: To determine the in vivo effects of dietary this compound or lactose on the composition and metabolic output of the gut microbiota.
Experimental Workflow:
Figure 1: Experimental workflow for an in vivo dietary intervention study.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Standard chow diet
-
This compound and Lactose (high purity)
-
Metabolic cages for fecal collection
-
DNA extraction kits for fecal samples
-
PCR reagents for 16S rRNA gene amplification
-
Gas chromatograph for SCFA analysis
Procedure:
-
Acclimatization: House mice for one week under standard conditions to acclimate to the environment.
-
Group Assignment: Randomly assign mice to control and experimental groups.
-
Dietary Intervention: Provide the respective diets to each group. Sugars can be mixed into the chow or provided in the drinking water.[7]
-
Fecal Sample Collection: Collect fresh fecal pellets at regular intervals and store them at -80°C.[8]
-
Terminal Sample Collection: At the end of the study, euthanize the mice and collect cecal contents and intestinal tissues for analysis.
-
DNA Extraction and 16S rRNA Sequencing: Extract microbial DNA from fecal or cecal samples and perform 16S rRNA gene sequencing to determine the bacterial composition.[8][9][10]
-
SCFA Analysis: Analyze the concentrations of short-chain fatty acids in fecal or cecal samples using gas chromatography.[11]
16S rRNA Gene Sequencing and Analysis
This protocol provides a general overview of the steps involved in 16S rRNA gene sequencing for gut microbiota profiling.
Objective: To identify and quantify the relative abundance of different bacterial taxa in a sample.
Methodology:
-
DNA Extraction: Isolate total genomic DNA from fecal or cecal samples using a commercially available kit.[10]
-
PCR Amplification: Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.[8]
-
Library Preparation: Prepare the amplified DNA for sequencing by adding adapters and barcodes.
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina MiSeq).[10]
-
Bioinformatic Analysis: Process the raw sequencing data to remove low-quality reads, classify the sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), and determine the taxonomic composition of each sample.[8]
Short-Chain Fatty Acid (SCFA) Analysis
This protocol describes the quantification of major SCFAs (acetate, propionate, and butyrate) from fecal or cecal samples.
Objective: To measure the concentrations of key microbial metabolites.
Methodology:
-
Sample Preparation: Homogenize a known weight of fecal or cecal material in a suitable buffer.
-
Acidification and Extraction: Acidify the homogenate and extract the SCFAs using an organic solvent (e.g., diethyl ether).[11]
-
Derivatization (optional): In some methods, SCFAs are derivatized to improve their volatility for gas chromatography.
-
Gas Chromatography: Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID) for separation and quantification of SCFAs.[11]
-
Quantification: Determine the concentration of each SCFA by comparing the peak areas to those of known standards.
Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways for this compound and lactose fermentation by gut bacteria.
This compound Metabolism
This compound, a disaccharide of two glucose units, can be metabolized by gut bacteria through several pathways. One common pathway involves the enzyme this compound phosphorylase, which cleaves this compound into glucose and glucose-1-phosphate. These products then enter glycolysis to be fermented into various end products, including short-chain fatty acids.
Figure 2: Simplified metabolic pathway of this compound fermentation by gut bacteria.
Lactose Metabolism
Lactose, a disaccharide of galactose and glucose, is primarily metabolized by gut bacteria that possess the enzyme β-galactosidase. This enzyme hydrolyzes lactose into its constituent monosaccharides, which are then fermented through glycolysis to produce lactate (B86563) and short-chain fatty acids.
Figure 3: Simplified metabolic pathway of lactose fermentation by gut bacteria.
Conclusion
Current in vivo evidence suggests that lactose has a more pronounced and well-documented effect on the gut microbiota compared to this compound, notably by promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus and increasing the production of short-chain fatty acids. The impact of pure this compound on the gut microbiota in vivo is less characterized, with much of the existing research focusing on more complex carbohydrates like maltodextrin or malted grains.
The differential effects of these two disaccharides likely stem from the specific enzymatic capabilities of different gut microbes to metabolize them. The presence of β-galactosidase is key for lactose utilization, leading to the proliferation of bacteria that possess this enzyme. The metabolism of this compound via this compound phosphorylase or other pathways may select for a different set of microorganisms.
Further direct comparative in vivo studies are warranted to fully elucidate the distinct effects of this compound and lactose on the gut microbiota and to understand the implications of these differences for host health. Such research will be invaluable for the development of targeted dietary interventions and therapeutics aimed at modulating the gut microbiome for improved health outcomes.
References
- 1. Dietary Sugar Impacts Gut Microbiome, Eliminating Protection From Obesity and Diabetes | Technology Networks [technologynetworks.com]
- 2. An in vitro analysis of how lactose modifies the gut microbiota structure and function of adults in a donor-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifidobacterium adolescentis - Wikipedia [en.wikipedia.org]
- 4. Role of the gut microbiome in mediating lactose intolerance symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livescience.com [livescience.com]
- 6. mskcc.org [mskcc.org]
- 7. The Gut Microbiome Responds Progressively to Fat and/or Sugar-Rich Diets and Is Differentially Modified by Dietary Fat and Sugar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Maltose as a Biomarker: A Comparative Guide for Disease Research
For Researchers, Scientists, and Drug Development Professionals
The disaccharide maltose (B56501) is emerging as a potential biomarker in specific disease contexts. This guide provides a comparative analysis of the validation of this compound as a biomarker for atrophic gastritis and discusses its relevance in the context of Pompe disease, where the related tetrasaccharide, Glc4, is a key diagnostic and monitoring tool.
This compound as a Potential Biomarker for Atrophic Gastritis
Chronic atrophic gastritis is a precursor to gastric cancer and is characterized by the loss of gastric glandular cells. Recent studies have explored plasma this compound as a non-invasive biomarker for this condition.
Comparison with Existing Biomarkers
The current standard for non-invasive screening of atrophic gastritis involves measuring serum levels of pepsinogen I (PGI), pepsinogen II (PGII), and gastrin-17. A low PGI level or a low PGI/PGII ratio is indicative of corpus atrophy[1]. Gastrin-17 levels can help identify antral atrophy[2]. The combination of these markers in a panel, sometimes with Helicobacter pylori antibody testing, is used to assess the risk and extent of atrophic gastritis[1][2][3].
A recent study has demonstrated that plasma this compound levels are significantly different depending on the stage of atrophic gastritis, suggesting its potential as a screening tool[4].
Table 1: Performance of Plasma this compound and Other Biomarkers for Atrophic Gastritis
| Biomarker | Sample Type | Key Findings | Reference |
| Plasma this compound | Plasma | Significant differences in plasma this compound concentrations were observed depending on the stage of atrophic gastritis. | [4] |
| Pepsinogen I (PGI) | Serum | Low serum PGI levels are associated with corpus atrophy. | [1][5] |
| Pepsinogen I/II Ratio | Serum | A low PGI/PGII ratio is a strong indicator of corpus atrophic gastritis. | [1][5] |
| Gastrin-17 | Serum | Low levels may indicate antral atrophy, while high levels can be seen with corpus atrophy due to achlorhydria. | [2][3] |
Experimental Protocol: Quantification of Plasma this compound
A highly sensitive and precise enzymatic cycling method has been developed for the quantification of this compound in plasma[4].
Principle: this compound is converted to glucose-6-phosphate through a series of enzymatic reactions. The change in absorbance is then measured using an enzymatic cycling method.
Methodology:
-
Sample Preparation: Plasma samples are collected from patients.
-
Enzymatic Conversion:
-
This compound is treated with this compound phosphorylase, β-phosphoglucomutase, and glucose-1,6-bisphosphate to generate glucose-6-phosphate.
-
-
Enzymatic Cycling and Detection:
-
The change in absorbance at 405 nm is measured using an enzymatic cycling method involving Thio-NADP, β-NADPH, and Glucose-6-phosphate dehydrogenase.
-
-
Automation: The method is suitable for use on an automatic biochemical analyzer for high-throughput analysis.
Performance:
-
Repeatability (CV): ≤1.1% for this compound concentrations of 10-50 μmol/L.
-
Linearity: Up to 120 μmol/L.
Pathophysiological Rationale
Chronic inflammation and atrophy of the gastric mucosa in atrophic gastritis can lead to impaired mucosal barrier function[6][7]. This may result in increased permeability and leakage of luminal contents, including dietary this compound, into the bloodstream. The destruction of gastric glands can also alter the local enzymatic environment, potentially affecting this compound digestion and absorption[7][8].
The Role of this compound Metabolism in Pompe Disease
Pompe disease, a lysosomal storage disorder, is caused by a deficiency of the enzyme acid α-glucosidase (GAA), also known as acid maltase[9][10]. This enzyme is responsible for the breakdown of glycogen (B147801) to glucose within the lysosome. While this compound itself is not the primary biomarker for Pompe disease, its metabolism is central to the pathophysiology.
Primary Biomarker: Urinary Glucose Tetrasaccharide (Glc4)
The established biomarker for diagnosing and monitoring Pompe disease is urinary glucose tetrasaccharide (Glc4)[11][12]. Glc4 is a glycogen-derived limit dextrin (B1630399) that is elevated in the urine of Pompe patients due to the blockage in lysosomal glycogenolysis[13].
Table 2: Comparison of Biomarkers in Pompe Disease
| Biomarker | Sample Type | Key Findings | Reference |
| Urinary Glc4 | Urine | Highly elevated in infantile-onset Pompe disease (IOPD) and moderately elevated in late-onset Pompe disease (LOPD). Levels decrease with enzyme replacement therapy (ERT). | [11][14][15] |
| Plasma Hex4 (Glc4 + Maltotetraose) | Plasma | Elevated in Pompe patients and decreases with ERT. | [14] |
| Creatine Kinase (CK) | Serum | Often elevated, but non-specific as it indicates general muscle damage. | [16] |
| Acid α-glucosidase (GAA) activity | Dried Blood Spot, Leukocytes, Fibroblasts | Definitive diagnostic test showing deficient enzyme activity. | [10] |
Experimental Protocol: Quantification of Urinary Glc4 by UPLC-MS/MS
Urinary Glc4 is typically quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[14][15].
Methodology:
-
Sample Preparation: Urine samples are collected and may be normalized to creatinine (B1669602) concentration.
-
Internal Standard: A stable isotope-labeled Glc4 internal standard is added to the sample.
-
Derivatization (optional but common): Glc4 can be derivatized to enhance ionization efficiency and chromatographic separation.
-
UPLC Separation: The sample is injected into a UPLC system equipped with a suitable column (e.g., HILIC or amide) for separation of oligosaccharides.
-
MS/MS Detection: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify Glc4 and its internal standard.
Performance:
-
The method is highly sensitive and specific, allowing for the detection of elevated Glc4 levels even in late-onset patients where the increase is less pronounced than in infantile-onset cases[14][15].
Glycogen Metabolism and the Role of Acid Maltase (GAA)
In healthy individuals, a small percentage of cellular glycogen is degraded through the lysosomal pathway. Acid alpha-glucosidase (acid maltase) hydrolyzes the α-1,4 and α-1,6 glycosidic bonds in glycogen, releasing glucose[10]. This compound, being composed of two glucose units linked by an α-1,4 bond, is also a substrate for this enzyme.
In Pompe disease, the deficiency of GAA leads to the accumulation of glycogen within the lysosomes, causing cellular damage, particularly in muscle tissues[9][17]. This lysosomal glycogen accumulation also appears to disrupt cytoplasmic glycogen metabolism, creating a positive feedback loop that exacerbates the disease phenotype[16][17].
References
- 1. mdpi.com [mdpi.com]
- 2. gastropanel.com [gastropanel.com]
- 3. Correlation of serum pepsinogens and gastrin-17 with atrophic gastritis in gastroesophageal reflux patients: a matched-pairs study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. The potential value of serum pepsinogen and gastrin-17 for the diagnosis of chronic atrophic gastritis at different stages of severity: a clinical diagnostic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Chronic atrophic gastritis: pathogenic mechanisms due to cellular hypersensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Clinical manifestations of chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Current study of pathogenetic mechanisms and therapeutics of chronic atrophic gastritis: a comprehensive review [frontiersin.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. pompediseasenews.com [pompediseasenews.com]
- 12. Pompe Disease, Glycogen Storage Disease II: Glucose Tetrasaccharide (Glc4) Urine Monitoring | Greenwood Genetic Center [ggc.org]
- 13. researchgate.net [researchgate.net]
- 14. Glucose tetrasaccharide as a biomarker for monitoring the therapeutic response to enzyme replacement therapy for Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KoreaMed Synapse [synapse.koreamed.org]
- 16. Dysregulation of Multiple Facets of Glycogen Metabolism in a Murine Model of Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lysosomal glycogen accumulation in Pompe disease results in disturbed cytoplasmic glycogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of maltose and trehalose as cryoprotectants
For researchers, scientists, and drug development professionals, the choice of a cryoprotectant is critical for preserving the viability and functionality of biological materials. This guide provides an objective comparison of two common disaccharides, maltose (B56501) and trehalose (B1683222), as cryoprotective agents, supported by experimental data and detailed protocols.
This compound and trehalose, both disaccharides of glucose, are frequently employed as non-permeating cryoprotectants, often in conjunction with penetrating agents like DMSO.[1] While structurally similar, their distinct glycosidic linkages—α-1,4' in this compound and α,α-1,1' in trehalose—confer different physicochemical properties that influence their efficacy in preserving cells and tissues during freezing and thawing.[2] Trehalose, a non-reducing sugar, is often cited for its superior ability to stabilize membranes and proteins, attributed to its more rigid and symmetric structure.[2][3] this compound, a reducing sugar, also demonstrates cryoprotective effects, though the comparative data presents a nuanced picture.[4][5]
Comparative Efficacy: A Data-Driven Overview
The effectiveness of this compound and trehalose as cryoprotectants varies depending on the biological material, the concentration of the sugar, and the overall composition of the cryopreservation medium. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
| Biological Sample | Cryoprotectant(s) | Key Findings | Reference |
| Washed Beef Meat | Trehalose (2-10%) vs. This compound (2-10%) | Trehalose showed a greater cryoprotective effect, with higher denaturation enthalpies for myosin and actin, indicating more native proteins were preserved. Both sugars reduced the loss of salt-extractable protein solubility compared to the control. | [5] |
| Washed Chicken Meat | This compound (2-10%) | This compound stabilized myofibrillar proteins during frozen storage, indicated by a smaller decrease in protein solubility and an increase in the denaturation enthalpies of myosin and actin. | [4] |
| Mouse Spermatogonial Stem Cells | Trehalose vs. This compound and Sucrose (B13894) | Trehalose was more effective than sucrose and this compound in promoting post-thaw proliferation, nearly doubling it. | [1] |
| Bull Sperm | Trehalose vs. Sucrose | Isotonic trehalose and sucrose were equally beneficial for preserving motility at an optimal fast cooling rate. | [1] |
| Human Peripheral Blood Stem Cells | Trehalose (1M) vs. DMSO | 1M trehalose alone provided higher long- and short-term viability than DMSO alone or a combination of DMSO and trehalose. | [1] |
| Human Hepatocytes | Trehalose (200mM) + 10% DMSO | The addition of 200mM trehalose to 10% DMSO improved viability from 47% to 63%. | [1] |
Mechanisms of Cryoprotection
The cryoprotective properties of this compound and trehalose are attributed to several mechanisms, primarily related to their interaction with water and biological macromolecules.
-
Water Replacement Hypothesis: During dehydration associated with freezing, sugars are thought to replace water molecules in the hydration shell of proteins and lipids.[2] They form hydrogen bonds with the polar groups of these macromolecules, thereby preserving their native structure and function.[1][6]
-
Vitrification: At high concentrations, sugars can form a glassy, amorphous solid state known as vitrification. This process prevents the formation of damaging intracellular and extracellular ice crystals.[1][7] Trehalose is noted to have a higher glass transition temperature than other disaccharides, which contributes to its effectiveness in this regard.[2][7]
-
Membrane Stabilization: Both sugars can interact with the phospholipid bilayer of cell membranes.[6] Trehalose, in particular, is suggested to integrate into the membrane, preventing phase transitions and fusion during freezing and thawing.[6]
-
Protein Protection: Sugars can protect proteins from denaturation caused by cold stress and dehydration.[8] Trehalose has been shown to slow down the dynamics of hydration water around proteins, which helps to maintain their structural integrity.[8]
Caption: Proposed mechanisms of cryoprotection by this compound and trehalose.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare the efficacy of cryoprotectants like this compound and trehalose.
Cell Viability and Proliferation Assays
Objective: To quantify the percentage of viable cells and their ability to proliferate after a freeze-thaw cycle.
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in a basal medium.
-
Cryopreservation:
-
Prepare freezing media containing the desired concentrations of this compound or trehalose, often in combination with a basal medium and a penetrating cryoprotectant (e.g., 10% DMSO). A control group with only the penetrating cryoprotectant should be included.
-
Cool the freezing media and cryogenic vials prior to use.[9]
-
Resuspend the cell pellet in the chilled freezing medium at a predetermined optimal cell concentration (e.g., 200,000 cells/vial).[9]
-
Transfer the cell suspension to cryogenic vials.
-
Freeze the vials using a controlled-rate freezer or a standard freezing container (e.g., at -1°C/min to -80°C) before transferring to liquid nitrogen for long-term storage.
-
-
Thawing:
-
Rapidly thaw the vials in a 37°C water bath.
-
Dilute the cell suspension with a warm culture medium to reduce the concentration of the cryoprotectant.
-
Centrifuge the cells and resuspend them in a fresh culture medium.
-
-
Viability Assessment:
-
Use a dye exclusion assay, such as Trypan Blue, to differentiate between viable (unstained) and non-viable (blue) cells.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of viable cells.
-
-
Proliferation Assay:
-
Plate the thawed cells at a specific density in a culture dish.
-
Monitor cell growth over several days using methods like MTT assay, direct cell counting, or imaging.
-
Protein Stability Assessment using Differential Scanning Calorimetry (DSC)
Objective: To measure the thermal stability of proteins in a sample after cryopreservation, which reflects their structural integrity.
Methodology:
-
Sample Preparation: Prepare tissue homogenates or protein extracts from the cryopreserved samples (e.g., washed meat).
-
DSC Analysis:
-
Accurately weigh a small amount of the sample into an aluminum DSC pan and seal it hermetically.
-
Use an empty sealed pan as a reference.
-
Place both pans in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5°C/min) over a specified temperature range (e.g., 20-80°C).
-
The instrument records the heat flow required to raise the sample's temperature compared to the reference.
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to the denaturation of different proteins (e.g., myosin and actin).
-
The peak transition temperature (Tp) and the denaturation enthalpy (ΔH) are calculated.
-
A higher Tp and a larger ΔH value indicate greater protein stability and a larger amount of native protein, respectively.[4][5]
-
References
- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. agrojournal.org [agrojournal.org]
- 5. researchgate.net [researchgate.net]
- 6. A review on the functional roles of trehalose during cryopreservation of small ruminant semen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Comparison between Sucrose and Trehalose in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Maltose vs. Maltodextrin: A Comparative Guide for Cell Culture Media Supplementation
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of optimizing biopharmaceutical production, the choice of carbohydrate source in cell culture media is a critical factor influencing cell growth, viability, and recombinant protein yield. While glucose has traditionally been the primary energy source, its rapid consumption often leads to the accumulation of inhibitory byproducts like lactate (B86563). This has spurred research into alternative carbohydrates, with maltose (B56501) and maltodextrin (B1146171) emerging as notable contenders. This guide provides an objective comparison of this compound and maltodextrin as supplements in cell culture media, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Maltodextrin
| Feature | This compound | Maltodextrin |
| Composition | Disaccharide (2 glucose units) | Polysaccharide (variable length glucose polymer) |
| Metabolism | Slower uptake and intracellular hydrolysis to glucose.[1] | Extracellular and/or intracellular breakdown into glucose units. |
| Impact on Lactate | Generally leads to lower lactate production compared to glucose.[2] | Expected to have a metabolic profile closer to glucose, potentially leading to higher lactate levels. |
| Cell Growth | Can support robust cell growth, though sometimes at a slightly lower specific growth rate than glucose.[1] | Can support cell growth as a glucose source. |
| Protein Production | Shown to improve monoclonal antibody (mAb) titers in fed-batch cultures.[1][3] | Can support protein production by providing glucose. |
| Osmolality | Lower initial osmolality for equivalent glucose content compared to glucose. | Lower osmolality compared to an equivalent mass of glucose. |
Performance in Cell Culture: A Data-Driven Comparison
The selection of a carbohydrate supplement is often a balance between promoting high cell density and minimizing the production of toxic byproducts. The following tables summarize quantitative data from studies on Chinese Hamster Ovary (CHO) cells, a workhorse in monoclonal antibody production.
Table 1: Impact on Cell Growth and Viability
| Carbohydrate Source | Peak Viable Cell Density (x 10^6 cells/mL) | Culture Duration (days) | Key Findings | Reference |
| This compound | ~1.6 (in this compound-only medium) | 10+ | Slower initial growth compared to glucose, but sustained viability.[1] | [Scientific Reports, 2018][1] |
| Glucose Control | ~5.9 (in glucose-only medium) | 8 | Faster initial growth but can lead to a more rapid decline in viability.[1] | [Scientific Reports, 2018][1] |
| Maltodextrin | Data not available in direct comparison | - | Expected to support high cell densities similar to glucose feeding strategies. | - |
Table 2: Effect on Recombinant Protein Production and Metabolite Profile
| Supplementation Strategy | mAb Titer Improvement | Specific Productivity (Qp) | Lactate Accumulation | Reference |
| This compound (Fed-batch) | 15-23% increase | Maintained or slightly increased | Reduced compared to glucose-only fed-batch.[2] | [Scientific Reports, 2018][1][3] |
| Glucose (Fed-batch) | Baseline | Baseline | Higher accumulation, requiring more careful control. | [Scientific Reports, 2018][1] |
| Maltodextrin | Data not available in direct comparison | - | Expected to be similar to glucose, potentially leading to significant lactate production. | - |
Delving into the Metabolic Pathways
The distinct metabolic routes of this compound and maltodextrin underpin their differential effects on cell culture performance.
This compound Metabolism
This compound, a disaccharide, is taken up by cells and then hydrolyzed by intracellular enzymes into two molecules of glucose, which then enter glycolysis. This two-step process is generally slower than direct glucose uptake, leading to a more controlled glycolytic flux and consequently, reduced lactate formation.
References
- 1. Application of this compound as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113215078A - Method for culturing CHO cells using this compound - Google Patents [patents.google.com]
- 3. Application of this compound as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Models of Maltose Metabolism: Validation and Experimental Support
For Researchers, Scientists, and Drug Development Professionals
Introduction to Maltose (B56501) Metabolism and Computational Modeling
This compound, a disaccharide composed of two α-glucose units, is a significant carbon source for many microorganisms. Understanding its metabolic pathways is crucial for various applications, from industrial fermentations to the development of antimicrobial agents. Computational models of metabolism have become indispensable tools for predicting metabolic fluxes, understanding regulatory mechanisms, and guiding metabolic engineering strategies. The validation of these models against experimental data is paramount to ensure their predictive accuracy and reliability.
Saccharomyces cerevisiae: A Validated Model of this compound Metabolism
A well-documented computational model for this compound metabolism in Saccharomyces cerevisiae was developed and experimentally validated by Weusthuis and colleagues in 1993. This model focuses on the energetic and kinetic aspects of this compound transport and its subsequent metabolism under anaerobic conditions.
In S. cerevisiae, this compound is actively transported into the cell via a proton symport mechanism.[1] This process is energy-dependent, requiring the expenditure of ATP to maintain the proton gradient.[2] Once inside the cell, this compound is hydrolyzed by the enzyme maltase into two molecules of glucose, which then enter the glycolytic pathway.[2][3]
The computational model presented by Weusthuis et al. is based on the established stoichiometry of anaerobic glucose metabolism and incorporates the additional ATP cost associated with this compound transport. The model predicts a lower biomass yield on this compound compared to glucose due to this energetic expenditure.
Data Presentation: Model Predictions vs. Experimental Data
The following table summarizes the key quantitative data from the computational model and the experimental validation performed in anaerobic, sugar-limited chemostat cultures of S. cerevisiae.
| Parameter | Model Prediction (on this compound) | Experimental Result (on this compound) | Experimental Result (on Glucose) |
| Biomass Yield (g/g sugar) | 0.08 | 0.08 ± 0.005 | 0.11 ± 0.005 |
| Specific this compound Uptake Rate (mmol/g biomass/h) | Not explicitly predicted | 1.8 ± 0.1 | N/A |
| Specific Glucose Uptake Rate (mmol/g biomass/h) | N/A | N/A | 3.6 ± 0.2 |
| Specific Ethanol Production Rate (mmol/g biomass/h) | 3.2 | 3.1 ± 0.2 | 6.5 ± 0.3 |
| Specific Glycerol (B35011) Production Rate (mmol/g biomass/h) | 0.2 | 0.2 ± 0.05 | 0.4 ± 0.05 |
| Specific CO2 Production Rate (mmol/g biomass/h) | 3.4 | 3.3 ± 0.2 | 6.9 ± 0.3 |
Data is adapted from Weusthuis et al., 1993. The model predictions align well with the experimental results, validating the model's core assumption about the energetic cost of this compound transport.
Escherichia coli: A Comparative Look at the Metabolic Pathway
While a similarly detailed and validated computational model with quantitative flux data for this compound metabolism in E. coli is not presented here, a comparison of its metabolic pathway with that of S. cerevisiae reveals fundamental differences that any computational model must account for.
In contrast to the simple hydrolysis in yeast, E. coli utilizes a more complex this compound/maltodextrin system.[1] this compound is transported into the periplasm and then actively transported into the cytoplasm by an ABC transporter, which is also an ATP-dependent process.[1] Once in the cytoplasm, this compound is not hydrolyzed but is instead disproportionated by the enzyme amylomaltase (MalQ). This reaction converts one molecule of this compound into glucose and a malto-oligosaccharide. The glucose can then enter glycolysis, while the malto-oligosaccharides can be further metabolized. This distinct pathway has significant implications for the stoichiometry and regulation of carbon flux, which would be reflected in the predictions of a corresponding computational model.
Genome-scale metabolic models (GEMs) for E. coli, such as the iML1515 model, exist and can be used to simulate growth on this compound using techniques like Flux Balance Analysis (FBA).[4][5] However, specific, validated quantitative flux data for this compound metabolism from such models are not as readily available in the literature as for glucose.
Experimental Protocols
Saccharomyces cerevisiae Anaerobic Chemostat Cultivation
-
Organism: Saccharomyces cerevisiae CBS 8066.
-
Medium: Synthetic medium with either glucose or this compound as the limiting carbon source. The medium contains mineral salts, trace elements, and vitamins.
-
Cultivation: Anaerobic chemostat culture in a 1-liter fermenter with a working volume of 0.5 liters. The temperature is maintained at 30°C and the pH at 5.0 by the automatic addition of 2 M KOH. The culture is stirred at 800 rpm and sparged with nitrogen gas (15 l/h) to ensure anaerobic conditions. The dilution rate is set to 0.1 h⁻¹.
-
Steady-State: The culture is considered to be in a steady state when, after at least five volume changes, the dry weight and concentration of metabolites in the culture remain constant for at least three consecutive measurements.
Analytical Methods
-
Biomass Determination: Cell dry weight is determined by filtering a known volume of culture through a pre-weighed 0.45 µm filter, washing with demineralized water, and drying to a constant weight at 70°C.
-
Substrate and Metabolite Analysis: The concentrations of glucose, this compound, ethanol, and glycerol in the culture supernatant are determined by High-Performance Liquid Chromatography (HPLC).[6][7] A common method involves using an Aminex HPX-87H column with a mobile phase of 5 mM H₂SO₄ and detection by a refractive index detector.
-
Gas Analysis: The composition of the off-gas (CO₂) is analyzed using an infrared gas analyzer.
Mandatory Visualizations
Caption: this compound metabolism pathway in Saccharomyces cerevisiae.
References
- 1. sartorius.com [sartorius.com]
- 2. Evaluating E. coli genome‐scale metabolic model accuracy with high‐throughput mutant fitness data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux balance analysis and the in silico analysis of Escherichia coli K-12 gene deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2025.igem.wiki [2025.igem.wiki]
- 5. Flux balance analysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Maltose in a Laboratory Setting
Maltose (B56501), a disaccharide sugar, is generally not classified as a hazardous material and is considered to have a low hazard profile for industrial handling.[1][2] However, proper disposal procedures are essential to maintain a safe and compliant laboratory environment. The primary guideline is to adhere to all federal, state, and local regulations concerning waste disposal.[3][4]
Immediate Safety and Handling for Disposal
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is used, as indicated in the Safety Data Sheet (SDS). This typically includes safety goggles and gloves.[3] In situations where dust may be generated, adequate ventilation should be ensured, and respiratory protection may be necessary.[1][5]
Step-by-Step Disposal Procedures
For Spills:
-
Containment: In the event of a spill, clean up the material in a way that minimizes dust generation.[1] This can be achieved by moistening the spilled powder with water.[3]
-
Collection: Sweep up the spilled this compound and place it into a suitable, sealed container for disposal.[1][2]
-
Decontamination: After the material has been collected, wash the spill area with soap and water.[1][2]
Routine Disposal of Unused this compound:
The disposal method for unused this compound depends on the quantity and any potential contamination. It is the responsibility of the waste generator to properly characterize the waste material.[6]
-
Small Quantities (Non-contaminated): For small amounts of pure this compound, disposal in the trash or down the sanitary sewer may be permissible, but always check with local regulations first.[7]
-
Large Quantities or Contaminated this compound: For larger quantities or this compound that has been contaminated with other chemicals, it is recommended to contact a licensed professional waste disposal service.[6] The material should be placed in a sealed and properly labeled container.[2]
Disposal of Empty Containers:
Empty containers should be disposed of as unused product, following the same guidelines.[6] However, completely emptied and clean packages may be recycled.[8][9]
Summary of Disposal Considerations
| Waste Type | Recommended Disposal Method | Key Considerations |
| Spilled this compound | Moisten to prevent dust, sweep up, and place in a sealed container for disposal.[1][2][3] | Minimize dust generation.[1] |
| Small Quantities (Uncontaminated) | May be suitable for trash or sanitary sewer disposal.[7] | Verify with local regulations.[7] |
| Large Quantities | Contact a licensed professional waste disposal service.[6] | Characterize waste and follow all applicable regulations.[6] |
| Contaminated this compound | Treat as chemical waste and contact a licensed professional waste disposal service.[6] | Do not dispose of with household garbage.[6] |
| Empty Containers | Dispose of as unused product or recycle if completely empty and clean.[6][8][9] | Follow official regulations for packaging disposal. |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. durhamtech.edu [durhamtech.edu]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. technopharmchem.com [technopharmchem.com]
- 4. storage.mtender.gov.md [storage.mtender.gov.md]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.com [fishersci.com]
- 7. resources.finalsite.net [resources.finalsite.net]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com:443 [carlroth.com:443]
Essential Safety and Logistical Information for Handling Maltose
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety and logistical guidance for the handling of maltose (B56501), a common disaccharide used in various research and development applications. While generally considered non-hazardous, adherence to proper laboratory protocols is essential to maintain a safe working environment.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against potential laboratory hazards. For handling this compound, the following are recommended:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | To protect eyes from dust particles.[3] |
| Hand Protection | Standard laboratory gloves | While not always required, it is good practice to avoid skin contact.[3] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when there is a potential for dust generation.[3][4] |
| Body Protection | Laboratory coat | To protect clothing and skin from spills.[3] |
| Engineering Controls | Adequate ventilation | To minimize the concentration of airborne dust.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and minimizes the risk of contamination or accidents.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
It is recommended to store it with other non-reactive organic compounds such as alcohols, glycols, amines, and amides.[1][2]
2. Handling and Use:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Wear the appropriate PPE as outlined in the table above.
-
Minimize the generation of dust when weighing or transferring this compound.[3]
-
Use with adequate ventilation to keep airborne concentrations low.[3]
3. Spill Management:
-
In the event of a spill, immediately sweep or vacuum the material, avoiding dust generation.[3]
-
Place the spilled material into a suitable, sealed container for disposal.[1][4]
-
Wash the spill area with soap and water once the material has been collected.[1][3]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Skin Contact: Wash the affected area with soap and water.[1]
-
Inhalation: If dust is inhaled, move the individual to fresh air.[1][3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][3]
-
In all cases of significant exposure or if symptoms persist, seek medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.
-
Dispose of unused this compound and any contaminated materials in accordance with federal, state, and local regulations.[1][2]
-
For small quantities, disposal in a sanitary sewer or regular trash may be permissible, but it is essential to confirm with local waste disposal authorities.[4]
-
Empty containers should be disposed of as unused product, and not mixed with household garbage.[5]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
